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  • Product: Fmoc-2-amino-5-bromobenzoic acid
  • CAS: 183871-04-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Fmoc-2-amino-5-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Fmoc-2-amino-5-bromobenzoic acid is a pivotal, multi-functional building block in modern synthetic chemistry, particularly esteemed in the realms o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-2-amino-5-bromobenzoic acid is a pivotal, multi-functional building block in modern synthetic chemistry, particularly esteemed in the realms of peptide synthesis and drug discovery. The strategic placement of the bromo substituent, the carboxylic acid, and the Fmoc-protected amine provides a versatile scaffold for molecular elaboration. This guide furnishes an in-depth exploration of its core chemical properties, synthesis, and key applications. It aims to provide researchers and drug development professionals with the technical insights and practical protocols necessary to effectively harness this reagent's potential in creating novel peptides, complex molecular architectures, and therapeutic agents.

Introduction: The Strategic Advantage of a Trifunctional Building Block

In the intricate field of medicinal chemistry and peptide science, the design of molecular scaffolds that offer controlled, sequential reactivity is paramount. Fmoc-2-amino-5-bromobenzoic acid (Fmoc-5-Br-Aba-OH) emerges as a preeminent tool in this context. Its structure is a masterful convergence of three critical functional groups:

  • An Fmoc-protected Amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group provides robust, base-labile protection for the amine.[1][2] This is the cornerstone of its utility in modern Solid-Phase Peptide Synthesis (SPPS), allowing for iterative N-terminal deprotection under mild, non-acidic conditions, thereby preserving acid-sensitive functionalities elsewhere in the molecule.[2][][4]

  • A Carboxylic Acid: This group serves as the primary handle for amide bond formation, enabling its incorporation into a growing peptide chain or attachment to a solid support resin.

  • A Bromo Substituent: Positioned para to the amine, the bromine atom is an exceptionally versatile synthetic handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse molecular fragments. This feature is invaluable for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.[5]

This unique trifunctional arrangement allows for orthogonal chemical strategies, where each functional group can be addressed selectively without interfering with the others. This guide will dissect these properties and provide actionable protocols for its application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in the laboratory.

Core Properties

The fundamental properties of Fmoc-2-amino-5-bromobenzoic acid are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 183871-04-7[6]
Molecular Formula C₂₂H₁₆BrNO₄[6][7]
Molecular Weight 438.27 g/mol [6][7]
Appearance White to off-white or beige powder/solid[8][9]
Melting Point Not consistently reported for the Fmoc-protected form. The precursor, 2-amino-5-bromobenzoic acid, melts at 213-215 °C.[10]
Solubility Soluble in organic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). The precursor is soluble in methanol and DMSO.[10]
Storage Store at room temperature (or 2-8°C for long-term), protected from light.[11][12]
Spectroscopic Signature

While specific spectra for the title compound are not widely published, the expected spectroscopic characteristics can be inferred from its constituent parts and data from its precursor, 2-amino-5-bromobenzoic acid.[13]

  • ¹H NMR: The proton NMR spectrum would be complex but predictable. Key regions would include aromatic protons from the fluorenyl group (typically ~7.3-7.9 ppm), distinct aromatic protons on the bromobenzoic acid ring, a proton associated with the Fmoc CH group (~4.2-4.5 ppm), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyls of the carbamate and the carboxylic acid (~156 ppm and ~167 ppm, respectively), numerous aromatic carbons, and the aliphatic carbons of the Fmoc group.[14]

  • IR Spectroscopy: The infrared spectrum will be dominated by characteristic stretches: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), N-H stretching, a strong C=O stretch for the urethane (~1720 cm⁻¹) and the carboxylic acid (~1680 cm⁻¹). The precursor shows N-H stretches at 3497 and 3383 cm⁻¹ and a C=O stretch at 1675 cm⁻¹.[10]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 438.27. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a definitive feature, showing two peaks of nearly equal intensity separated by 2 m/z units.

Synthesis and Purification

Fmoc-2-amino-5-bromobenzoic acid is typically synthesized from its commercially available precursor, 2-amino-5-bromobenzoic acid.[15] The synthesis involves the protection of the amino group with an Fmoc reagent.

Synthesis Pathway

The most common laboratory-scale synthesis involves the reaction of 2-amino-5-bromobenzoic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1] Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form unwanted side products.[1]

Synthesis_Workflow Precursor 2-Amino-5-bromobenzoic acid Reaction Reaction Vessel Stir at RT Precursor->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Base Base (e.g., NaHCO₃, DIPEA) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup 1. Reaction Product Fmoc-2-amino-5-bromobenzoic acid Purification Purification (Recrystallization or Chromatography) Workup->Purification 2. Isolation FinalProduct Pure Product Purification->FinalProduct 3. Final Product SPPS_Cycle Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Step 1 Washing1 DMF Wash Deprotection->Washing1 Step 2 Coupling Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Step 3 Washing2 DMF Wash Coupling->Washing2 Step 4 Washing2->Start Repeat for next cycle

Sources

Exploratory

Fmoc-2-amino-5-bromobenzoic acid molecular weight

An In-Depth Technical Guide to Fmoc-2-amino-5-bromobenzoic Acid: Properties, Synthesis, and Applications in Peptide Chemistry Executive Summary Fmoc-2-amino-5-bromobenzoic acid is a pivotal, non-canonical amino acid buil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-2-amino-5-bromobenzoic Acid: Properties, Synthesis, and Applications in Peptide Chemistry

Executive Summary

Fmoc-2-amino-5-bromobenzoic acid is a pivotal, non-canonical amino acid building block used extensively in solid-phase peptide synthesis (SPPS) and drug discovery. The strategic placement of a bromine atom on the anthranilic acid scaffold, combined with the versatile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, offers unique advantages for creating complex peptides and pharmacologically active molecules. This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthesis protocols, and its application in state-of-the-art peptide chemistry, serving as a critical resource for professionals in the field.

Part 1: Foundational Chemistry and Physicochemical Properties

The utility of Fmoc-2-amino-5-bromobenzoic acid stems from the distinct functions of its three core components: the Fmoc protecting group, the 2-aminobenzoic acid (anthranilic acid) core, and the bromine substituent.

  • The Fmoc Group: This essential amine protecting group is the cornerstone of modern SPPS.[1] Its defining feature is its lability to mild basic conditions, typically piperidine, while remaining stable in the acidic conditions used for final peptide cleavage from the resin.[2][3] This orthogonality prevents premature deprotection of side-chains and preserves the integrity of the growing peptide.[1][] Furthermore, the fluorenyl group's strong UV absorbance allows for real-time quantitative monitoring of the deprotection step, ensuring high fidelity in automated synthesis.[2][5]

  • The Anthranilic Acid Core: As an isomer of aminobenzoic acid, this core structure imparts a unique conformational rigidity to the peptide backbone upon incorporation, influencing secondary structure and receptor binding interactions.

  • The Bromine Substituent: The introduction of a halogen atom is a well-established strategy in medicinal chemistry. The bromine atom on the aromatic ring serves multiple purposes:

    • Pharmacokinetic Modulation: It increases the lipophilicity of the peptide, which can influence cell permeability and metabolic stability.

    • Binding Enhancement: As a heavy atom, it can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity to biological targets.

    • Synthetic Handle: It provides a reactive site for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse peptide libraries and conjugates.[6]

Quantitative Data Summary

The key physicochemical properties for Fmoc-2-amino-5-bromobenzoic acid and its precursor are summarized below for easy reference.

PropertyFmoc-2-amino-5-bromobenzoic Acid2-Amino-5-bromobenzoic Acid
Molecular Weight 438.27 g/mol [7][8]216.03 g/mol [9]
Molecular Formula C₂₂H₁₆BrNO₄[7]C₇H₆BrNO₂[10]
CAS Number 183871-04-7[7]5794-88-7
Appearance White to off-white powderWhite to pale yellow crystalline substance[11]
Solubility Soluble in DMF, NMPSoluble in methanol, DMSO[12][13]

Part 2: Synthesis and Quality Control

The synthesis of Fmoc-2-amino-5-bromobenzoic acid is a two-stage process: first, the synthesis of the 2-amino-5-bromobenzoic acid core, followed by the protection of the amino group with Fmoc.

Synthesis Workflow

cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Fmoc Protection A o-Aminobenzoic Acid B Bromination (Br₂ in Acetic Acid) A->B Reactant C 2-Amino-5-bromobenzoic Acid B->C Product D 2-Amino-5-bromobenzoic Acid E Fmoc Protection (Fmoc-Cl or Fmoc-OSu in Base) D->E Reactant F Fmoc-2-amino-5-bromobenzoic Acid E->F Final Product

Caption: Synthesis pathway for Fmoc-2-amino-5-bromobenzoic acid.

Experimental Protocol 1: Synthesis of 2-Amino-5-bromobenzoic Acid

This protocol is based on the direct bromination of o-aminobenzoic acid, a common and efficient method.[14]

Materials:

  • o-Aminobenzoic acid

  • Glacial acetic acid

  • Bromine (Br₂)

  • Benzene (for washing)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve o-aminobenzoic acid in glacial acetic acid at 15°C with stirring.

  • Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the o-aminobenzoic acid solution over 1 hour while maintaining the temperature at 15°C using an ice bath. Causality: Slow, cooled addition is critical to control the exothermic reaction and prevent over-bromination, which can lead to the formation of 2-amino-3,5-dibromobenzoic acid.

  • Reaction: Continue stirring the mixture at 15°C for an additional hour after the addition is complete to ensure the reaction goes to completion.

  • Isolation: The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold benzene to remove residual acetic acid and unreacted bromine. Dry the product in the dark to prevent photodegradation.

Self-Validation: The purity of the intermediate can be checked by melting point analysis (expected: 218-219°C) and LC-MS to confirm the correct mass (216.03 g/mol ).[9][11]

Experimental Protocol 2: Fmoc Group Protection

This protocol describes the N-protection of the synthesized core using Fmoc-chloride (Fmoc-Cl).[2][5]

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Fmoc-Cl or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Aqueous sodium carbonate or sodium bicarbonate solution

  • Dioxane or similar organic solvent

  • Separatory funnel, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolution: Suspend 2-amino-5-bromobenzoic acid in an aqueous solution of sodium carbonate. The base deprotonates the carboxylic acid and amino group, increasing nucleophilicity.

  • Fmoc-Cl Addition: Dissolve Fmoc-Cl in dioxane and add it portion-wise to the stirred aqueous solution. Maintain the reaction at room temperature. Causality: The reaction is a nucleophilic acyl substitution. The deprotonated amine attacks the carbonyl carbon of Fmoc-Cl. Using a biphasic system (aqueous/organic) facilitates the reaction while keeping the starting materials in their reactive forms.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: Once complete, acidify the reaction mixture with dilute HCl. This protonates the carboxylate, making the product insoluble in water.

  • Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Self-Validation: The final product should be characterized to confirm its identity and purity. Key techniques include:

  • ¹H NMR: To confirm the presence of protons from the Fmoc group and the bromobenzoic acid core.[15]

  • Mass Spectrometry: To verify the molecular weight of 438.27 g/mol .[7][8]

  • HPLC: To determine the purity, which should typically be >98% for use in SPPS.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-2-amino-5-bromobenzoic acid is as a building block in Fmoc-based SPPS. Its incorporation follows the standard, cyclical procedure of deprotection, activation, and coupling.

Fmoc-SPPS Workflow Cycle

A Start: Resin-Bound Peptide (with N-terminal Fmoc) B Step 1: Deprotection (20% Piperidine in DMF) A->B C Resin-Bound Peptide (with free N-terminal) B->C Releases Dibenzofulvene (UV active) E Washing (DMF) B->E D Step 2: Activation & Coupling (Fmoc-AA-OH + HBTU/HATU) C->D D->A Peptide Elongated by one residue D->E E->A

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Experimental Protocol 3: Incorporation into a Peptide Chain

This protocol outlines the manual coupling of Fmoc-2-amino-5-bromobenzoic acid onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide synthesis vessel

  • Swollen peptide-resin with a free N-terminal amine

  • Fmoc-2-amino-5-bromobenzoic acid

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

Procedure:

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (e.g., 4 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., 3.95 eq HBTU) and DIPEA (e.g., 8 eq). Allow the solution to pre-activate for 2-5 minutes. Causality: The coupling reagent converts the carboxylic acid into a highly reactive ester intermediate. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize any acidic byproducts, preventing racemization.

  • Coupling Reaction: Add the activation solution to the synthesis vessel containing the deprotected resin. Agitate the mixture using nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.

  • Reaction Monitoring (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (beads remain colorless/yellow) indicates that all free amines have been successfully acylated and the coupling is complete. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step.

  • Washing: After complete coupling, drain the reaction solution and thoroughly wash the resin with DMF (e.g., 3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step in the SPPS cycle.

Part 4: Advanced Applications and Future Outlook

The incorporation of Fmoc-2-amino-5-bromobenzoic acid is more than a simple chain extension; it is a strategic design choice for developing next-generation therapeutics and research tools.

  • Drug Development: The presence of bromine can enhance the biological activity of peptides. It is a valuable feature in structure-activity relationship (SAR) studies, where modifying halogen position and type can fine-tune potency and selectivity. Halogenated compounds are prevalent in pharmaceuticals, and this building block allows for their rational incorporation into peptide drug candidates.[16]

  • Biomaterials: Fmoc-protected amino acids are known to self-assemble into hydrogels.[5] The unique properties of this brominated analog could be exploited to create novel biomaterials with tailored mechanical or conductive properties for applications in tissue engineering and drug delivery.

  • Chemical Probes: The bromine atom can serve as a heavy atom for phasing in X-ray crystallography, aiding in the structural determination of peptide-protein complexes. It also serves as a convenient point for attaching fluorescent tags, biotin labels, or other probes via cross-coupling chemistry for use in chemical biology research.

Conclusion

Fmoc-2-amino-5-bromobenzoic acid is a highly versatile and valuable reagent for researchers at the intersection of chemistry, biology, and medicine. Its well-defined physicochemical properties, established synthesis routes, and straightforward integration into Fmoc-SPPS protocols make it an accessible tool for advanced peptide design. By providing a means to introduce conformational constraints, enhance biological activity, and enable subsequent chemical modification, this building block empowers scientists to push the boundaries of peptide science and accelerate the development of innovative therapeutics and materials.

References

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. Dilunbio. [Link]

  • 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858. PubChem. [Link]

  • Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

  • 2-Bromobenzoic acid | C7H5BrO2 | CID 6940. PubChem. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • The Versatility of 5-Amino-2-Bromobenzoic Acid: A Key Component in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. [Link]

Sources

Foundational

Fmoc-2-amino-5-bromobenzoic acid solubility data

An In-Depth Technical Guide to the Solubility of Fmoc-2-amino-5-bromobenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the sol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Fmoc-2-amino-5-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-2-amino-5-bromobenzoic acid. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a foundational understanding based on the principles of physical organic chemistry and the known behavior of structurally related Fmoc-protected amino acids. We present a detailed exploration of the physicochemical factors governing the solubility of this molecule and provide robust, step-by-step experimental protocols for its empirical determination. This document is intended to empower researchers to accurately assess and manage the solubility of Fmoc-2-amino-5-bromobenzoic acid in various solvent systems, a critical parameter for its effective application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.

Part 1: Foundational Principles of Solubility for Fmoc-2-amino-5-bromobenzoic Acid

Fmoc-2-amino-5-bromobenzoic acid is a specialized building block used in peptide synthesis and medicinal chemistry. Its structure, featuring a large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polar amino-benzoic acid core, and a bromine substituent, creates a complex solubility profile. The solubility of this compound is a critical determinant of its utility, impacting reaction kinetics, purity, and yield in synthetic applications.

The large, aromatic Fmoc group is notoriously prone to aggregation via π-stacking, and its hydrophobicity can lead to poor solubility in common solvents used for peptide synthesis.[1] Indeed, some Fmoc-amino acids, particularly those with bulky side-chain protecting groups, exhibit poor solubility in frequently used solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1][2] Inadequate solubility can result in challenges during solid-phase peptide synthesis, including incomplete coupling reactions and the formation of deletion sequences, which complicates purification and compromises the final product yield.[3]

The molecule's behavior is governed by a balance of intermolecular forces:

  • Van der Waals forces and π-π stacking from the large, aromatic Fmoc group promote aggregation and favor solubility in nonpolar, aromatic solvents.

  • Hydrogen bonding capabilities of the carboxylic acid and the N-H group enhance solubility in polar, protic solvents.

  • Dipole-dipole interactions arising from the polar carboxylic acid and the carbon-bromine bond influence solubility in polar aprotic solvents.

The presence of the carboxylic acid moiety (pKa estimated to be around 3-4, similar to other benzoic acids) makes its solubility highly dependent on pH in aqueous systems. At pH values below its pKa, the neutral, protonated form will predominate, which is expected to have low aqueous solubility. Above the pKa, the deprotonated, anionic carboxylate form will be more soluble in aqueous media.

Part 2: A Practical Guide to the Experimental Determination of Solubility

Given the absence of readily available solubility data, an empirical determination is essential. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the shake-flask method .[4][5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Thermodynamic Solubility Determination: The Shake-Flask Method

This protocol is designed to provide a reliable measure of the equilibrium solubility of Fmoc-2-amino-5-bromobenzoic acid.

Experimental Workflow: Shake-Flask Method

Shake_Flask_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification prep1 Add excess solid Fmoc-2-amino-5-bromobenzoic acid to a vial. prep2 Add a precise volume of the chosen solvent. prep1->prep2 Step 1 & 2 equil Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-72 hours. prep2->equil sep1 Allow solution to settle. equil->sep1 sep2 Withdraw an aliquot of the supernatant. CRITICAL: Avoid disturbing the solid. sep1->sep2 sep3 Filter the aliquot through a 0.22 µm syringe filter (PTFE or other compatible material). sep2->sep3 anal1 Prepare serial dilutions of the clear filtrate. sep3->anal1 anal2 Quantify concentration using a validated analytical method (e.g., HPLC-UV). anal1->anal2 anal3 Calculate solubility from the concentration of the saturated solution. anal2->anal3 Kinetic_Solubility_Workflow start Prepare concentrated stock solution in DMSO. add_cmpd Add aliquots of DMSO stock to the buffer to create a dilution series. start->add_cmpd dispense Dispense aqueous buffer into a 96-well plate. dispense->add_cmpd incubate Incubate at room temperature for a short period (e.g., 1-2 hours). add_cmpd->incubate detect Measure precipitation using nephelometry (light scattering) or turbidimetry. incubate->detect analyze Determine the concentration at which precipitation occurs. This is the kinetic solubility. detect->analyze

Sources

Exploratory

A Senior Application Scientist's In-depth Technical Guide to Fmoc-2-amino-5-bromobenzoic Acid for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of Halogenated Amino Acids in Peptide Therapeutics In the landscape of modern drug discovery, the design and synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Halogenated Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, the design and synthesis of peptides with enhanced biological activity, stability, and unique structural conformations are of paramount importance. Unnatural amino acids are powerful tools in this endeavor, with halogenated amino acids emerging as a particularly strategic class of building blocks. The introduction of halogen atoms, such as bromine, onto an amino acid scaffold can profoundly influence the physicochemical properties of a peptide. This includes modulating hydrophobicity, altering electronic characteristics, and introducing the potential for halogen bonding, all of which can lead to improved binding affinity, metabolic stability, and cell permeability of the final peptide therapeutic.[1][2][3][4][5]

This guide provides an in-depth technical overview of Fmoc-2-amino-5-bromobenzoic acid, a valuable building block for the synthesis of novel peptides and peptidomimetics. We will explore its commercial availability, quality considerations, synthesis, and practical applications in solid-phase peptide synthesis (SPPS), offering field-proven insights for its effective utilization in research and drug development.

Commercial Suppliers and Quality Considerations for Fmoc-2-amino-5-bromobenzoic Acid

Below is a comparative table of representative commercial suppliers for Fmoc-2-amino-5-bromobenzoic acid. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.

SupplierTypical PurityAnalytical MethodsNotes
Sigma-Aldrich ≥97%HPLC, TitrationA well-established supplier with extensive documentation available.[6]
Thermo Scientific ≥98%HPLC, Aqueous acid-base TitrationProvides detailed specifications and often includes lot-specific CoAs online.[6]
Chem-Impex ≥98%AssaySpecializes in amino acids and peptide synthesis reagents.[7]
TCI Chemicals >98.0%HPLCKnown for high-purity reagents for research and development.[8]
ChemicalBook Varies by supplierVariesA platform that connects buyers with various manufacturers, primarily in Asia. Due diligence is required when sourcing through this channel.[9]

Expert Insight: When selecting a supplier, consider not only the stated purity but also the level of characterization provided. The presence of residual starting materials, such as 2-amino-5-bromobenzoic acid, or byproducts from the Fmoc protection step can lead to undesired side reactions during peptide synthesis. It is advisable to obtain a sample for in-house evaluation, especially for large-scale or GMP-grade syntheses.

Synthesis of Fmoc-2-amino-5-bromobenzoic Acid: A Verifiable Protocol

Understanding the synthesis of Fmoc-2-amino-5-bromobenzoic acid provides valuable insights into potential impurities and quality control. The process is a two-step procedure starting from o-aminobenzoic acid.

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

The precursor, 2-amino-5-bromobenzoic acid, is synthesized via the bromination of o-aminobenzoic acid. A common method involves the use of bromine in glacial acetic acid.[10]

Reaction Scheme:

G cluster_0 Bromination of o-Aminobenzoic Acid o_aminobenzoic_acid o-Aminobenzoic Acid product 2-Amino-5-bromobenzoic Acid o_aminobenzoic_acid->product   + Br₂ / Acetic Acid    bromine Br₂ acetic_acid Glacial Acetic Acid

Caption: Synthesis of 2-amino-5-bromobenzoic acid.

Experimental Protocol:

  • Dissolve sodium 2-aminobenzoate in glacial acetic acid at 15°C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

  • Maintain the reaction temperature at 15°C and continue stirring for 1 hour.

  • Filter the resulting precipitate, wash with benzene, and dry in the dark.

  • Further purification can be achieved by recrystallization from boiling water with the addition of concentrated hydrochloric acid to precipitate the product upon cooling.[10]

Step 2: Fmoc Protection of 2-Amino-5-bromobenzoic Acid

The second step involves the protection of the amino group of 2-amino-5-bromobenzoic acid with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved using Fmoc-chloride or Fmoc-succinimide in the presence of a base.

Reaction Scheme:

G cluster_1 Fmoc Protection amino_acid 2-Amino-5-bromobenzoic Acid final_product Fmoc-2-amino-5-bromobenzoic Acid amino_acid->final_product   + Fmoc Reagent / Base    fmoc_reagent Fmoc-Cl or Fmoc-OSu base Base (e.g., NaHCO₃)

Caption: Fmoc protection of 2-amino-5-bromobenzoic acid.

Experimental Protocol:

  • Dissolve 2-amino-5-bromobenzoic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Add Fmoc-chloride (9-fluorenylmethyl chloroformate) to the solution.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the Fmoc-protected amino acid.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-amino-5-bromobenzoic acid is a valuable building block for incorporation into peptides via Fmoc-based SPPS. The workflow for incorporating this unnatural amino acid follows the standard SPPS cycle.

SPPS Workflow for Incorporating Fmoc-2-amino-5-bromobenzoic Acid:

G cluster_2 Solid-Phase Peptide Synthesis Cycle start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-2-amino-5-bromobenzoic Acid (with activating agents like HBTU/HATU and a base like DIPEA) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat repeat->deprotection cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage After final coupling end Purification and Analysis cleavage->end

Sources

Foundational

The Dual-Faceted Role of Bromine in the Reactivity of Fmoc-2-amino-5-bromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Fmoc-2-amino-5-bromobenzoic acid stands as a pivotal building block in modern peptide synthesis and drug discovery, primarily owing to the unique a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-2-amino-5-bromobenzoic acid stands as a pivotal building block in modern peptide synthesis and drug discovery, primarily owing to the unique and versatile reactivity conferred by its bromine substituent. This technical guide delves into the multifaceted role of the bromine atom, dissecting its influence on the molecule's electronic and steric properties and, consequently, its reactivity during and after solid-phase peptide synthesis (SPPS). We will explore the nuanced effects of bromine on the acidity of the carboxylic acid and the nucleophilicity of the amine, its impact on peptide coupling efficiency, and its celebrated function as a strategic handle for post-synthetic modifications via transition metal-catalyzed cross-coupling reactions. This document serves as an in-depth resource, providing both theoretical understanding and practical, field-proven protocols for leveraging the unique chemistry of this compound in advanced research and development.

Introduction: The Strategic Importance of Halogenation in Peptide Chemistry

The introduction of halogen atoms, particularly bromine, into amino acid and peptide scaffolds is a well-established strategy for modulating their biological activity and expanding their synthetic versatility. In the context of Fmoc-2-amino-5-bromobenzoic acid, the bromine atom is not merely a passive substituent; it actively shapes the molecule's reactivity profile. Its presence offers a dual advantage: a subtle modulation of the intrinsic reactivity of the amino and carboxylic acid groups during peptide synthesis and, more significantly, a latent reactive site for subsequent chemical diversification. Understanding the interplay of these roles is crucial for the effective application of this versatile building block.

The Electronic and Steric Landscape of Fmoc-2-amino-5-bromobenzoic Acid

The reactivity of Fmoc-2-amino-5-bromobenzoic acid is fundamentally governed by the electronic and steric effects of its constituent functional groups, with the bromine atom playing a critical and often conflicting role.

Electronic Effects: A Balancing Act of Induction and Resonance

The bromine atom, like other halogens, exerts two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This electron-withdrawing effect is strongest at the carbon atom directly attached to the bromine and diminishes with distance.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the aromatic ring. This electron-donating effect increases electron density at the ortho and para positions relative to the bromine atom.

In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.

For Fmoc-2-amino-5-bromobenzoic acid, these electronic effects have several important consequences:

  • Modulated Nucleophilicity of the Amino Group: The electron-withdrawing nature of the bromine atom can slightly decrease the electron density on the 2-amino group, thereby reducing its nucleophilicity. However, this effect is generally considered to be minor in the context of standard peptide coupling reactions where potent activating agents are used.

Steric Effects: The Impact of Atomic Radius

The bromine atom possesses a significantly larger van der Waals radius than a hydrogen atom. This steric bulk can, in principle, influence the rate and efficiency of peptide coupling reactions. However, given its position at C5, which is meta to the carboxylic acid and para to the amino group, the steric hindrance it presents to the reacting centers is generally minimal. Standard coupling reagents are typically effective in overcoming any minor steric impediment. It is worth noting that for highly sterically hindered couplings, the choice of coupling reagent and reaction conditions can become more critical[2][3][4].

Synthesis of Fmoc-2-amino-5-bromobenzoic Acid

The synthesis of Fmoc-2-amino-5-bromobenzoic acid is a two-step process starting from 2-aminobenzoic acid (anthranilic acid).

Step 1: Bromination of 2-Aminobenzoic Acid

The first step involves the electrophilic aromatic substitution of 2-aminobenzoic acid with bromine. The amino and carboxyl groups direct the incoming bromine to the 5-position.

Experimental Protocol: Synthesis of 2-Amino-5-bromobenzoic Acid [1][5]

  • Dissolve sodium 2-aminobenzoate (40 mmol) in 32 mL of glacial acetic acid at 15°C.

  • Slowly add a solution of bromine (40 mmol) in 47 mL of glacial acetic acid dropwise to the stirred solution.

  • Continue stirring the mixture at 15°C for 1 hour.

  • Filter the resulting precipitate, wash with benzene, and dry in the dark to yield 2-amino-5-bromobenzoic acid.

Step 2: Fmoc Protection of the Amino Group

The second step is the protection of the 2-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.

Experimental Protocol: Synthesis of Fmoc-2-amino-5-bromobenzoic Acid

  • Suspend 2-amino-5-bromobenzoic acid (1 equivalent) in a suitable solvent such as dioxane or acetone.

  • Add an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to dissolve the amino acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in the same organic solvent to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to stir at 0°C for 2-3 hours and then at room temperature overnight.

  • Acidify the reaction mixture with 1 M HCl to a pH of 2-3.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure Fmoc-2-amino-5-bromobenzoic acid.

Reactivity in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-2-amino-5-bromobenzoic acid is as a building block in SPPS. The general workflow of SPPS using Fmoc chemistry is a cyclical process of deprotection, washing, coupling, and washing.

graph SPPS_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Resin [label="Solid Support (Resin)"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)"]; Washing_1 [label="Washing\n(DMF)"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator, Base)"]; Washing_2 [label="Washing\n(DMF)"]; Repeat [label="Repeat Cycle"]; Cleavage [label="Cleavage from Resin\n& Side-Chain Deprotection (TFA cocktail)"]; Final_Peptide [label="Purified Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Resin -> Fmoc_Deprotection; Fmoc_Deprotection -> Washing_1; Washing_1 -> Coupling; Coupling -> Washing_2; Washing_2 -> Repeat [label="for next amino acid"]; Repeat -> Fmoc_Deprotection [style=dashed]; Washing_2 -> Cleavage [label="after final coupling"]; Cleavage -> Final_Peptide; }

Diagram 1: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Coupling Efficiency

While the electronic and steric effects of the bromine atom are present, in practice, the coupling of Fmoc-2-amino-5-bromobenzoic acid generally proceeds with high efficiency using standard coupling reagents. The choice of activator is crucial for ensuring complete and rapid amide bond formation.

Table 1: Common Coupling Reagents for SPPS

Reagent ClassExamplesKey Features
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide)Cost-effective, but can lead to racemization without additives.
Uronium/Aminium HBTU, HATU, HCTUHigh coupling efficiency, fast reaction times, low racemization.[6]
Phosphonium PyBOP, PyAOPHighly reactive, particularly effective for sterically hindered couplings.
Oxyma-based COMUHigh efficiency comparable to HATU with an improved safety profile.[6]

For the coupling of Fmoc-2-amino-5-bromobenzoic acid, uronium or phosphonium reagents such as HATU or PyBOP are recommended to ensure high yields, although standard carbodiimide activation with an additive like HOBt is often sufficient.

Experimental Protocol: Manual SPPS Coupling of Fmoc-2-amino-5-bromobenzoic Acid [7][8]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (4 equivalents), an activating agent such as HATU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

The Bromine Atom as a Versatile Handle for Post-Synthetic Modification

The most significant role of the bromine atom in Fmoc-2-amino-5-bromobenzoic acid is its utility as a reactive handle for post-synthetic modification of the resulting peptide. The carbon-bromine bond on the aromatic ring is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

graph Cross_Coupling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Peptide_Br [label="Peptide containing\n5-bromoanthraniloyl moiety", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd_Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh3)4, Pd(OAc)2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling_Partner [label="Coupling Partner\n(e.g., Boronic acid, Alkyne, Alkene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modified_Peptide [label="Modified Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Peptide_Br -> Modified_Peptide; Pd_Catalyst -> Modified_Peptide; Coupling_Partner -> Modified_Peptide; }

Diagram 2: General scheme of palladium-catalyzed cross-coupling on a peptide.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl and heteroaryl groups.

Experimental Protocol: On-Resin Suzuki-Miyaura Coupling [9][10][11][12][13]

  • Peptide Synthesis: Synthesize the peptide on a solid support, incorporating Fmoc-2-amino-5-bromobenzoic acid at the desired position.

  • Resin Preparation: After the final synthesis step, wash the peptide-resin with a suitable solvent like DMF or THF.

  • Reaction Setup: In a reaction vessel, add the peptide-resin, the desired arylboronic acid (5-10 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.2 equivalents), and a base like Na2CO3 or Cs2CO3 (5-10 equivalents).

  • Solvent: Add a degassed solvent mixture, for example, DMF/water or THF/water.

  • Reaction: Heat the mixture at 60-80°C for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: After the reaction is complete, wash the resin thoroughly with water, DMF, and DCM to remove the catalyst and excess reagents.

  • Cleavage and Purification: Cleave the modified peptide from the resin using a standard TFA cocktail and purify by HPLC.

Conclusion

The bromine atom in Fmoc-2-amino-5-bromobenzoic acid imparts a dual functionality that makes it an invaluable tool in peptide chemistry and drug discovery. While its electronic and steric effects subtly modulate the reactivity of the amino and carboxylic acid groups during solid-phase peptide synthesis, its primary strategic importance lies in its role as a versatile synthetic handle. The ability to perform post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, on the brominated aromatic ring opens up a vast chemical space for the creation of novel peptide analogs with tailored properties. A thorough understanding of these principles and the application of robust experimental protocols will enable researchers to fully exploit the potential of this powerful building block in their scientific endeavors.

References

  • Montua, N., Thye, P., Hartwig, P., Kühle, M., & Sewald, N. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 63(5), e202314961. [Link]

  • Montua, N., Thye, P., Hartwig, P., Kühle, M., & Sewald, N. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 63(5), e202314961. [Link]

  • ResearchGate. (2006). Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. Retrieved from [Link]

  • Scite.ai. (n.d.). Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides. Retrieved from [Link]

  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

  • Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Ruiz-Rodriguez, J., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(14), 8016-8092. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-5-bromobenzoic acid (CAS 5794-88-7). Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7622. [Link]

  • Van der Poorten, O., et al. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 25(23), 5543. [Link]

  • University of Washington. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Al-Warhi, T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

  • National Institutes of Health. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 18(10), 12151-12159. [Link]

  • PubMed. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2008). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Strategic Incorporation of Fmoc-2-amino-5-bromobenzoic Acid in Solid-Phase Peptide Synthesis

Introduction: The Role of Halogenated Residues in Peptide Science The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, enabling the enhancement of therapeutic properties and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Halogenated Residues in Peptide Science

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, enabling the enhancement of therapeutic properties and the introduction of novel functionalities. Halogenated amino acids, in particular, are powerful tools for modulating the bioactivity and physicochemical characteristics of peptides.[1][2] The introduction of a bromine atom, as in Fmoc-2-amino-5-bromobenzoic acid, can confer desirable properties such as increased hydrophobicity, enhanced binding affinity through halogen bonding, and improved metabolic stability.[3][4] Furthermore, the bromo-substituent serves as a versatile synthetic handle for post-synthesis modifications, opening avenues for creating complex peptide conjugates and probes.

This guide provides a comprehensive framework for the successful incorporation of Fmoc-2-amino-5-bromobenzoic acid into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). Fmoc-SPPS is the predominant method for peptide synthesis, prized for its mild deprotection conditions which preserve the integrity of sensitive amino acid side chains and complex modifications.[5][6][7] The protocols herein are designed for researchers, scientists, and drug development professionals, offering both detailed step-by-step instructions and the underlying chemical rationale to ensure experimental success and facilitate troubleshooting.

Building Block Profile: Fmoc-2-amino-5-bromobenzoic Acid

A thorough understanding of the building block's properties is critical for its effective use.

Chemical Structure

Caption: Chemical structure of Fmoc-2-amino-5-bromobenzoic acid.

Physicochemical & Handling Data
PropertyValue
Molecular Formula C₂₂H₁₆BrNO₄
Molecular Weight 454.27 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, DCM[]
Storage Store at 2-8°C, protected from light and moisture

Expert Insight: The quality of the Fmoc-amino acid derivative is paramount. Impurities such as free amino acid or acetic acid can lead to deletion or capped sequences, respectively, complicating purification and reducing overall yield.[6] It is recommended to use reagents of >99% purity.

The Fmoc-SPPS Workflow: A Stepwise Overview

The core of Fmoc-SPPS is a cyclical process of deprotection and coupling, performed on a solid support (resin). This methodology allows for easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the synthesis of long peptides.[5][9]

SPPS_Workflow start Start: Swollen Resin with N-terminal Fmoc deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Step 2: DMF Wash (Remove Piperidine & Dibenzofulvene) deprotection->wash1 coupling Step 3: Coupling (Activate & Add Fmoc-AA-OH) wash1->coupling wash2 Step 4: DMF Wash (Remove Excess Reagents) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last AA cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: Generalized workflow for a single cycle in Fmoc-SPPS.

Detailed Experimental Protocols

These protocols are based on a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Resin Preparation
  • Place the desired resin (e.g., Rink Amide, 0.1 mmol substitution) in a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF, ~5 mL) to swell the resin.

  • Gently agitate for 30 minutes at room temperature.

  • Drain the DMF.

N-Terminal Fmoc Group Deprotection

This step exposes the free amine on the resin-bound peptide, preparing it for coupling with the next amino acid.[10]

  • Add 3 mL of 20% (v/v) piperidine in DMF to the swollen resin.[11]

  • Agitate for 3 minutes. Drain.

  • Add a fresh 3 mL of 20% piperidine in DMF.

  • Agitate for 10 minutes. Drain.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6][12]

Causality: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism.[12] Piperidine, a secondary amine, is sufficiently basic to deprotonate the fluorenyl ring system and also acts as a scavenger for the resulting dibenzofulvene byproduct.[5][13]

Coupling Protocol for Fmoc-2-amino-5-bromobenzoic Acid

The coupling reaction forms the peptide bond between the free amine on the resin and the carboxyl group of the incoming amino acid.

cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Active_Ester Activated Species (OBt-Ester) Fmoc_AA->Active_Ester Activator Activator (e.g., HBTU) Activator->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Resin-Peptide-NH-CO-AA-Fmoc Active_Ester->Peptide_Bond Peptide Bond Formation Resin Resin-Peptide-NH₂ Resin->Peptide_Bond

Caption: Schematic of the carboxylic acid activation and coupling steps.

Reagents & Preparation:

ReagentMolar Eq.Amount (0.1 mmol scale)Purpose
Fmoc-2-amino-5-bromobenzoic acid4181.7 mgBuilding Block
HBTU¹3.9147.8 mgCoupling Activator
HOBt²454.1 mgRacemization Suppressant[12]
DIPEA³8139 µLActivation Base
Solvent
DMF-~2 mLReaction Solvent

¹HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) ²HOBt: 1-Hydroxybenzotriazole ³DIPEA: N,N-Diisopropylethylamine

Procedure:

  • In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid, HBTU, and HOBt in ~2 mL of DMF.

  • Add DIPEA to the solution. This is the activation mixture .

  • Allow the activation mixture to pre-activate for 1-2 minutes.

  • Add the activation mixture to the deprotected resin.

  • Agitate at room temperature for 1-2 hours.

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (2 x 5 mL).

Expert Insight & Troubleshooting:

  • Slow Coupling: Anthranilic acid derivatives like this building block can exhibit slower coupling kinetics due to the electron-withdrawing nature of the aromatic ring and potential steric hindrance. If a monitoring test (e.g., Kaiser test) indicates an incomplete reaction, a double coupling is recommended. Simply repeat steps 4-7 without a preceding deprotection step.

  • Alternative Activators: For particularly difficult couplings, stronger activating agents such as HATU or COMU can be employed.

  • Side Reactions: Repetitive base treatment during deprotection can sometimes lead to side reactions like diketopiperazine formation, especially with specific dipeptide sequences (e.g., involving Pro or Gly).[14] Using optimized and minimal deprotection times can mitigate this risk.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes any acid-labile side-chain protecting groups. The C-Br bond is stable to these conditions.

Cleavage Cocktail (Reagent B): [15]

Reagent% (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleavage & Deprotection Agent[16]
Water (H₂O)2.5%Cation Scavenger
Triisopropylsilane (TIS)2.5%Cation Scavenger[16]

Procedure:

  • Ensure the N-terminal Fmoc group has been removed from the final residue.

  • Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in vacuo for 15 minutes.

  • Prepare the cleavage cocktail fresh. Add ~3 mL to the dried resin in a fume hood.

  • Agitate gently at room temperature for 2-3 hours. Peptides with multiple Arg(Pmc/Pbf) residues may require longer cleavage times.[17]

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (~1 mL) and combine the filtrates.[15]

  • Concentrate the TFA solution under a gentle stream of nitrogen until an oily residue remains.

  • Precipitate the crude peptide by adding cold (–20°C) methyl-t-butyl ether or diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

  • Dry the resulting white peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC).

Causality of Scavengers: During TFA-mediated cleavage, protecting groups (e.g., t-Butyl, Trityl) are released as highly reactive carbocations. These cations can irreversibly modify nucleophilic residues like Tryptophan or Methionine.[] Scavengers such as TIS and water act as traps, quenching these reactive species and preserving the integrity of the desired peptide.[16]

Applications and Future Directions

Peptides incorporating 2-amino-5-bromobenzoic acid are valuable for a range of applications:

  • Structural Biology: The heavy bromine atom can be used for phasing in X-ray crystallography.

  • Pharmacokinetic Modulation: The bromo-phenyl group can enhance binding to hydrophobic pockets in target proteins and improve resistance to enzymatic degradation.[3]

  • Synthetic Chemistry: The aryl bromide serves as a key functional group for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of fluorescent labels, chelating agents, or other complex moieties.

The protocols outlined in this guide provide a robust and validated method for incorporating this versatile building block, empowering researchers to advance the frontiers of peptide-based therapeutics and chemical biology.

References

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Retrieved from [Link]

  • Hughes, J. L., & Leopold, E. J. (1995). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. Peptide Research, 8(5), 298-300. Retrieved from [Link]

  • D'Agostino, T., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. Retrieved from [Link]

  • Fisher, G. H., et al. (2020). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules, 25(18), 4226. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
  • Fields, C. G., & Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • D'Agostino, T., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401.
  • Yajima, H., & Fujii, N. (1981). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. Chemical and Pharmaceutical Bulletin, 29(3), 831-837.
  • Jbara, M., et al. (2018). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Drug Design, Development and Therapy, 12, 1247-1256. Retrieved from [Link]

  • Albericio, F., et al. (2018). Water-based SPPS using water-dispersible Fmoc- and Boc-amino acid nanoparticles. Green Chemistry, 20(19), 4504-4512.
  • LifeTein. (n.d.). Fmoc-Amino Acids. Retrieved from [Link]

Sources

Application

Application Note & Protocol: High-Efficiency Coupling of Fmoc-2-amino-5-bromobenzoic Acid for Peptide Synthesis and Drug Discovery

<_ _> Abstract This document provides a comprehensive guide to the coupling reaction of Fmoc-2-amino-5-bromobenzoic acid, a critical building block in modern medicinal chemistry and peptide science. The incorporation of...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This document provides a comprehensive guide to the coupling reaction of Fmoc-2-amino-5-bromobenzoic acid, a critical building block in modern medicinal chemistry and peptide science. The incorporation of this halogenated amino acid analogue into peptide sequences offers a powerful tool for modulating biological activity, enhancing metabolic stability, and introducing a versatile chemical handle for further functionalization.[1][2][3][4] We present a detailed, optimized protocol for the efficient coupling of this sterically hindered and electronically deactivated amino acid using aminium-based reagents, specifically HBTU, discuss the underlying chemical principles, and provide troubleshooting strategies to overcome common challenges. This guide is intended for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.

Introduction: The Significance of Halogenated Amino Acids

The strategic incorporation of non-canonical amino acids is a cornerstone of modern drug design. Halogenation, in particular, can significantly alter the physicochemical properties of a peptide, including its lipophilicity, permeability across biological membranes, and resistance to enzymatic degradation.[2][5] The bromine atom in Fmoc-2-amino-5-bromobenzoic acid serves two primary purposes:

  • Modulation of Biological Activity: The electron-withdrawing nature and steric bulk of bromine can influence ligand-receptor interactions, potentially enhancing binding affinity and selectivity.[2]

  • A Handle for Post-Syntbetic Modification: The bromophenyl group is an excellent substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse chemical moieties after the peptide has been assembled.[1][6]

Despite its utility, the coupling of Fmoc-2-amino-5-bromobenzoic acid presents challenges due to the electronic deactivation of the amino group by the adjacent electron-withdrawing bromine and carboxylic acid groups, which can lead to sluggish reaction kinetics. This note provides a robust protocol to address these challenges.

The Chemistry of Peptide Coupling: HBTU Activation

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[7][8] Among the plethora of available coupling reagents, aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have become a mainstay in Fmoc-based SPPS for their high efficiency, rapid reaction times, and ability to suppress racemization.[9][10][11][12]

The mechanism of HBTU activation involves several key steps:

  • Deprotonation: In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of the incoming Fmoc-amino acid is deprotonated to form a carboxylate anion.[13]

  • Formation of the Active Ester: The carboxylate anion attacks the uronium carbon of HBTU, leading to the formation of a highly reactive HOBt (1-Hydroxybenzotriazole) active ester intermediate and tetramethylurea as a byproduct.[9][14]

  • Nucleophilic Attack: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing HOBt.[9]

The inclusion of HOBt is critical as it minimizes the risk of racemization by preventing the formation of oxazolone intermediates.[9][15]

HBTU_Mechanism Fmoc_AA Fmoc-AA-COOH Carboxylate Fmoc-AA-COO⁻ Fmoc_AA->Carboxylate + Base (DIPEA) DIPEA DIPEA Active_Ester Fmoc-AA-OBt (Active Ester) Carboxylate->Active_Ester + HBTU HBTU HBTU HBTU->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Byproducts HOBt + Tetramethylurea Active_Ester->Byproducts Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond

Caption: HBTU activation mechanism for peptide bond formation.

Detailed Protocol for Coupling Fmoc-2-amino-5-bromobenzoic Acid

This protocol is designed for solid-phase peptide synthesis (SPPS) on a standard resin (e.g., Rink Amide, Wang) with a typical substitution level of 0.4-0.8 mmol/g.

Materials and Reagents
ReagentMolar Eq. (to resin)GradeNotes
Fmoc-Peptide-Resin1.0N/ASwollen in DMF with a free N-terminal amine.
Fmoc-2-amino-5-bromobenzoic acid4.0Peptide Synthesis GradeA higher excess is used due to the challenging nature of the coupling.[10]
HBTU3.9Peptide Synthesis GradeUse slightly less than the amino acid to ensure complete activation.[10]
HOBt (1-Hydroxybenzotriazole)4.0Peptide Synthesis GradeOptional but highly recommended to suppress racemization.[9][15]
DIPEA (N,N-Diisopropylethylamine)8.0Peptide Synthesis GradeUse a 2-fold excess relative to the amino acid.[16]
DMF (N,N-Dimethylformamide)N/APeptide Synthesis GradeEnsure it is anhydrous and high purity.[17]
Piperidine, 20% in DMFN/APeptide Synthesis GradeFor Fmoc deprotection.
DCM (Dichloromethane)N/AReagent GradeFor washing.
Experimental Workflow

SPPS_Workflow Swell 1. Resin Swelling (DMF, 60 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 5 + 15 min) Swell->Deprotect Wash1 3. DMF Wash (5-7 times) Deprotect->Wash1 Kaiser 4. Kaiser Test (Confirm free amine) Wash1->Kaiser Preactivate 5. Pre-activation (AA + HBTU + HOBt + DIPEA in DMF, 5 min) Kaiser->Preactivate If positive (blue) Couple 6. Coupling Reaction (Add solution to resin, 2-4 hr) Preactivate->Couple Wash2 7. DMF/DCM Wash Couple->Wash2 Kaiser2 8. Kaiser Test (Confirm completion) Wash2->Kaiser2 Kaiser2->Couple If positive, recouple Next Proceed to next cycle or cleavage Kaiser2->Next If negative

Caption: Step-by-step workflow for the coupling cycle.

Step-by-Step Procedure
  • Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF for at least 60 minutes in a suitable reaction vessel.[10]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.[9]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Confirmation of Deprotection (Kaiser Test): Perform a Kaiser test on a small sample of resin beads. A positive test (intense blue color) confirms the presence of a free primary amine, indicating successful deprotection.[18]

  • Pre-activation of Fmoc-2-amino-5-bromobenzoic Acid:

    • In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal amount of DMF.

    • Add DIPEA (8 eq.) to the mixture.

    • Allow the solution to pre-activate for 3-5 minutes. A color change may be observed.[9][19] Note: Pre-activation is crucial to prevent HBTU from reacting with the free amine on the resin to form a guanidinyl group.[20]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the sterically hindered and electronically deactivated nature of this amino acid, an extended coupling time is recommended.[10][21]

  • Monitoring the Coupling Reaction: After the initial coupling time, perform a Kaiser test.

    • Negative Test (Colorless/Yellow Beads): The coupling is complete. Proceed to the washing step.

    • Positive Test (Blue Beads): The coupling is incomplete. Drain the coupling solution and repeat the coupling step (recouple) with a freshly prepared activated solution for another 1-2 hours.[18]

  • Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Troubleshooting and Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time.2. Steric hindrance or peptide aggregation.3. Degradation of coupling reagents.1. Extend the coupling time to 4 hours or even overnight.[17] Consider a slight increase in temperature (e.g., to 30-40°C), monitoring closely for side reactions.[17]2. Perform a "double coupling" as standard for this residue.[22] Consider switching the solvent to NMP, which can be better at disrupting secondary structures.[23]3. Use fresh, high-purity reagents. Prepare the activated amino acid solution immediately before use.[17]
Racemization 1. Excessive amount or overly strong base.2. Prolonged pre-activation time.1. Ensure the correct stoichiometry of DIPEA. If racemization is a persistent issue, consider using a weaker base like 2,4,6-collidine.[17][20]2. Do not exceed 5-10 minutes for the pre-activation step.[16]
Low Yield of Final Peptide Accumulation of incomplete couplings throughout the synthesis.For challenging sequences, consider incorporating a capping step after coupling. This involves acetylating any unreacted amines with acetic anhydride to prevent the formation of deletion peptide impurities.[10]

Conclusion

The successful incorporation of Fmoc-2-amino-5-bromobenzoic acid into peptide chains is readily achievable with an optimized protocol that accounts for its unique chemical properties. By employing a higher excess of reagents, an extended coupling time, and the highly efficient HBTU/HOBt activation system, researchers can effectively overcome the challenges associated with this valuable building block. The protocol and insights provided in this application note offer a robust framework for scientists in drug discovery and peptide research to leverage the power of halogenated amino acids in their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Peptide synthesis with halophenylalanines by thermolysin - PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.
  • BenchChem. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (n.d.). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.
  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • PubMed. (n.d.). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?.
  • Semantic Scholar. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • AAPPTec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (n.d.). Troubleshooting guide for peptide coupling with 6-Methylpicolinic acid-thioamide.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • National College of Ireland. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Wikipedia. (n.d.). HBTU.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (2025, July 10). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging | Organic Letters.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
  • RSC Publishing. (2021, June 18). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach.
  • PubMed. (n.d.). HBTU activation for automated Fmoc solid-phase peptide synthesis.
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
  • Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Functionalized Amino Acids: The Role of Bromophenyl Derivatives.
  • AAPPTec Peptides. (n.d.). Coupling Reagents.
  • Reddit. (2025, March 21). How do I avoid side reactions while doing this peptide coupling reaction? : r/Chempros.
  • MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • Journal of Medical Science. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design.
  • BioSynthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Santa Cruz Biotechnology. (n.d.). Fmoc-2-amino-5-bromobenzoic acid | CAS 183871-04-7.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.
  • Cheméo. (n.d.). Chemical Properties of 2-Amino-5-bromobenzoic acid (CAS 5794-88-7).
  • PubMed. (2012, November 2). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker.
  • ResearchGate. (n.d.). N-Protected amino acid bromides: Efficient reagents for the incorporation into peptides of extremely hindered α,α-dialkyl.
  • MDPI. (n.d.). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromobenzoic acid 97 5794-88-7.
  • PubChem. (n.d.). 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858.
  • GoldBio. (n.d.). 2-Amino-5-bromobenzoic acid.

Sources

Method

Application Note: Optimizing Fmoc Deprotection for 2-Amino-5-Bromobenzoic Acid Derivatives

Introduction: The Strategic Importance of Haloanthranilates and Fmoc Protection 2-Amino-5-bromobenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and material science. The presence of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Haloanthranilates and Fmoc Protection

2-Amino-5-bromobenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and material science. The presence of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the anthranilate core is a common scaffold in pharmacologically active compounds.[1] Protecting the amino group is essential during multi-step syntheses to prevent unwanted side reactions.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a preferred choice for protecting amines due to its high stability in acidic conditions and its lability under mild basic conditions, offering orthogonality with other common protecting groups like Boc (tert-butyloxycarbonyl).[2] However, the electronic properties of the substrate, particularly electron-deficient anilines like 2-amino-5-bromobenzoic acid, can influence the efficiency and outcome of deprotection reactions. This guide provides a comprehensive overview of the deprotection mechanism and robust protocols tailored for these challenging substrates.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-mediated β-elimination (E1cB mechanism).[3] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting incomplete reactions.

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring.[4] The electron-withdrawing nature of the fluorenyl system renders this proton surprisingly acidic (pKa ≈ 23 in DMSO).[2]

  • β-Elimination: This deprotonation generates a stabilized carbanion, which rapidly undergoes elimination to form the highly reactive dibenzofulvene (DBF) intermediate and a transient carbamic acid.

  • Decarboxylation & Scavenging: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free, deprotected amine.[5] Simultaneously, the excess secondary amine in the reaction mixture acts as a nucleophilic scavenger, trapping the electrophilic DBF to form a stable adduct. This scavenging step is crucial to prevent the DBF from reacting with the newly liberated amine, which would result in irreversible chain termination.[3][5]

Fmoc_Deprotection_Mechanism Figure 1: E1cB Mechanism of Fmoc Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination & Decarboxylation cluster_2 Step 3: Scavenging Fmoc_Amine Fmoc-NHR Fmoc_Anion Fluorenyl Anion Intermediate Fmoc_Amine->Fmoc_Anion H⁺ Abstraction Base Base (e.g., Piperidine) Base->Fmoc_Amine DBF Dibenzofulvene (DBF) Fmoc_Anion->DBF Elimination Fmoc_Anion->DBF Carbamic_Acid R-NH-COOH (Carbamic Acid) Fmoc_Anion->Carbamic_Acid Elimination DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct Trapping Free_Amine Free Amine (R-NH₂) + CO₂ Carbamic_Acid->Free_Amine Spontaneous Decarboxylation Base2 Base (Scavenger) Base2->DBF

Caption: Figure 1: E1cB Mechanism of Fmoc Deprotection.

Comparative Analysis of Deprotection Conditions

While a standard solution of piperidine in DMF is effective for most applications, challenges such as slow or incomplete deprotection can arise, particularly with complex or sterically hindered substrates.[4][6] The selection of the base and solvent system is therefore a critical parameter. The reaction proceeds more rapidly in polar aprotic solvents like DMF or NMP compared to less polar options like DCM.[4][7]

Reagent SystemConcentrationSolventTypical TimeAdvantagesDisadvantages & Considerations
Piperidine 20-30% (v/v)DMF or NMP5-20 minGold Standard: Highly effective, fast, and well-documented.[7]Piperidine is a controlled substance in some regions.[8][9] Can cause side reactions like aspartimide formation with prolonged exposure.[4]
DBU / Piperidine 2% DBU, 2% Piperidine (v/v)DMF or NMP10-15 minAccelerated Kinetics: DBU is a strong, non-nucleophilic base that efficiently initiates deprotonation. Excellent for "difficult" sequences.DBU is a strong base; requires careful handling and quenching.
Piperazine 10% (w/v)DMF/Ethanol (9:1)10-20 minGood alternative to piperidine, not as tightly regulated.[8][10] Lower pKa may be gentler on sensitive functional groups.May require the addition of a co-solvent like ethanol to improve solubility.[8]
4-Methylpiperidine (4-MP) 20% (v/v)DMF10-20 minPerforms comparably to piperidine; serves as a direct, less-regulated substitute.[8][11]May be more expensive than piperidine.
Diethylamine 10-60% (v/v)DMF or DMA120-180 minInexpensive and volatile, simplifying workup for solution-phase synthesis.[5][12]Significantly slower reaction rates compared to cyclic secondary amines.[12]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Standard Deprotection Using Piperidine/DMF

This protocol is the first-line method for Fmoc deprotection and is suitable for most 2-amino-5-bromobenzoic acid derivatives.

Materials:

  • Fmoc-protected 2-amino-5-bromobenzoic acid derivative

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 30% Ethyl Acetate in Hexanes, adjust as needed)

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: Dissolve the Fmoc-protected substrate (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v). For example, to 8 mL of the substrate solution in DMF, add 2 mL of piperidine.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the deprotection by TLC.

    • TLC Analysis: Spot the reaction mixture against the starting material. The disappearance of the UV-active starting material spot and the appearance of a new, more polar product spot (often UV-active but may require a stain like ninhydrin if the product amine is not UV-active itself) indicates reaction completion. This typically occurs within 5-20 minutes.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 10 volumes of water.

  • Extraction: Extract the aqueous phase with DCM or Ethyl Acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 volumes) and brine (1 x 10 volumes). The bicarbonate wash helps remove DMF and the acidic dibenzofulvene-piperidine adduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Accelerated Deprotection Using DBU/Piperidine

This protocol is recommended for substrates that show slow or incomplete deprotection under standard conditions.

Materials:

  • Same as Protocol 4.1, with the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Procedure:

  • Reaction Setup: Dissolve the Fmoc-protected substrate (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirring solution, add DBU to a final concentration of 2% (v/v), followed by piperidine to a final concentration of 2% (v/v).

  • Reaction Monitoring: Stir at room temperature and monitor by TLC as described in Protocol 4.1. The reaction is typically complete in 10-15 minutes.[5]

  • Workup, Extraction, and Purification: Follow steps 4-8 from Protocol 4.1. The workup procedure is identical and effectively removes DBU and its byproducts.

Experimental Workflow and Monitoring

A systematic workflow ensures reproducibility and success. The process involves careful reaction setup, diligent monitoring, and appropriate purification.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_monitor Monitoring Loop Setup 1. Reaction Setup - Dissolve Substrate in DMF - Inert Atmosphere (optional) Addition 2. Reagent Addition - Add Base (e.g., 20% Piperidine) Setup->Addition Monitor 3. Reaction Monitoring Addition->Monitor TLC Take Aliquot for TLC/HPLC Monitor->TLC Workup 4. Aqueous Workup - Quench with Water - Extract with Organic Solvent Purify 5. Purification - Dry & Concentrate - Column Chromatography Workup->Purify Analysis 6. Product Analysis - NMR, MS, HPLC Purify->Analysis Check Is Starting Material Consumed? TLC->Check Check->Workup Yes Check->TLC No (Continue Stirring)

Caption: Figure 2: General Experimental Workflow.

Monitoring by HPLC: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A small aliquot of the reaction mixture can be quenched, diluted, and injected onto a reverse-phase column (e.g., C18). By monitoring the disappearance of the starting material peak and the appearance of the product peak over time, one can precisely determine the reaction endpoint.[13][14]

Conclusion

The deprotection of the Fmoc group from 2-amino-5-bromobenzoic acid derivatives is a robust and reliable transformation. While standard conditions using 20% piperidine in DMF are broadly effective, an understanding of the underlying E1cB mechanism allows for rational adjustments for more challenging substrates. The use of alternative base systems, such as a DBU/piperidine cocktail, provides a powerful tool for accelerating slow reactions. Careful monitoring by TLC or HPLC is paramount to ensure complete conversion and to minimize potential side reactions, leading to high yields of the desired deprotected product, ready for the next step in the synthetic sequence.

References

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 35: Peptide Synthesis Protocols. Humana Press. Link

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1550. Link

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec. Link

  • ACS Green Chemistry Institute. (n.d.). Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Link

  • Lavecchia, A., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(21), 8569-8578. Link

  • Springer Nature Experiments. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology. Link

  • Aimon, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14162–14172. Link

  • de la Torre, B. G., & Albericio, F. (2020). In situ Fmoc removal. Green Chemistry, 22(22), 7795-7800. Link

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Link

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Link

  • Reddit r/Chempros. (2020). Fmoc protection of electron-poor aniline?. Link

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. Link

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Link

  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis. Link

  • Lokey Lab Protocols, UC Santa Cruz. (2017). Fmoc. Link

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Trp-Trp Dipeptide. Link

  • Fields, G. B. & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Note: A direct link to the full text may require a subscription; the principles are widely cited, as in Ref 1).
  • Amblard, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys. eScholarship.org. Link

  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromobenzoic acid 97%. Link

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Amino-2-Bromobenzoic Acid: A Key Component in Fine Chemical Synthesis. Link

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. Link

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Link

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Application

protocol for incorporating Fmoc-2-amino-5-bromobenzoic acid into peptides

An Application Note and Protocol for the Efficient Incorporation of Fmoc-2-amino-5-bromobenzoic acid into Synthetic Peptides Introduction: Expanding the Chemical Diversity of Peptides The incorporation of unnatural amino...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Efficient Incorporation of Fmoc-2-amino-5-bromobenzoic acid into Synthetic Peptides

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including potency, selectivity, and metabolic stability. Fmoc-2-amino-5-bromobenzoic acid is a particularly interesting building block. The presence of a bromine atom offers a versatile handle for post-synthetic modifications through various cross-coupling reactions, enabling the introduction of diverse functionalities such as fluorescent probes, cytotoxic warheads, or pharmacokinetic modifiers. Furthermore, the rigid aromatic backbone can be used to induce specific secondary structures or to probe receptor-ligand interactions.

This document provides a detailed protocol for the efficient incorporation of Fmoc-2-amino-5-bromobenzoic acid into peptides using solid-phase peptide synthesis (SPPS). It addresses the unique challenges associated with this building block and offers field-proven strategies to maximize coupling efficiency and minimize side reactions.

Physicochemical Properties and Synthetic Considerations

Fmoc-2-amino-5-bromobenzoic acid is an anthranilic acid derivative. Unlike standard alpha-amino acids, its amino group is directly attached to the aromatic ring, which significantly reduces its nucleophilicity. This inherent low reactivity poses a challenge for standard coupling protocols and necessitates optimized conditions to achieve high incorporation yields.

Table 1: Physicochemical Properties of Fmoc-2-amino-5-bromobenzoic acid

PropertyValue
Molecular FormulaC₂₂H₁₆BrNO₄
Molecular Weight454.27 g/mol
AppearanceWhite to off-white powder
Melting Point205-215 °C
SolubilitySoluble in DMF, NMP, and DMSO

Recommended Protocol for Solid-Phase Incorporation

This protocol is optimized for standard Fmoc-based SPPS on a variety of solid supports (e.g., Rink Amide, Wang resin).

Materials and Reagents
  • Fmoc-2-amino-5-bromobenzoic acid

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Peptide synthesis grade Dichloromethane (DCM)

  • Piperidine solution (20% v/v in DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

Step-by-Step Coupling Protocol

This protocol assumes a starting scale of 0.1 mmol of resin.

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by a DCM wash.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), IPA (2 times), and DCM (2 times).

  • Activation and Coupling of Fmoc-2-amino-5-bromobenzoic acid:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-2-amino-5-bromobenzoic acid (relative to resin loading) in DMF.

    • Add 2.9 equivalents of HBTU or HATU and 6 equivalents of DIPEA.

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution should turn a light yellow.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 4-12 hours at room temperature. Longer coupling times are often necessary due to the reduced nucleophilicity of the aniline moiety.

  • Post-Coupling Wash:

    • Drain the reaction vessel.

    • Wash the resin with DMF (5 times), IPA (2 times), and DCM (2 times).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test or a Chloranil test to check for the presence of free primary amines. A negative result (yellow beads for Kaiser, pale beads for Chloranil) indicates a complete reaction.

    • If the test is positive, a second coupling (double coupling) is recommended. Repeat step 2.3.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

    • Wash the resin thoroughly as described in step 2.4.

G cluster_prep Pre-Coupling cluster_coupling Coupling Reaction cluster_post Post-Coupling cluster_cleavage Final Steps Resin_Swell Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swell->Fmoc_Deprotection Activation Activation of Fmoc-2-amino-5-bromobenzoic acid Fmoc_Deprotection->Activation Coupling Coupling to Resin Activation->Coupling Wash Post-Coupling Wash Coupling->Wash Monitoring Reaction Monitoring Wash->Monitoring Capping Capping (Optional) Monitoring->Capping If incomplete Final_Deprotection Final Fmoc Deprotection Monitoring->Final_Deprotection If complete Capping->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage

Figure 1: Workflow for the incorporation of Fmoc-2-amino-5-bromobenzoic acid.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Incomplete Coupling Reduced nucleophilicity of the aniline group. Steric hindrance.Extend coupling time to 12-24 hours. Use a more potent coupling reagent like HATU. Perform a double coupling.
Side Reactions Racemization (unlikely for this achiral amino acid).Ensure proper activation procedure. Avoid excessive amounts of base.
Poor Cleavage Yields Incomplete final deprotection.Ensure complete removal of the final Fmoc group before cleavage.

Post-Synthetic Modification

The bromine atom on the aromatic ring serves as a versatile handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These can be performed either on-resin or after cleavage and purification of the peptide.

G cluster_couplings Palladium-Catalyzed Cross-Coupling Peptide Peptide + Fmoc-2-amino-5-bromobenzoic acid Bromo_Peptide Bromo-Peptide On-Resin or In-Solution Peptide->Bromo_Peptide Suzuki Suzuki Coupling (Boronic Acids) Bromo_Peptide->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Bromo_Peptide->Sonogashira Buchwald Buchwald-Hartwig (Amines) Bromo_Peptide->Buchwald Modified_Peptide Modified Peptide Diverse Functionalities Suzuki->Modified_Peptide Sonogashira->Modified_Peptide Buchwald->Modified_Peptide

Figure 2: Post-synthetic modification strategies for bromo-functionalized peptides.

Conclusion

The incorporation of Fmoc-2-amino-5-bromobenzoic acid into peptides, while requiring optimized coupling conditions, provides a gateway to a vast chemical space for peptide modification. The protocols and strategies outlined in this application note are designed to ensure high-yield synthesis and facilitate the development of novel peptide-based therapeutics and research tools. Careful monitoring of the coupling reaction and consideration of extended reaction times are key to success.

References

  • Solid-Phase Peptide Synthesis (SPPS) - A comprehensive overview of the principles and techniques of SPPS. Source: Wikipedia. URL: [Link]

  • Fmoc Solid Phase Peptide Synthesis - A detailed guide on the chemistry and methodology of Fmoc-based SPPS. Source: CEM Corporation. URL: [Link]

  • Kaiser Test - A protocol for the qualitative detection of free primary amines in SPPS. Source: CEM Corporation. URL: [Link]

Method

Application Notes and Protocols: Leveraging Fmoc-2-amino-5-bromobenzoic Acid in Drug Discovery and Development

Introduction In the landscape of modern drug discovery, the demand for molecular diversity and structural complexity has driven the adoption of sophisticated chemical tools. Non-canonical amino acids and bifunctional bui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the demand for molecular diversity and structural complexity has driven the adoption of sophisticated chemical tools. Non-canonical amino acids and bifunctional building blocks are at the forefront of this movement, enabling the construction of novel peptides, peptidomimetics, and complex molecular architectures that transcend the limitations of natural proteinogenic scaffolds. Fmoc-2-amino-5-bromobenzoic acid is a uniquely powerful reagent that embodies this principle. It merges the utility of a standard Fmoc-protected amino acid for solid-phase peptide synthesis (SPPS) with the strategic advantage of an aryl bromide, which serves as a versatile handle for orthogonal chemical modifications.

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the strategic applications and detailed experimental protocols for Fmoc-2-amino-5-bromobenzoic acid. We will delve into its core properties, explore its role in creating constrained peptides and molecular libraries, and provide validated, step-by-step protocols for its incorporation, on-resin modification, and final purification.

Section 1: Physicochemical Properties and Handling

Understanding the fundamental properties of Fmoc-2-amino-5-bromobenzoic acid is critical for its effective use. The molecule consists of an anthranilic acid core where the amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the aromatic ring is substituted with a bromine atom.

PropertyValueReference(s)
CAS Number 183871-04-7[1]
Molecular Formula C₂₂H₁₆BrNO₄[1][2]
Molecular Weight 438.27 g/mol [1][2]
Appearance Beige or white crystalline powder[3]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[4]
Synonyms 5-Bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid[2]

Handling and Storage: Store the compound in a cool, dry place, preferably under an inert atmosphere, and protected from light. Like many fine chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as an irritant to the eyes and respiratory system.[4]

Section 2: The Strategic Advantage in Molecular Design

The primary value of Fmoc-2-amino-5-bromobenzoic acid lies in its dual-functionality, which allows for a two-phased approach to molecular construction: peptide backbone assembly followed by site-specific diversification.

  • Peptide Backbone Integration: The Fmoc-protected amine and the free carboxylic acid allow the molecule to be treated as a non-proteinogenic amino acid. It can be seamlessly incorporated into a growing peptide chain using standard, automated, or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][] The Fmoc group provides temporary amine protection and is removed under mild basic conditions (e.g., piperidine in DMF), which do not affect the aryl bromide.[7]

  • Orthogonal Chemical Diversification: The bromine atom on the aromatic ring is a key functional handle. It is stable to the conditions of Fmoc-SPPS but can be readily functionalized post-incorporation using a variety of powerful cross-coupling reactions, most notably the Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions.[8] This enables the introduction of a vast array of chemical moieties (e.g., aryl, heteroaryl, alkyl groups) at a specific position on the peptide scaffold.

G cluster_0 Fmoc-2-amino-5-bromobenzoic Acid cluster_1 Phase 1: Peptide Synthesis cluster_2 Phase 2: Orthogonal Chemistry mol Structure sp_integration Solid-Phase Peptide Synthesis (SPPS) mol->sp_integration Carboxyl & Fmoc-Amine Functionality fmoc_deprotection Fmoc Deprotection (Base) sp_integration->fmoc_deprotection peptide_elongation Peptide Chain Elongation fmoc_deprotection->peptide_elongation pd_coupling Palladium Cross-Coupling (e.g., Suzuki) peptide_elongation->pd_coupling Aryl Bromide Functionality diversification Introduction of R' Group pd_coupling->diversification conjugation Linker for Bioconjugation pd_coupling->conjugation

Caption: Dual functionality of Fmoc-2-amino-5-bromobenzoic acid.

This strategy is exceptionally potent for:

  • Creating Conformationally Constrained Peptides: The bulky, rigid aryl group introduced via cross-coupling can act as a steric constraint, forcing the peptide backbone into a specific conformation (e.g., a β-turn). This is a crucial technique for improving peptide stability, receptor affinity, and bioavailability.

  • Generating Focused Compound Libraries: A single peptide sequence containing the brominated residue can be synthesized and then split into multiple reaction vessels. Each aliquot can be reacted with a different boronic acid (in a Suzuki reaction) to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

  • Developing Advanced Bioconjugates: The aryl bromide can be converted into a functional group suitable for conjugation to other molecules. This makes it a valuable building block for constructing complex therapeutics like PROTACs, which require linkers to connect a target-binding ligand to an E3 ligase ligand, or for creating peptide-drug conjugates.[9][]

Section 3: Experimental Protocols

This section provides a logical workflow and detailed protocols for the use of Fmoc-2-amino-5-bromobenzoic acid, from its incorporation into a peptide to the final purified product.

G A 1. Resin Preparation (Swelling) B 2. SPPS Incorporation (Protocol 1) A->B C 3. On-Resin Modification (Protocol 2) B->C D 4. Final Deprotection & Cleavage (Protocol 3) C->D E 5. Purification & Analysis (HPLC & LC-MS) D->E

Caption: Overall experimental workflow.

Protocol 1: Solid-Phase Incorporation of Fmoc-2-amino-5-bromobenzoic Acid

Principle: This protocol describes the coupling of the title compound to a free amine on a resin-bound peptide chain using a standard carbodiimide activation method. Due to the steric bulk of the reagent, optimized conditions and monitoring are crucial for high efficiency.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable Fmoc-compatible resin)

  • Fmoc-2-amino-5-bromobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Ethyl Cyanohydroxyiminoacetate (EtcyO)

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM)

  • Kaiser test kit or other ninhydrin-based test

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 20% piperidine/DMF treatment for 10 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all residual piperidine.

  • Pre-activation and Coupling:

    • In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (3 equivalents relative to resin loading), OxymaPure (3 eq.), in a minimal amount of DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 5 minutes at room temperature.

    • Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Monitoring Coupling Completion:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test. A blue bead color indicates an incomplete reaction (presence of free primary amines). A yellow/colorless result indicates completion.

    • Expertise Insight: Due to the steric hindrance of this building block, a single coupling may be insufficient. If the Kaiser test is positive (blue), drain the reaction solution and repeat the coupling step (Step 4) with a freshly prepared solution ("double coupling").

  • Washing: Once coupling is complete (Kaiser test negative), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF for 10 minutes. Wash thoroughly with DMF. The resin is now ready for the next Fmoc deprotection and coupling cycle or for on-resin modification.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

Principle: This protocol utilizes a palladium catalyst to couple a boronic acid to the aryl bromide of the resin-bound peptide. The reaction must be performed under inert conditions to protect the catalyst.

Materials and Reagents:

  • Peptide-resin containing the 2-amino-5-bromobenzoic acid residue

  • Boronic acid of choice (e.g., Phenylboronic acid, 4-pyridylboronic acid) (5-10 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.1-0.2 eq.)

  • Base: Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (5-10 eq.)

  • Solvent system: A degassed mixture of DMF/water (e.g., 9:1 v/v) or DME/water.

  • Anhydrous, degassed DMF or Dioxane

  • Argon or Nitrogen gas supply

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DMF for 30 minutes in a reaction vessel equipped with a gas inlet.

  • Reagent Preparation:

    • In a separate flask under an inert atmosphere (Ar/N₂), add the boronic acid (5-10 eq.), the base (5-10 eq.), and the palladium catalyst (0.1-0.2 eq.).

    • Add the degassed solvent system to dissolve the reagents.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Transfer the prepared catalyst/boronic acid/base solution to the resin vessel under a positive pressure of inert gas.

    • Seal the vessel and heat the mixture to 50-70 °C with gentle agitation for 4-12 hours.

    • Trustworthiness Insight: A successful reaction often involves a color change, typically to a dark brown or black suspension, indicating the formation of active Pd(0) species. The reaction must be kept under an inert atmosphere as oxygen can deactivate the catalyst.

  • Washing and Deprotection:

    • Cool the vessel to room temperature. Drain the reaction mixture.

    • Wash the resin extensively to remove all traces of catalyst and reagents. A recommended wash sequence is: DMF (5x), DMF/water (3x), 0.5% sodium diethyldithiocarbamate in DMF (2x, to scavenge residual palladium), DMF (5x), and finally DCM (5x).

  • Verification (Optional): A small amount of resin can be cleaved and analyzed by LC-MS to confirm the success of the coupling before proceeding with the full cleavage.

Protocol 3: Cleavage from Resin and Purification

Principle: A strong acid cocktail is used to simultaneously cleave the peptide from the resin and remove any acid-labile side-chain protecting groups. Scavengers are included to prevent side reactions with reactive species generated during cleavage.

Materials and Reagents:

  • Dry, modified peptide-resin

  • Reagent R: 90% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS), 5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (Reagent R) to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

    • Expertise Insight: TIS is a crucial scavenger that quenches carbocations formed from protecting groups (like t-Butyl), preventing re-attachment to sensitive residues like Tryptophan or Methionine. Water helps with the hydrolysis of the resin linker.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether with stirring. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF mass spectrometry.

Section 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Protocol 1) Steric hindrance of the building block; Poor resin swelling; Inactive reagents.Perform a double coupling. Use a more potent activating agent like HATU/HOAt. Ensure all solvents are anhydrous.
Low Yield in Suzuki Reaction (Protocol 2) Catalyst deactivation by oxygen; Insufficient heating or reaction time.Ensure the entire system is rigorously degassed and maintained under an inert atmosphere. Increase reaction temperature or time. Consider a different palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos).
Side Products After Cleavage (Protocol 3) Incomplete removal of protecting groups; Scavenger-related artifacts.Ensure a sufficient cleavage time (2-3 hours). Verify the freshness of the TFA and scavengers.
Peptide Insoluble After Precipitation The peptide is highly hydrophobic.Minimize drying time. Dissolve directly into a strong solvent like DMSO or formic acid for HPLC injection, or use a different purification strategy.

Conclusion

Fmoc-2-amino-5-bromobenzoic acid is far more than a simple non-canonical amino acid; it is a strategic building block that opens a gateway to significant molecular complexity. By providing a robust platform for integrating peptide synthesis with powerful orthogonal diversification chemistry, it empowers researchers to construct novel peptidomimetics, generate targeted libraries for SAR analysis, and build sophisticated bioconjugates. The protocols and insights provided in this guide serve as a validated starting point for scientists looking to harness the full potential of this versatile reagent in their drug discovery and development programs.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-5-bromobenzoic acid (CAS 5794-88-7). Retrieved from [Link][11]

  • ChemBK. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link][4]

  • PubChem. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link][3]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link][7]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Aliphatic Linkers in Pharmaceutical Development. Retrieved from [Link][9]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Amino-2-Bromobenzoic Acid: A Key Component in Fine Chemical Synthesis. Retrieved from [Link][8]

  • Al-Otaibi, M. A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5789. Retrieved from [Link][12]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of Fmoc-2-amino-5-bromobenzoic Acid in Medicinal Chemistry

Introduction: A Multifaceted Building Block for Drug Discovery In the landscape of modern medicinal chemistry, the strategic design of therapeutic candidates relies on a toolkit of versatile molecular building blocks. Fm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of therapeutic candidates relies on a toolkit of versatile molecular building blocks. Fmoc-2-amino-5-bromobenzoic acid is a prime example of such a scaffold, offering a unique convergence of functionalities that empower researchers in peptide science and heterocyclic chemistry. Its structure is distinguished by three key reactive centers:

  • The Fmoc-protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), providing a base-labile protecting group that allows for the stepwise and controlled assembly of peptide chains under mild conditions.[1][2][3]

  • The Carboxylic Acid: This group serves as the anchor point for amide bond formation, enabling its incorporation into peptide backbones or its participation in cyclization and condensation reactions.

  • The Aryl Bromide: The bromine atom at the 5-position of the benzene ring is not merely a substituent; it is a powerful synthetic handle. It offers a site for post-synthetic modification via metal-catalyzed cross-coupling reactions and can be leveraged to introduce conformational constraints or novel pharmacophores.[4][5]

This guide provides an in-depth exploration of the applications of Fmoc-2-amino-5-bromobenzoic acid, complete with detailed protocols to facilitate its use in the laboratory. We will delve into its role as an unnatural amino acid for creating constrained peptides and as a precursor for synthesizing medicinally relevant heterocyclic systems.

Application I: A Tool for Engineering Constrained Peptides and Peptidomimetics

The incorporation of unnatural amino acids is a powerful strategy to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low bioavailability.[6] Fmoc-2-amino-5-bromobenzoic acid serves as an exceptional tool in this regard, enabling the synthesis of peptidomimetics with engineered properties. The rigid aromatic ring introduces a defined conformational bias into the peptide backbone, while the bromine atom provides a gateway for further structural diversification.

Causality in Experimental Design:

The choice of Fmoc-2-amino-5-bromobenzoic acid is often driven by the desire to create peptides with fixed spatial arrangements of side chains, which can enhance binding affinity and selectivity for a biological target.[7] The bromine atom can be later functionalized, for instance, via a Suzuki coupling reaction, to attach complex side chains that are not accessible through standard amino acid building blocks. This post-synthesis modification approach allows for the creation of a diverse library of related peptides from a common intermediate.

Workflow for Peptide Synthesis Incorporating Fmoc-2-amino-5-bromobenzoic Acid

The following diagram illustrates the standard cycle for incorporating this building block using Fmoc-based solid-phase peptide synthesis (SPPS).

spss_workflow cluster_cycle Fmoc-SPPS Cycle Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling: + Fmoc-2-amino-5-bromobenzoic acid + HBTU/DIPEA in DMF Resin->Coupling Step 2 Wash1 DMF Wash Coupling->Wash1 Fmoc_Peptide Resin-Bound Peptide (N-Terminal Fmoc) Wash1->Fmoc_Peptide Step 3 Deprotection Fmoc Deprotection: 20% Piperidine in DMF Fmoc_Peptide->Deprotection Step 1 Wash2 DMF Wash Deprotection->Wash2 Wash2->Resin Ready for Next Cycle

Caption: General workflow for one cycle of Fmoc-SPPS.

Protocol 1: Incorporation of Fmoc-2-amino-5-bromobenzoic Acid via Manual Fmoc-SPPS

This protocol outlines the manual steps for coupling Fmoc-2-amino-5-bromobenzoic acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine (e.g., Rink Amide resin)

  • Fmoc-2-amino-5-bromobenzoic acid

  • N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM)

  • Kaiser test kit

Methodology:

  • Resin Preparation:

    • Swell the peptide-resin (starting with a free amine) in DMF for at least 1 hour in a suitable reaction vessel.[8]

    • Drain the DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), in DMF.[7][9]

    • Add DIPEA (6 eq.) to the solution and agitate for 2-5 minutes to pre-activate the carboxylic acid. The solution will typically change color.[9]

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary due to the steric bulk of the building block.[9][10]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step may be repeated.[9]

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[8]

  • Fmoc Deprotection (for subsequent cycles):

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.[10]

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next coupling cycle.

Application II: A Precursor for Medicinally Relevant Heterocyclic Scaffolds

The ortho-amino benzoic acid motif is a classic starting point for the synthesis of numerous heterocyclic systems.[11] After removal of the Fmoc group, 2-amino-5-bromobenzoic acid becomes a valuable precursor for generating libraries of compounds based on scaffolds like benzoxazoles, which are present in many biologically active molecules.[12][13] The bromine atom is retained in the final heterocyclic product, serving as a crucial handle for late-stage diversification via cross-coupling chemistry.

Synthetic Strategy:

The general approach involves the condensation of 2-amino-5-bromobenzoic acid (or its corresponding phenol, derived via diazotization) with various electrophiles, followed by an intramolecular cyclization to form the heterocyclic ring. The bromine atom's position allows for the exploration of the chemical space around the core scaffold, a common strategy in lead optimization.

Workflow for Heterocycle Synthesis and Diversification

The diagram below outlines the transformation of 2-amino-5-bromobenzoic acid into a functionalized benzoxazole derivative.

heterocycle_workflow Start 2-Amino-5-bromobenzoic Acid Intermediate Condensation/ Cyclization (e.g., with R-COOH) Start->Intermediate Benzoxazole 6-Bromo-2-substituted- benzoxazole Intermediate->Benzoxazole Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Benzoxazole->Coupling Final Diversified Library of Benzoxazoles Coupling->Final

Caption: Synthesis and diversification of benzoxazoles.

Protocol 2: General Synthesis of a 6-Bromo-2-substituted-benzoxazole

This protocol describes a representative synthesis starting from 2-amino-5-bromobenzoic acid, which would be obtained after deprotection of the Fmoc-protected precursor.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • A desired carboxylic acid (R-COOH)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene or xylene

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Magnesium sulfate

Methodology:

  • Fmoc Deprotection (if starting with the protected form):

    • Dissolve Fmoc-2-amino-5-bromobenzoic acid in a suitable solvent system.

    • Treat with a strong base (e.g., piperidine in DMF, as in Protocol 1, Step 5) or perform acidic hydrolysis to remove the Fmoc group.

    • Isolate and purify the resulting 2-amino-5-bromobenzoic acid.

  • Condensation and Cyclization:

    • In a round-bottom flask equipped with a condenser, combine 2-amino-5-bromobenzoic acid (1 eq.) and the desired carboxylic acid (1.1 eq.).

    • Add polyphosphoric acid (PPA) as both a catalyst and solvent (a sufficient amount to ensure stirring).

    • Heat the reaction mixture to 180-200°C for 4-6 hours, monitoring the reaction by TLC. Note: This is a common method; other cyclization conditions with different reagents may also be employed.[12][13]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 80-90°C.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 6-bromo-2-substituted-benzoxazole by flash column chromatography or recrystallization to yield the final product. The purified compound can then be used in subsequent cross-coupling reactions.

Quantitative Data Summary

The following table provides a general overview of typical reaction parameters for the key transformations discussed. Exact conditions should be optimized for specific substrates.

Parameter Fmoc-SPPS Coupling Benzoxazole Synthesis (PPA method)
Key Reagents Fmoc-AA (3 eq.), HBTU (2.9 eq.), DIPEA (6 eq.)2-Amino-5-bromobenzoic acid (1 eq.), R-COOH (1.1 eq.), PPA
Solvent DMFPolyphosphoric Acid (or none)
Temperature Room Temperature180-200 °C
Typical Time 1-4 hours4-6 hours
Monitoring Kaiser TestTLC / LC-MS
Yield >95% (coupling efficiency)50-85% (variable)

Conclusion

Fmoc-2-amino-5-bromobenzoic acid is a strategically valuable and versatile reagent for medicinal chemists. Its pre-installed Fmoc protecting group makes it directly amenable to established peptide synthesis workflows, while the ortho-amino benzoic acid core provides access to privileged heterocyclic scaffolds. The true power of this building block lies in the synthetic optionality conferred by the bromine atom, which enables late-stage functionalization to generate novel chemical entities with tailored pharmacological profiles. The protocols and workflows detailed in this guide serve as a robust starting point for researchers looking to leverage the unique chemical properties of this compound in their drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Constrained Peptides using Fmoc-Hyp(Bom).
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles.
  • Guidechem. (n.d.). What is the background and overview of 2-Amino-5-bromobenzoic acid?
  • Chem-Impex. (n.d.). 2-Amino-5-bromobenzoic acid.
  • MDPI. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • PubMed. (n.d.). Microwave-promoted Synthesis of 3-amino-substituted 1,2-benzisoxazoles.
  • Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 5-Amino-2-Bromobenzoic Acid: A Key Component in Fine Chemical Synthesis.
  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.

Sources

Method

Application Notes &amp; Protocols: Palladium Cross-Coupling Reactions with Fmoc-2-amino-5-bromobenzoic Acid

Introduction: A Versatile Scaffold for Modern Synthesis Fmoc-2-amino-5-bromobenzoic acid is a pivotal building block in contemporary organic and medicinal chemistry.[1][2][3] Its structure uniquely combines three key fea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Synthesis

Fmoc-2-amino-5-bromobenzoic acid is a pivotal building block in contemporary organic and medicinal chemistry.[1][2][3] Its structure uniquely combines three key features: a nucleophilic amino group protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, a carboxylic acid for amide bond formation or other derivatization, and a reactive aryl bromide handle at the 5-position. This arrangement makes it an ideal substrate for creating complex molecular architectures, particularly in the synthesis of novel peptides, peptidomimetics, and heterocyclic scaffolds for drug discovery.[4][5]

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[6][7] For Fmoc-2-amino-5-bromobenzoic acid, these transformations unlock the potential of the C-Br bond, allowing for the introduction of a diverse array of substituents. This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—applied to this versatile substrate. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful combination of substrate and methodology.

Core Principles: Navigating the Chemistry of a Multifunctional Substrate

The successful functionalization of Fmoc-2-amino-5-bromobenzoic acid via palladium catalysis requires a nuanced understanding of its constituent parts.

  • The Aryl Bromide: The C(sp²)-Br bond is the primary site for oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle. Its reactivity is generally robust, making it an excellent coupling partner.

  • The Fmoc Protecting Group: The Fmoc group is critical for masking the reactivity of the 2-amino group. Its primary vulnerability is its lability to basic conditions.[8] Standard deprotection involves treatment with a secondary amine, such as 20% piperidine in DMF.[9][10] This chemical property is the most important consideration when selecting cross-coupling conditions. The choice of base, solvent, and temperature must be carefully managed to prevent premature Fmoc cleavage.

  • The Carboxylic Acid: The free carboxylic acid can influence the reaction in several ways. It can be deprotonated by the base, potentially affecting solubility and the overall charge of the molecule. In some cases, it can act as a directing group or, conversely, interfere with the catalyst. For certain applications, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) may be advantageous to improve solubility in less polar organic solvents and prevent potential side reactions.[11]

General Experimental Workflow

A typical workflow for palladium-catalyzed cross-coupling reactions is standardized to ensure reproducibility and safety by maintaining an inert atmosphere to protect the catalyst.

G prep Reaction Setup reagents Add Substrate, Coupling Partner, Base prep->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst reaction Heat to Reaction Temp catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Reaction Workup monitor->workup filter Cool & Filter (e.g., through Celite) workup->filter extract Aqueous/Organic Extraction filter->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification chrom Column Chromatography purify->chrom concentrate->purify product Characterize Product (NMR, MS) chrom->product

Caption: Standard experimental workflow for palladium cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds, valued for the stability and low toxicity of the requisite boronic acid coupling partners.[11] This reaction is particularly well-suited for elaborating the scaffold of Fmoc-2-amino-5-bromobenzoic acid with various aryl and heteroaryl groups.[12][13]

Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 sub Fmoc-R-Br pd_ox Ar-Pd(II)L2-Br pd_trans Ar-Pd(II)L2-Ar' pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination prod Fmoc-R-Ar' sub->pd_ox Oxidative Addition boronic Ar'B(OR)2 base Base (e.g., K2CO3)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Expertise & Causality: Choosing the Right Conditions

The primary challenge is to facilitate the cross-coupling without inducing Fmoc deprotection. This is achieved by carefully selecting the base. Strong bases like NaOH or KOtBu are incompatible. Instead, milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are preferred.[11] The choice of catalyst system is also crucial; Pd(PPh₃)₄ is a reliable choice, while more advanced catalyst systems using ligands like SPhos or XPhos can offer improved yields and broader substrate scope, especially with challenging coupling partners.[12] A mixed solvent system, often containing water (e.g., Dioxane/H₂O), is typically used to solubilize both the organic substrate and the inorganic base.[6]

Comparative Reaction Conditions
ParameterCondition 1Condition 2Condition 3
Pd Catalyst (mol%) Pd(PPh₃)₄ (5%)Pd(OAc)₂ (2%)PdCl₂(dppf) (3%)
Ligand (mol%) -SPhos (4%)-
Base K₂CO₃ (3 eq)K₃PO₄ (3 eq)Cs₂CO₃ (2.5 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)DMF
Temperature (°C) 90 - 100100110
Typical Yields 75-95%80-98%70-90%
Reference Analogy [6][11][12][14]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add Fmoc-2-amino-5-bromobenzoic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of the starting bromide).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer carefully with 1M HCl to pH ~3-4, which protonates the carboxylic acid, facilitating its extraction into the organic layer.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% acetic acid to improve peak shape) to yield the desired biaryl product.

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing access to substituted styrenyl and cinnamic acid derivatives.[15][16][17] This reaction is highly valuable for introducing vinyl functionalities, which can serve as handles for further synthetic transformations.

Catalytic Cycle

Heck_Cycle pd0 Pd(0)L2 sub Fmoc-R-Br pd_ox Ar-Pd(II)L2-Br pd_ins R-CH(PdL2)-CH2-Ar pd_ox->pd_ins Migratory Insertion pd_ins->pd0 β-Hydride Elimination prod Fmoc-R-CH=CHR sub->pd_ox Oxidative Addition alkene H2C=CHR base Base (e.g., Et3N)

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Expertise & Causality: Choosing the Right Conditions

In the Heck reaction, a base is required to neutralize the HBr generated during the catalytic cycle.[17] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and are generally mild enough to be compatible with the Fmoc group. The choice of solvent is typically a polar aprotic one, such as DMF, DMAc, or NMP. Palladium acetate (Pd(OAc)₂) combined with a phosphine ligand like P(o-tolyl)₃ or PPh₃ is a classic catalyst system.[16] The reaction often requires elevated temperatures (100-140 °C) to proceed efficiently.

Comparative Reaction Conditions
ParameterCondition 1Condition 2
Pd Catalyst (mol%) Pd(OAc)₂ (2%)PdCl₂(PPh₃)₂ (3%)
Ligand (mol%) P(o-tolyl)₃ (4%)-
Base Et₃N (2.5 eq)DIPEA (3 eq)
Solvent DMFDMAc
Temperature (°C) 110120
Typical Yields 60-85%65-90%
Reference Analogy [16][18]
Detailed Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealable pressure tube, combine Fmoc-2-amino-5-bromobenzoic acid (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 eq).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous DMF, followed by the alkene (e.g., styrene or butyl acrylate, 1.5 eq) and triethylamine (Et₃N, 2.5 eq) via syringe.

  • Reaction Execution: Tightly seal the tube and place it in a preheated oil bath at 110 °C. Stir the mixture for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 1M HCl and ethyl acetate.

  • Extraction & Washing: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.

  • Drying & Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired product.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, catalyzed by a combination of palladium and a copper(I) co-catalyst.[19][20] This reaction provides direct access to arylalkyne derivatives, which are important structures in materials science and medicinal chemistry.[21]

Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L2 sub Fmoc-R-Br pd_ox Ar-Pd(II)L2-Br pd_ox->pd0 Reductive Elimination prod Fmoc-R-C≡C-R' cu_acetylide Cu-C≡C-R' cu_acetylide->pd_ox Transmetalation alkyne H-C≡C-R' alkyne->cu_acetylide cu_halide CuI cu_halide->cu_acetylide base Base base->cu_acetylide sub->pd_ox Oxidative Addition

Caption: Simplified intersecting catalytic cycles of the Sonogashira coupling.

Expertise & Causality: Choosing the Right Conditions

The standard Sonogashira conditions involve an amine base, such as Et₃N or DIPEA, which serves both as the base and often as the solvent.[20] This is generally compatible with the Fmoc group. The catalyst system consists of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[19] Copper-free Sonogashira protocols exist and can be advantageous in certain contexts to avoid issues with copper contamination, though they may require different ligands or conditions.[22]

Comparative Reaction Conditions
ParameterCondition 1 (Classic)Condition 2 (Copper-Free)
Pd Catalyst (mol%) PdCl₂(PPh₃)₂ (2%)Pd(OAc)₂ (2%)
Cu Catalyst (mol%) CuI (4%)-
Ligand (mol%) PPh₃ (4%)SPhos (4%)
Base Et₃N (3 eq)Cs₂CO₃ (2.5 eq)
Solvent THF/Et₃N (1:1)Dioxane
Temperature (°C) 6080
Typical Yields 80-98%75-95%
Reference Analogy [20][21][23]
Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add Fmoc-2-amino-5-bromobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous THF and triethylamine (in a 1:1 ratio). Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).

  • Workup: Cool the reaction, then filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by water and brine.

  • Drying & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with amines.[24][25][26] This reaction allows for the introduction of primary or secondary amines at the 5-position of the benzoic acid scaffold, opening avenues to a vast chemical space of diarylamines or N-alkylanilines.[27]

Catalytic Cycle

Buchwald_Cycle pd0 Pd(0)L sub Fmoc-R-Br pd_ox Ar-Pd(II)L-Br pd_am [Ar-Pd(II)L(NR'R'')]⁺ pd_ox->pd_am Amine Binding & Deprotonation pd_am->pd0 Reductive Elimination prod Fmoc-R-NR'R'' sub->pd_ox Oxidative Addition amine HNR'R'' base Base (e.g., NaO*t*Bu)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Expertise & Causality: Choosing the Right Conditions

This reaction typically requires a strong, non-nucleophilic base, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.[25] The use of such strong bases poses a significant risk of Fmoc deprotection. Therefore, careful optimization is critical. Using a weaker base like K₃PO₄ or Cs₂CO₃, often in combination with a highly active catalyst system, is a viable strategy. The choice of ligand is paramount; bulky, electron-rich phosphine ligands developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig are essential for high catalytic activity.[26][28] The reaction is run under strictly anhydrous and anaerobic conditions in solvents like toluene or dioxane.

Comparative Reaction Conditions
ParameterCondition 1 (High Activity)Condition 2 (Milder Base)
Pd Pre-catalyst (mol%) XPhos Pd G3 (2%)Pd₂(dba)₃ (2%)
Ligand (mol%) -Xantphos (4%)
Base NaOtBu (1.5 eq)Cs₂CO₃ (2.5 eq)
Solvent TolueneDioxane
Temperature (°C) 100110
Typical Yields 70-95%60-85%
Reference Analogy [28][29][25]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add Fmoc-2-amino-5-bromobenzoic acid (1.0 eq), the appropriate palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), and the base (e.g., Cs₂CO₃, 2.5 eq) to a dry vial or Schlenk tube.

  • Reagent Addition: Add anhydrous solvent (e.g., dioxane), followed by the amine coupling partner (1.2 eq).

  • Reaction Execution: Seal the vessel tightly and heat to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction time can vary significantly based on the amine (4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding water.

  • Extraction & Washing: Acidify with 1M HCl to pH ~4-5. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Drying & Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Post-Coupling Deprotection of the Fmoc Group

Once the desired cross-coupling has been achieved, the Fmoc group can be readily removed to liberate the free amine, enabling further functionalization, such as peptide coupling.

Standard Fmoc Deprotection Protocol
  • Dissolution: Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to the solution to achieve a 20% (v/v) concentration.[9][10]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes.[9] Progress can be monitored by TLC or LC-MS.

  • Workup: Remove the DMF and piperidine under high vacuum. The resulting dibenzofulvene-piperidine adduct and excess piperidine are volatile.

  • Purification: The crude product can often be precipitated by adding cold diethyl ether. The resulting solid can be collected by filtration. Alternatively, the residue can be purified by chromatography if necessary.

References

  • Palladium-catalyzed mono-N-allylation of unprotected anthranilic acids with allylic alcohols in aqueous media. J Org Chem. (2011). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (Version 1.7.2). [Link]

  • Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. (2019). [Link]

  • Palladium-Catalyzed Mono-N-allylation of Unprotected Anthranilic Acids with Allylic Alcohols in Aqueous Media. The Journal of Organic Chemistry.[Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Scheme 1. Palladium-catalyzed synthesis of anthranilic acids. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Inorganics.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. Chemical Communications. (2013). [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. (2019). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (2016). [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. (2019). [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Mol. Omics. (2023). [Link]

  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. RSC Mechanochemistry. (2024). [Link]

  • Solvent-free Sonogashira coupling reaction via high speed ball milling. Green Chemistry. (2007). [Link]

  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. RSC Mechanochemistry. (2024). [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. (2023). [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.[Link]

  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. J Org Chem. (2016). [Link]

  • Aerobic Cu and amine free Sonogashira and Stille couplings of aryl bromides/chlorides with a magnetically recoverable Fe3O4@SiO2 immobilized Pd(II)-thioether containing NHC. Tetrahedron Letters. (2021). [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Int J Mol Sci. (2016). [Link]

  • Applications of fluorine-containing amino acids for drug design. Eur J Med Chem. (2020). [Link]

  • The Intramolecular Heck Reaction. Macmillan Group Meeting. (2004). [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. (2023). [Link]

  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. J Org Chem. (2007). [Link]

  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate. [Link]

  • 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. Open Journal of Nano. (2021). [Link]

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Application

Application Note: Fmoc-2-amino-5-bromobenzoic Acid as a Cornerstone for the Combinatorial Synthesis of Quinazolinone Libraries

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The efficient construction of diverse libraries of these molecules is paramount for modern drug discovery. This guide details the strategic application of Fmoc-2-amino-5-bromobenzoic acid as a versatile building block for the synthesis of quinazolinone libraries. We present both solid-phase and solution-phase protocols, leveraging the unique features of this reagent: the base-labile Fmoc protecting group for orthogonal synthesis and the bromine handle for late-stage functionalization, enabling a powerful, multi-vector approach to library generation.

The Strategic Advantage of the Fmoc-2-amino-5-bromobenzoic Acid Scaffold

The design of Fmoc-2-amino-5-bromobenzoic acid is uniquely suited for combinatorial chemistry. Each functional group serves a distinct and critical role in enabling the construction of a diverse molecular library.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This well-established protecting group is the lynchpin of the orthogonal synthesis strategy.[5][6][7] Its stability towards acidic conditions and lability to mild bases (e.g., piperidine) allows for the selective deprotection of the 2-amino group without disturbing acid-labile resin linkers or side-chain protecting groups that may be present on other building blocks.[8][9] The deprotection process proceeds via a β-elimination mechanism, releasing dibenzofulvene, which forms a stable adduct with piperidine.[5] This byproduct's characteristic UV absorbance (~301 nm) can be quantified to monitor reaction completion, a self-validating feature of the protocol.[10]

  • The 2-Amino and Carboxylic Acid Groups: These two functionalities are the direct precursors to the quinazolinone ring. The carboxylic acid is first activated to form an amide bond, and the 2-amino group subsequently acts as the nucleophile in the key cyclization step that forges the heterocyclic core.

  • The 5-Bromo Substituent: This is the primary point of diversification for the library. The bromine atom is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, alkyl, or amine substituents at a late stage of the synthesis, dramatically expanding the chemical space of the library from a common intermediate.

Below is a diagram illustrating the strategic functional points of the core building block.

G cluster_0 Fmoc-2-amino-5-bromobenzoic Acid main Core Scaffold (2-Amino-5-bromobenzoic Acid) fmoc Fmoc Group (Orthogonal Protection) main->fmoc Protects Amine amino 2-Amino Group (Nucleophile for Cyclization) main->amino Forms Ring cooh Carboxylic Acid (Amide Formation) main->cooh Forms Ring bromo 5-Bromo Group (Diversification Handle) main->bromo Adds Diversity G start Fmoc-2-amino-5-bromobenzoic Acid step1 Couple with R¹-NH₂ (Vector 1 Diversity) start->step1 step2 Fmoc Deprotection step1->step2 step3 Cyclize with R² Precursor (Vector 2 Diversity) step2->step3 core 6-Bromo-Quinazolinone Core step3->core step4 Cross-Coupling Reaction (Vector 3 Diversity) core->step4 library Diverse Quinazolinone Library step4->library

Caption: General workflow for multi-vector library synthesis.

Protocol 1: Solid-Phase Synthesis of a 2,3-Disubstituted 6-Bromo-4(3H)-quinazolinone Library

Solid-phase synthesis offers significant advantages for library generation, including the simplification of purification by allowing excess reagents and byproducts to be washed away from the resin-bound intermediate. [7]This protocol employs a cyclative-cleavage strategy to release the final product from the solid support.

Materials

  • Fmoc-2-amino-5-bromobenzoic acid

  • Wang Resin (or other suitable hydroxyl-functionalized resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or HATU

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Library of primary amines (R¹-NH₂)

  • Library of aldehydes (R²-CHO) or acyl chlorides (R²-COCl)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Solid-phase synthesis vessel

Step-by-Step Methodology

  • Resin Preparation and Loading:

    • Place Wang resin (1.0 g, ~0.8 mmol/g loading) in a synthesis vessel.

    • Swell the resin in DMF for 1 hour, then wash 3x with DCM. [11] * In a separate flask, dissolve Fmoc-2-amino-5-bromobenzoic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF/DCM (1:1).

    • Add the activation mixture to the resin and agitate at room temperature for 4-6 hours.

    • Confirm loading by performing a quantitative Fmoc cleavage on a small sample of resin and measuring the UV absorbance of the dibenzofulvene-piperidine adduct. [10] * Cap any unreacted hydroxyl groups on the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes. Wash the resin thoroughly (3x DMF, 3x DCM).

  • Fmoc Group Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF (10 mL per gram of resin). [10][12] * Agitate for 3 minutes, drain, and repeat with fresh solution for 15-20 minutes.

    • Wash the resin thoroughly (5x DMF, 3x DCM, 3x DMF) to remove all traces of piperidine.

    • Confirm complete deprotection using a qualitative Kaiser test (a positive test, indicated by a deep blue color, confirms the presence of a free primary amine). [10]

  • Introduction of Diversity at N3 (Vector 1):

    • This step is achieved via reductive amination. Swell the resin in 1% acetic acid in DMF.

    • Add a solution of the first library component, an aldehyde (R¹-CHO, 5 eq.), and a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 5 eq.).

    • Agitate the reaction at room temperature for 12 hours.

    • Wash the resin thoroughly (3x DMF, 3x DCM, 3x Methanol).

  • Acylation and Cyclative Cleavage (Vector 2):

    • Swell the resin in anhydrous DCM.

    • Add a solution of the second library component, an acyl chloride (R²-COCl, 4 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 5 eq.).

    • After 2 hours, drain the resin and add a "cleavage cocktail" (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The strong acid catalyzes the intramolecular cyclization and concomitant cleavage from the Wang resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to yield the crude 2,3-disubstituted 6-bromo-4(3H)-quinazolinone.

    • Purify by preparative reverse-phase HPLC.

ParameterCondition / ReagentRationale
Solid Support Wang ResinAcid-labile linker allows for cleavage under conditions that can also promote cyclization.
Fmoc Deprotection 20% Piperidine in DMFStandard, mild basic condition orthogonal to the acid-labile resin linker. [8][12]
N3-Alkylation Reductive AminationA robust method to introduce a wide variety of substituents from commercially available aldehydes.
Cleavage 95% TFA CocktailStrong acid simultaneously cleaves the product from the resin and drives the final cyclization/dehydration step.

Protocol 2: Solution-Phase Synthesis and Late-Stage Diversification

Solution-phase synthesis allows for easier scale-up and the use of a broader range of reaction conditions. This protocol leverages the 5-bromo position for a final diversification step via Suzuki cross-coupling.

Materials

  • Fmoc-2-amino-5-bromobenzoic acid

  • Library of primary amines (R¹-NH₂)

  • HATU (or other peptide coupling reagent) and DIPEA

  • Piperidine, DMF, DCM

  • Library of acid chlorides (R²-COCl) or aldehydes (R²-CHO)

  • Library of boronic acids (R³-B(OH)₂)

  • Pd(PPh₃)₄ or other suitable palladium catalyst

  • Na₂CO₃ or other suitable base

  • Dioxane/Water solvent mixture

Step-by-Step Methodology

  • Amide Bond Formation (Vector 1):

    • Dissolve Fmoc-2-amino-5-bromobenzoic acid (1.0 eq.) in anhydrous DMF.

    • Add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir for 10 minutes to pre-activate.

    • Add a primary amine from the first library (R¹-NH₂, 1.2 eq.).

    • Stir at room temperature for 4-6 hours until TLC or LC-MS indicates completion.

    • Perform an aqueous workup (e.g., extract with ethyl acetate, wash with dilute HCl and NaHCO₃) and purify by column chromatography to yield the N-substituted Fmoc-2-amino-5-bromobenzamide.

  • Fmoc Deprotection:

    • Dissolve the product from Step 1 in 20% piperidine in DMF.

    • Stir for 30 minutes at room temperature.

    • Remove the solvent under reduced pressure and purify the resulting aniline by column chromatography.

  • Quinazolinone Ring Formation (Vector 2):

    • Dissolve the aniline from Step 2 in a suitable solvent (e.g., pyridine or dioxane).

    • Add an acyl chloride (R²-COCl, 1.5 eq.) and heat the reaction to 80-100 °C for 4-12 hours. This one-pot acylation and cyclization is a common method. [13] * Alternatively, for reactions with aldehydes, condensation followed by oxidation can be employed. [14] * Upon completion, cool the reaction, perform an aqueous workup, and purify the 6-bromo-quinazolinone intermediate by column chromatography or recrystallization.

  • Suzuki Cross-Coupling for Final Diversification (Vector 3):

    • To a reaction vial, add the 6-bromo-quinazolinone intermediate (1.0 eq.), a boronic acid from the third library (R³-B(OH)₂, 1.5 eq.), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (3.0 eq.).

    • Degas a solvent mixture of dioxane and water (e.g., 4:1) with argon or nitrogen, then add it to the vial.

    • Seal the vial and heat to 90-110 °C for 6-18 hours. Monitor by TLC or LC-MS.

    • After cooling, dilute with ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

    • Purify the final product by column chromatography to yield the trisubstituted quinazolinone.

StepReagent Class (Example)Rationale
Vector 1 (N3) Primary Amines (R¹-NH₂)Introduces first point of diversity via robust amide coupling.
Vector 2 (C2) Acyl Chlorides (R²-COCl)Acylates the 2-amino group and drives thermal cyclization to form the core.
Vector 3 (C6) Boronic Acids (R³-B(OH)₂)Enables late-stage functionalization of the aromatic ring via reliable Suzuki coupling.

Conclusion

Fmoc-2-amino-5-bromobenzoic acid is a powerful and strategically designed building block for the efficient generation of diverse quinazolinone libraries. By leveraging the orthogonal reactivity of the Fmoc protecting group and the bromine handle, researchers can employ both solid-phase and solution-phase strategies to systematically explore the chemical space around this medicinally important scaffold. The protocols outlined provide a robust framework for drug discovery programs aimed at identifying novel quinazolinone-based therapeutic agents.

References

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Al-Ostath, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]

  • MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]

  • Chen, Y., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]

  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Autechem. (n.d.). The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. Autechem. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Omics Online. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics Online. [Link]

  • ResearchGate. (2004). Synthetic Approaches Towards Quinazolines, Quinazolinones and Quinazolinediones on Solid Phase. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • El-Sayed, M. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

  • Tandfonline. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Tandfonline. [Link]

  • Google Patents. (1998). Synthesis of quinazolinone libraries and derivatives thereof.
  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • ResearchGate. (2000). Methods for Removing the Fmoc Group. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Fmoc-2-amino-5-bromobenzoic Acid Coupling Efficiency

Welcome to the technical support center dedicated to enhancing the coupling efficiency of Fmoc-2-amino-5-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the coupling efficiency of Fmoc-2-amino-5-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating this unique amino acid into their peptide synthesis workflows. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome common challenges.

Introduction: The Challenge of a Hindered and Electron-Deficient Amino Acid

Fmoc-2-amino-5-bromobenzoic acid presents a dual challenge for peptide chemists. The ortho-amino group and the bromine atom at the 5-position create significant steric hindrance around the carboxylic acid.[1][2] Furthermore, the electron-withdrawing nature of the bromine atom reduces the nucleophilicity of the aniline amine, making it a less reactive coupling partner.[3][4] These combined factors can lead to sluggish and incomplete coupling reactions, impacting overall yield and purity. This guide provides strategies to mitigate these issues and achieve successful incorporation of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with Fmoc-2-amino-5-bromobenzoic acid so slow and often incomplete?

A1: The primary reasons are steric hindrance and reduced nucleophilicity. The bulky Fmoc protecting group, combined with the ortho-amino and 5-bromo substituents, sterically impedes the approach of the incoming amine. Additionally, the electron-withdrawing bromine atom deactivates the aromatic ring, making the aniline nitrogen less nucleophilic and therefore less reactive in the amide bond formation.[3][5]

Q2: Are standard coupling reagents like HBTU or HATU sufficient for this amino acid?

A2: While HBTU and HATU are robust reagents for many standard couplings, they may not be optimal for the challenges posed by Fmoc-2-amino-5-bromobenzoic acid.[6][7] More potent activating agents are often required to overcome the steric and electronic hurdles. Reagents that form more reactive activated species, such as those based on HOAt (e.g., HATU, PyAOP) or OxymaPure (e.g., COMU), are generally more effective.[6][8]

Q3: Can I simply extend the reaction time to improve coupling efficiency?

A3: Extending the reaction time can be a viable strategy, but it's not always a complete solution and can sometimes lead to side reactions. While longer coupling times (e.g., 2-4 hours or even overnight) can help drive the reaction towards completion, it's crucial to first optimize the choice of coupling reagent and reaction conditions.[9]

Q4: What is "double coupling" and should I consider it for this amino acid?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of the amino acid and coupling reagents after the initial coupling reaction.[9] This is a highly recommended strategy for difficult couplings, including those involving Fmoc-2-amino-5-bromobenzoic acid, as it can significantly improve the yield by driving the reaction to completion.

Troubleshooting Guides

Issue 1: Incomplete Coupling Monitored by a Positive Kaiser Test

A positive Kaiser test (indicated by blue or purple beads) after the coupling step signifies the presence of unreacted free amines on the solid support, indicating an incomplete reaction.

Root Cause Analysis and Solutions:

  • Insufficient Activation: The chosen coupling reagent may not be potent enough to fully activate the sterically hindered carboxylic acid of Fmoc-2-amino-5-bromobenzoic acid.

    • Solution: Switch to a more powerful activating agent. Phosphonium-based reagents like PyBOP or PyAOP, or uronium/aminium salts that generate highly reactive esters like HATU, HCTU, or COMU are excellent choices.[6][7][8] Reagents based on HOAt or OxymaPure are generally superior to those based on HOBt for challenging couplings.[6]

  • Steric Hindrance: The bulky nature of the molecule is impeding the reaction.

    • Solution 1: Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of Fmoc-2-amino-5-bromobenzoic acid and the coupling reagents relative to the resin loading.[9]

    • Solution 2: Optimize Solvent: Ensure the use of high-purity, amine-free DMF. In cases of suspected on-resin aggregation, consider using N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM).[9]

  • Reduced Nucleophilicity of the Coupling Partner: If Fmoc-2-amino-5-bromobenzoic acid is the N-terminal residue being coupled to a hindered or electron-deficient amine on the resin, the challenge is amplified.

    • Solution: In addition to using a potent coupling reagent, consider elevating the reaction temperature. Microwave-assisted peptide synthesis can be particularly effective in these cases.[8][10]

Visualizing the Workflow: Troubleshooting Incomplete Coupling

G start Positive Kaiser Test sub_reagent Sub-optimal Coupling Reagent start->sub_reagent sub_conditions Sub-optimal Reaction Conditions start->sub_conditions steric_hindrance Steric Hindrance start->steric_hindrance sol_reagent Use Potent Activator (HATU, COMU, PyAOP) sub_reagent->sol_reagent sol_double_couple Perform Double Coupling sub_conditions->sol_double_couple sol_temp Increase Temperature (Microwave) sub_conditions->sol_temp sol_increase_eq Increase Reagent Equivalents (3-5x) steric_hindrance->sol_increase_eq end Negative Kaiser Test (Complete Coupling) sol_reagent->end sol_double_couple->end sol_increase_eq->end sol_temp->end

Caption: Troubleshooting workflow for a positive Kaiser test.

Issue 2: Formation of Deletion Sequences

Deletion sequences, where the intended amino acid is missing from the final peptide, are a direct consequence of failed coupling reactions.

Root Cause Analysis and Solutions:

  • Capping Unreacted Amines: If a coupling is known to be difficult, it is crucial to "cap" any unreacted free amines to prevent them from reacting in subsequent coupling steps.

    • Solution: After the coupling step (and before the next Fmoc deprotection), treat the resin with a capping solution, typically acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF. This acetylates the free amines, rendering them unreactive.

Experimental Protocol: Acetic Anhydride Capping

  • Following the coupling of Fmoc-2-amino-5-bromobenzoic acid, wash the resin thoroughly with DMF (3 x 10 mL).

  • Prepare the capping solution: Acetic anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin extensively with DMF (5 x 10 mL) to remove all traces of the capping reagents.

  • Proceed to the Fmoc deprotection step for the next amino acid in the sequence.

Visualizing the Capping Strategy

G start Incomplete Coupling of Fmoc-AA(i) free_amine Free Amine on Resin start->free_amine deprotection Fmoc Deprotection of AA(i) free_amine->deprotection No Capping capping_step Capping with Acetic Anhydride free_amine->capping_step With Capping next_coupling Coupling of Fmoc-AA(i+1) deprotection->next_coupling deprotection->next_coupling deletion_peptide Deletion Peptide Formed next_coupling->deletion_peptide correct_peptide Correct Peptide Sequence next_coupling->correct_peptide capped_amine Capped (Acetylated) Amine capping_step->capped_amine capped_amine->deprotection

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc Deprotection of 2-Amino-5-bromobenzoic Acid Peptides

< Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving 2-amino-5-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are inc...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving 2-amino-5-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique aromatic amino acid into their peptide sequences. We will address the specific challenges associated with the N-terminal Fmoc deprotection of this residue, providing in-depth explanations, troubleshooting strategies, and validated protocols to ensure the success of your synthesis.

Understanding the Core Challenge

The incorporation of 2-amino-5-bromobenzoic acid presents a unique set of challenges during the Fmoc deprotection step. Unlike standard alpha-amino acids, the amine is attached to an aromatic ring, and the presence of a bromine atom significantly influences the molecule's reactivity.

  • Electronic Effects: The bromine atom is strongly electron-withdrawing, which can decrease the basicity of the target amine. While this doesn't directly impact the E1cB mechanism of Fmoc removal, it alters the overall electronic environment of the peptide.

  • Steric Hindrance: The bulky bromine atom and the rigid planar structure of the benzoic acid moiety can sterically hinder the approach of the piperidine base to the acidic proton on the fluorene ring of the Fmoc group. This steric hindrance is a primary cause of slow or incomplete deprotection.[1][2]

These factors combined can lead to lower yields, deletion sequences, and complex purification profiles. This guide will provide systematic solutions to overcome these obstacles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Fmoc deprotection of peptides containing 2-amino-5-bromobenzoic acid.

Q1: My Fmoc deprotection is extremely slow or incomplete. What is the primary cause and how can I fix it?

A1: This is the most frequently reported issue. Slow deprotection kinetics are typically due to the steric hindrance imposed by the 2-amino-5-bromobenzoic acid structure. Standard deprotection conditions (e.g., 20% piperidine in DMF for 5-10 minutes) are often insufficient.

Problem Confirmation: First, confirm that the deprotection is indeed incomplete.

  • Qualitative Test: Perform a Kaiser test on a few resin beads. A positive result (dark blue beads) indicates the presence of free primary amines, but a negative or weak result (yellow/brown beads) suggests that a significant portion of the N-termini are still Fmoc-protected.

  • Quantitative Analysis: Cleave a small sample of the resin (using a cocktail like 95% TFA, 2.5% TIS, 2.5% H₂O) and analyze the crude product by HPLC and LC-MS.[3] The presence of a significant peak corresponding to the mass of the Fmoc-protected peptide confirms incomplete deprotection.

Solutions:

  • Extend Deprotection Time: The simplest approach is to increase the reaction time. Instead of the standard 2 x 5-minute treatments, try extending this to 2 x 20 minutes or even 2 x 30 minutes. Monitor the progress by taking resin samples at different time points.

  • Increase Reaction Temperature: Gently warming the reaction can increase the rate of deprotection. Perform the deprotection at 35-40°C. Be cautious, as higher temperatures can increase the risk of side reactions, such as aspartimide formation if Asp residues are present elsewhere in the sequence.[4]

  • Switch to a Stronger Base System: For particularly stubborn sequences, a more potent deprotection cocktail may be required. A widely accepted alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5] DBU is a non-nucleophilic, sterically hindered base that is highly effective at promoting the β-elimination reaction.[6][7]

    • Recommended Cocktail: 2% DBU / 2% Piperidine in DMF.

    • Mechanism of Action: DBU is the primary deprotecting agent, while piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct, preventing its re-addition to the newly liberated amine.[8]

Q2: I'm observing an unexpected side product with a mass of +85 Da. What is it and how can I prevent it?

A2: A mass addition of +85 Da corresponds to the addition of piperidine to your peptide. While less common, under forcing conditions (extended reaction times or elevated temperatures), piperidine can potentially react with the aromatic ring, especially given its activated nature. However, a more likely scenario is the reaction of dibenzofulvene (DBF) with the N-terminal amine if scavenging is inefficient. If piperidine itself is adding, it would represent a significant and unusual side reaction. A more common side reaction involves piperidine adding to dehydroalanine, formed from cysteine residues, resulting in a +51 Da shift.[4] Given the +85 Da observation, careful analysis of your peptide sequence and reaction conditions is warranted.

Preventative Measures:

  • Ensure Efficient Scavenging: When using DBU, the presence of a secondary amine scavenger like piperidine or piperazine is crucial.[8] Ensure your scavenger is fresh and used at an appropriate concentration (at least equivalent to the DBU).

  • Use an Alternative Scavenger: Piperazine can be substituted for piperidine and is sometimes reported to reduce certain side reactions.[1][9]

  • Optimize Deprotection Time: Avoid excessively long deprotection times, even with stronger base cocktails. The goal is complete deprotection with minimal exposure to basic conditions.

Q3: How can I reliably monitor the completion of the deprotection reaction in real-time?

A3: Real-time monitoring is crucial for optimizing the deprotection of this challenging residue. The standard method involves UV-Vis spectrophotometry.

Methodology: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm.[6] By collecting the flow-through from the reaction vessel, you can monitor the release of the Fmoc group.

  • Procedure:

    • Collect the deprotection solution as it drains from the reaction vessel.

    • Dilute a small aliquot with a suitable solvent (e.g., DMF).

    • Measure the absorbance at 301 nm.

    • The deprotection is considered complete when the absorbance of a second, subsequent deprotection wash returns to baseline, indicating that no more Fmoc group is being removed.[10]

  • Expected Observation for Difficult Deprotections: With 2-amino-5-bromobenzoic acid, you may observe a slower release profile (a broader peak over time) compared to standard amino acids.[10][11] This data provides direct evidence that extended deprotection times are necessary.

Experimental Protocols & Methodologies

Protocol 1: Optimized Deprotection for 2-Amino-5-bromobenzoic Acid Peptides

This protocol is recommended for sequences where standard deprotection has failed.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour.[7]

  • Initial Wash: Wash the resin 3 times with DMF.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.

  • First Deprotection: Add the DBU/piperidine cocktail to the resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 10 minutes.

  • Drain & Wash: Drain the deprotection solution. Wash the resin once with DMF.

  • Second Deprotection: Add a fresh portion of the DBU/piperidine cocktail. Agitate for another 10 minutes.

  • Final Washes: Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to ensure all residual base is removed before the subsequent coupling step.

  • Confirmation: Perform a Kaiser test to confirm the presence of free primary amines.

Data Summary: Comparison of Deprotection Reagents
Reagent CocktailTypical TimeTemperatureProsCons
20% Piperidine in DMF2 x 20-30 min25-40°CStandard reagent; mild.Often too slow; may be incomplete.
5% Piperazine in DMF2 x 20-30 min25°CCan reduce certain side reactions.[9]Weaker base than piperidine; may be even slower.
2% DBU / 2% Piperidine in DMF2 x 10 min25°CVery fast and efficient deprotection.[5][6]DBU is a strong base; can promote side reactions if not optimized.

Visual Diagrams & Workflows

Chemical Structures & Mechanisms

The following diagrams illustrate the key chemical structures and reaction mechanisms involved.

Caption: Structure of Fmoc-2-amino-5-bromobenzoic acid.

Caption: E1cB mechanism of Fmoc deprotection by piperidine.[6]

Troubleshooting Workflow

This flowchart provides a logical path for troubleshooting incomplete deprotection.

Troubleshooting_Workflow cluster_solutions Solutions (Choose One) start Start: Incomplete Deprotection Suspected confirm Confirm with HPLC/LC-MS of Cleaved Sample start->confirm check_sm Is >5% Fmoc-Peptide Starting Material Present? confirm->check_sm solution_a Option A: Extend Time (e.g., 2 x 20 min) check_sm->solution_a Yes solution_b Option B: Increase Temperature (e.g., 35-40°C) check_sm->solution_b Yes solution_c Option C: Use Stronger Base (2% DBU / 2% Piperidine) check_sm->solution_c Yes end_ok Success: Proceed to Next Coupling check_sm->end_ok No reanalyze Re-run Deprotection and Re-analyze solution_a->reanalyze solution_b->reanalyze solution_c->reanalyze reanalyze->end_ok Deprotection Complete end_fail Failure: Consult Senior Scientist reanalyze->end_fail Still Incomplete

Caption: Systematic workflow for troubleshooting incomplete deprotection.

References

  • Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1726. [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425. [Link]

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 17-28). Humana Press. [Link]

  • Semantic Scholar. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2018). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... [Link]

  • Lama, B., et al. (2019). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. ACS Omega, 4(5), 8962–8968. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved January 21, 2026, from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 161-178. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved January 21, 2026, from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Science of Synthesis. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved January 21, 2026, from [Link]

  • Wade, J. D., et al. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 2(2), 75-81. [Link]

  • Fields, C. G., et al. (1991). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Fmoc-2-amino-5-bromobenzoic Acid in Peptide Synthesis

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Fmoc-2-amino-5-bromobenzoic acid in solid-phase peptide synthesis (SPPS). This document provides in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Fmoc-2-amino-5-bromobenzoic acid in solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter. Our guidance is grounded in established principles of peptide chemistry and extensive field experience to ensure the integrity and success of your synthesis.

Introduction: The Challenge of Incorporating Fmoc-2-amino-5-bromobenzoic Acid

Fmoc-2-amino-5-bromobenzoic acid is an N-substituted aromatic amino acid, a class of building blocks known for imparting unique conformational constraints and properties to peptides. The bromine substituent, in particular, can serve as a handle for further chemical modification or to modulate biological activity through halogen bonding and altered electronic properties.[1][2][3] However, its structure—specifically the ortho-amino group and the bulky Fmoc protection—presents significant steric hindrance, which can lead to common and frustrating side reactions.

This guide is structured to help you diagnose and resolve these issues effectively.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Coupling Efficiency & Incomplete Reactions

The most frequent challenge encountered with Fmoc-2-amino-5-bromobenzoic acid is achieving complete and efficient coupling to the N-terminus of the resin-bound peptide.

Why It Happens:

The primary cause is severe steric hindrance. The bulky Fmoc group, combined with the substitution pattern on the benzoic acid ring, creates a sterically crowded environment around the carboxyl group that needs to be activated and react with the peptide's N-terminal amine. Standard coupling conditions, often sufficient for proteinogenic amino acids, may fail to drive the reaction to completion.[4][5]

Signs of the Problem:

  • A positive Kaiser test (indicating free primary amines) or Bromophenol Blue test after the coupling step.[6]

  • Presence of deletion sequences (peptide minus the intended residue) in the final LC-MS analysis.

  • Significantly low overall yield of the desired peptide.

What to Do: A Multi-faceted Approach to Overcoming Steric Hindrance

If you suspect an incomplete coupling, a systematic approach is necessary. The following protocols are designed to enhance coupling efficiency for sterically demanding residues.

Protocol 1: Employ High-Potency Coupling Reagents

Standard carbodiimide activators like DIC may be insufficient.[5] More potent aminium/uronium or phosphonium salt-based reagents are required to form a highly reactive activated ester.[7]

  • Recommended Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate)[8]

  • Step-by-Step Coupling with HATU:

    • Pre-activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-2-amino-5-bromobenzoic acid and 3-5 equivalents of HATU in DMF or NMP.

    • Base Addition: Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

    • Activation Time: Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Coupling: Add the activated solution to your deprotected peptide-resin.

    • Reaction Time: Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, or even overnight if necessary.[9]

    • Monitoring: After the coupling, wash the resin thoroughly and perform a Kaiser test to confirm the absence of free amines.

Protocol 2: Implement a Double Coupling Strategy

If a single, extended coupling is still incomplete, a second coupling is a reliable solution.

  • After the first coupling reaction (e.g., 2 hours with HATU), drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove byproducts.

  • Prepare a fresh solution of activated Fmoc-2-amino-5-bromobenzoic acid as described in Protocol 1.

  • Add the fresh solution to the resin and allow it to react for another 1-2 hours.

  • Wash the resin and perform a Kaiser test to verify completion.

Data Summary: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey AdvantagesReference
HATU Aminium SaltHighly efficient, especially for hindered couplings; low racemization.[7][7]
HBTU/TBTU Aminium SaltWidely used, effective, and cost-efficient.[8][8]
COMU Aminium SaltHigh efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[8][8]
PyBOP Phosphonium SaltStrong coupling reagent, high chemoselectivity.[7][7]
Issue 2: Potential for Dehalogenation (Debromination)

While less common than poor coupling, the loss of the bromine atom is a potential side reaction that can compromise the integrity of the final peptide.

Why It Happens:

The carbon-bromine bond on an aromatic ring is generally stable. However, certain conditions during peptide synthesis, particularly during the final cleavage from the resin, could potentially lead to debromination, although this is more commonly observed with harsher cleavage methods not typical for Fmoc-SPPS. The risk is generally low but should be considered, especially if unexpected masses are observed in the final product.

Signs of the Problem:

  • LC-MS analysis shows a peak corresponding to the mass of the desired peptide minus the mass of bromine (approx. 79 or 81 Da).

  • The isotopic pattern of the peptide in the mass spectrum is missing the characteristic M/M+2 signature of a monobrominated compound.

What to Do: Best Practices for Cleavage

The key is to use a standard and well-vetted cleavage cocktail that minimizes side reactions.

  • Recommended Cleavage Cocktail:

    • A solution of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) is typically sufficient and safe for most sequences, including those with halogenated residues.[10]

    • TIS acts as a scavenger to quench reactive cations generated during cleavage, protecting sensitive residues.

  • Step-by-Step Cleavage Protocol:

    • Wash the final, protected peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail (e.g., 10 mL for a 0.1 mmol synthesis).

    • Add the cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Analyze the crude product via LC-MS to confirm the correct mass and isotopic pattern.

Issue 3: Diketopiperazine (DKP) Formation

This is a general but critical side reaction that can occur when Fmoc-2-amino-5-bromobenzoic acid is the second residue in the peptide sequence.

Why It Happens:

After the Fmoc group is removed from the N-terminal residue (in this case, Fmoc-2-amino-5-bromobenzoic acid), the newly liberated amine can attack the ester linkage connecting the C-terminal amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a cyclic diketopiperazine (DKP). This results in a truncated sequence and a significant loss of yield. This side reaction is particularly prevalent in Fmoc chemistry.

Signs of the Problem:

  • Extremely low yield after synthesizing the first two amino acids.

  • Detection of the DKP byproduct in the cleavage solution.

What to Do: Prevention Strategies

  • Use a Sterically Hindered Resin: Employing a 2-Chlorotrityl chloride (2-CTC) resin can suppress DKP formation. The bulky trityl linker sterically shields the ester bond from the N-terminal amine's attack.

  • Couple a Dipeptide: If commercially available, coupling a pre-formed dipeptide (e.g., Fmoc-Xaa-(2-amino-5-bromobenzoic acid)-OH) can bypass the vulnerable dipeptide-on-resin stage entirely.

Best Practices & FAQs

Q1: What is the best solvent for dissolving Fmoc-2-amino-5-bromobenzoic acid?

A: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the recommended solvents.[11][12] This building block should exhibit good solubility in these polar aprotic solvents, which are standard for SPPS. If you observe poor solubility, gentle warming or sonication can be applied. Always ensure the amino acid is fully dissolved before initiating the pre-activation step.

Q2: How can I monitor the coupling reaction in real-time?

A: While real-time monitoring is complex, the most reliable method to check for completion is the Kaiser test (for primary amines) or alternative tests for secondary amines if coupling to a residue like proline. A negative test result (yellow beads for Kaiser test) indicates that all free amines have been acylated and the coupling is complete.[6]

Q3: Is racemization a concern with this amino acid?

A: Racemization of the alpha-carbon is not applicable here as Fmoc-2-amino-5-bromobenzoic acid is not a chiral molecule. However, if you are coupling it to a chiral amino acid, using additives like HOBt or Oxyma Pure in your coupling strategy is always a good practice to minimize racemization of the preceding residue.[7]

Q4: Should I be concerned about any other side reactions?

A: While the issues above are the most probable, general SPPS side reactions like aspartimide formation (if Asp is present in your sequence) or aggregation can still occur.[13] Maintaining good laboratory practice, using high-quality reagents, and ensuring efficient washing steps are crucial for a successful synthesis.

Visualizing the Challenge: Steric Hindrance

The following diagram illustrates the steric crowding during the coupling of Fmoc-2-amino-5-bromobenzoic acid, which is the root cause of many of the issues discussed.

Steric_Hindrance cluster_peptide Peptide on Resin cluster_reagent Activated Amino Acid Resin Resin-Linker-Peptide-NH2 Fmoc Bulky Fmoc Group Carboxyl Activated Carboxyl Fmoc->Carboxyl Steric Shielding Bromo Bromo Substituent Bromo->Carboxyl Steric Shielding Carboxyl->Resin Difficult Nucleophilic Attack (Slow Reaction)

Caption: Steric hindrance in coupling Fmoc-2-amino-5-bromobenzoic acid.

References

  • Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine. (Ningbo Inno Pharmchem Co., Ltd.) - [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (ACS Publications) - [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (ResearchGate) - [Link]

  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design. (Future Origin, 2025) - [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (Nowick Laboratory) - [Link]

  • Solubility of Fmoc protected amino acids used in Project C. (ResearchGate) - [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (Anaspec) - [Link]

  • Side reactions in peptide synthesis: An overview. (Bibliomed) - [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (Synpeptide, 2024) - [Link]

Sources

Optimization

Technical Support Center: Optimizing Fmoc-2-amino-5-bromobenzoic Acid Solubility in DMF

Welcome to the technical support center for optimizing the solubility of Fmoc-2-amino-5-bromobenzoic acid in N,N-Dimethylformamide (DMF). This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of Fmoc-2-amino-5-bromobenzoic acid in N,N-Dimethylformamide (DMF). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific building block during solid-phase peptide synthesis (SPPS). We will explore the underlying causes of poor solubility and provide validated, step-by-step protocols to ensure successful dissolution and subsequent coupling reactions.

Introduction: The Solubility Challenge

Fmoc-2-amino-5-bromobenzoic acid is a valuable, non-canonical amino acid used to introduce specific structural or functional motifs into peptides. However, its planar aromatic structure, combined with the hydrophobic Fmoc protecting group and the bromo-substituent, can lead to significant solubility challenges in DMF, the most common solvent in Fmoc-based SPPS.[1][2] Inadequate dissolution can result in inaccurate concentration calculations, clogged synthesizer lines, incomplete coupling reactions, and the generation of deletion sequences, ultimately compromising the yield and purity of the final peptide.[2] This guide provides a systematic approach to troubleshooting and overcoming these issues.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common problems encountered during the dissolution of Fmoc-2-amino-5-bromobenzoic acid.

Issue 1: The Fmoc-amino acid fails to dissolve completely in DMF at room temperature, forming a suspension or slurry.

  • Probable Cause 1: Sub-optimal DMF Quality.

    • Explanation: The quality of DMF is paramount in SPPS.[3] Over time, DMF can degrade to form impurities like dimethylamine.[4][5] These basic impurities can react with the Fmoc group, while water content can alter the solvent's polarity, both negatively impacting the solubility of hydrophobic Fmoc-amino acids.

    • Solution: Always use high-purity, amine-free, anhydrous DMF certified for peptide synthesis.[3] If using a previously opened bottle, consider using a product with an amine-scavenging pack or degassing the solvent prior to use.[4]

  • Probable Cause 2: Intermolecular Aggregation.

    • Explanation: The large, planar Fmoc group is known to cause intermolecular aggregation through π-stacking.[6] This self-association, coupled with the inherent hydrophobicity of the bromobenzoic acid moiety, reduces the effective surface area available for solvation by DMF, leading to poor solubility.[1]

    • Solution: Employ mechanical or thermal energy to disrupt these aggregates. Sonication is a highly effective method for breaking up solid particles and enhancing dissolution.[7][8] Gentle heating can also increase kinetic energy and overcome the forces of aggregation.[6] See Protocol 2 for a detailed methodology.

  • Probable Cause 3: Insufficient Solvating Power of DMF.

    • Explanation: While DMF is a versatile solvent, it may not be sufficiently powerful to dissolve highly challenging or aggregated Fmoc-amino acids at the desired concentration.

    • Solution: Introduce a small percentage of a stronger, more polar aprotic co-solvent. N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) have greater solvating power for many difficult Fmoc-amino acids.[4][6] Adding 5-10% (v/v) of DMSO can often achieve complete dissolution without significantly altering the overall reaction conditions. See Protocol 3 for guidance.

Issue 2: The Fmoc-amino acid dissolves initially but precipitates out of solution over time or upon cooling.

  • Probable Cause: Supersaturation and Re-aggregation.

    • Explanation: If heat was used to achieve dissolution, the solution may be supersaturated. As it cools to room temperature, the solubility limit is exceeded, causing the compound to precipitate. Alternatively, even at room temperature, dissolved molecules can slowly re-aggregate over time.

    • Solution: Prepare the amino acid solution immediately before it is needed for the coupling reaction.[6] If a solution must be prepared in advance, ensure it is well-mixed (vortexed or sonicated) immediately prior to being drawn up by the synthesizer to ensure homogeneity.

Issue 3: Although the amino acid solution is clear, the coupling reaction is inefficient, as indicated by a positive Kaiser test.

  • Probable Cause: On-Resin Aggregation.

    • Explanation: The solubility issue may not be with the amino acid in the vial, but with the growing peptide chain on the solid support.[6] Hydrophobic peptide sequences can collapse and aggregate on the resin, preventing the dissolved Fmoc-2-amino-5-bromobenzoic acid from accessing the N-terminal amine for coupling.[1][9]

    • Solution 1: Switch to a Stronger Solvent for Coupling. For difficult sequences, switching the primary synthesis solvent from DMF to NMP can alleviate on-resin aggregation and improve coupling efficiency due to NMP's superior solvating properties for hydrophobic peptides.[6][10]

    • Solution 2: Employ Chaotropic Salts. Before the coupling step, washing the resin with a solution containing a chaotropic salt (e.g., 0.8 M LiCl in DMF) can help disrupt the secondary structures (hydrogen bonds) that contribute to on-resin aggregation.[6]

Summary of Troubleshooting Strategies
Issue Possible Cause Recommended Solution & Rationale
Incomplete Dissolution DMF QualityUse high-purity, amine-free, anhydrous DMF to ensure optimal solvent properties.[3][4]
AggregationApply sonication or gentle warming (up to 37°C) to disrupt intermolecular forces.[6][8]
Insufficient SolvationAdd a co-solvent like DMSO or NMP (5-10% v/v) to increase the overall solvating power of the medium.[6][11]
Precipitation Over Time Supersaturation / Re-aggregationPrepare the solution immediately prior to use. Re-sonicate if the solution has been standing.
Poor Coupling Efficiency On-Resin AggregationSwitch the synthesis solvent to NMP for the coupling step or perform a pre-wash with a chaotropic salt solution.[6][10]

Visual Workflows & Diagrams

Diagram 1: Factors Affecting Solubility

cluster_AA Amino Acid Properties cluster_Solvent Solvent & Environment Sol Fmoc-2-amino-5-bromobenzoic acid Solubility in DMF Fmoc Fmoc Group (π-stacking, Hydrophobicity) Fmoc->Sol Influenced by Bromo Bromine Substituent (Increases Hydrophobicity) Bromo->Sol Influenced by Aromatic Aromatic Core (Planarity, Stacking) Aromatic->Sol Influenced by DMF DMF Quality (Purity, Water Content, Amine Impurities) DMF->Sol Modulated by Temp Temperature Temp->Sol Modulated by Energy Mechanical Energy (Vortex, Sonication) Energy->Sol Modulated by CoSolvent Co-solvents (DMSO, NMP) CoSolvent->Sol Modulated by Start Start: Dissolve Fmoc-AA in DMF Check1 Is the solution clear? Start->Check1 Step1 1. Vortex for 1-2 min 2. Sonicate for 5-10 min Check1->Step1 No Success Proceed to Coupling Check1->Success Yes Check2 Is the solution clear? Step1->Check2 Step2 Gently warm to 37°C with intermittent vortexing Check2->Step2 No Check2->Success Yes Check3 Is the solution clear? Step2->Check3 Step3 Prepare fresh solution in DMF with 5-10% DMSO or NMP Check3->Step3 No Check3->Success Yes Check4 Is the solution clear? Step3->Check4 Step4 Verify DMF quality (use fresh, peptide-grade solvent) Check4->Step4 No Check4->Success Yes Step4->Start Retry

Caption: A stepwise workflow for resolving solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

This protocol should be the first attempt for dissolving the amino acid.

  • Weigh the desired amount of Fmoc-2-amino-5-bromobenzoic acid into a clean, dry, appropriate-sized vial.

  • Add the calculated volume of high-purity, amine-free DMF to reach the target concentration.

  • Vortex the vial vigorously for 1-2 minutes to suspend the solid and initiate dissolution. [6]4. Allow the vial to sit at room temperature for 5 minutes, then visually inspect for undissolved solids.

Protocol 2: Solubility Enhancement via Sonication and Gentle Warming

Use this protocol if the standard procedure fails.

  • Follow steps 1-3 of the Standard Dissolution Procedure .

  • Place the vial into a laboratory ultrasonic bath and sonicate for 5-10 minutes. [7][12]Ultrasonication provides energy to break apart aggregates, significantly aiding dissolution. [8]3. Visually inspect the solution. If solids persist, place the vial in a heat block or water bath set to approximately 37°C. [6]4. Vortex the warm solution intermittently for 5-10 minutes. Caution: Avoid excessive or prolonged heating, as it can lead to the degradation of the Fmoc-amino acid. [6]5. Once dissolved, allow the solution to cool to room temperature and use it immediately for the coupling reaction.

Protocol 3: Using a Co-Solvent (DMF/DMSO)

This is an effective method for particularly stubborn compounds.

  • Prepare a stock solution of the Fmoc-2-amino-5-bromobenzoic acid in 100% DMSO at a high, easily achievable concentration (e.g., 200 mg/mL).

  • In a separate vial, add the volume of DMF required for the coupling reaction, minus the volume of the DMSO stock you will add.

  • Add the required volume of the concentrated DMSO stock solution to the DMF to achieve the final target concentration. The final DMSO concentration should ideally be between 5-10% (v/v).

  • Vortex the mixture thoroughly to ensure homogeneity. The amino acid should remain fully dissolved.

  • Proceed with the activation and coupling steps as required by your synthesis protocol.

Frequently Asked Questions (FAQs)

Q1: Why is DMF the standard solvent for Fmoc-SPPS? A1: DMF is a polar aprotic solvent that effectively swells the polystyrene-based resins used in SPPS and can dissolve most reagents, including the majority of Fmoc-protected amino acids and coupling agents. [4][13]However, its effectiveness can be limited with very hydrophobic or aggregation-prone molecules. [1] Q2: Can I use NMP instead of DMF from the start? A2: Yes, N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF and has a higher solvating power, making it an excellent choice for synthesizing hydrophobic peptides where aggregation is a known issue. [6][10]However, some reports indicate that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF. [4] Q3: Is it possible to heat the solution higher than 37°C? A3: While higher temperatures will increase solubility, they also significantly increase the risk of side reactions. The Fmoc protecting group can become labile at elevated temperatures, even without a base. [14]Gentle warming to 37°C is a safe and effective compromise to improve solubility without compromising the integrity of the amino acid. [6] Q4: Does the bromine atom on the benzoic acid affect solubility? A4: Yes. The bromine atom is electron-withdrawing and increases the hydrophobicity of the molecule. This contributes to its lower solubility in a polar solvent like DMF compared to its non-brominated counterpart, Fmoc-2-aminobenzoic acid.

Q5: Where can I find quantitative solubility data for all Fmoc-amino acids? A5: A comprehensive, single public database with quantitative solubility values for all Fmoc-amino acids in various solvents is not readily available. [6][15]Solubility is often dependent on the specific grade of the solvent, the purity of the amino acid, and temperature, and is typically determined empirically in the lab. [6]

References

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach. (2010). ResearchGate. Retrieved from [Link]

  • Solubility of Fmoc protected amino acids used in Project C. (2020). ResearchGate. Retrieved from [Link]

  • Solubility of amino acid (AA) derivatives in DMF, neat green solvents and selected binary mixtures. (2021). ResearchGate. Retrieved from [Link]

  • Peptide Synthesis made Efficient using Sonication. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). SpringerLink. Retrieved from [Link]

  • Total wash elimination for solid phase peptide synthesis. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2019). Biotage. Retrieved from [Link]

  • Thermal Cleavage of the Fmoc Protection Group. (2010). CHIMIA. Retrieved from [Link]

  • Ultrasonication Improves Solid Phase Synthesis of Peptides. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • How do i dissolve glycine in DMF? (2015). ResearchGate. Retrieved from [Link]

  • How best can I remove Fmoc from a peptide to expose the N-terminal? (2018). ResearchGate. Retrieved from [Link]

  • Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • What solvent systems would be effective at dissolving Fmoc-lysine-OH? (2013). Reddit. Retrieved from [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (2018). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Aggregation with Fmoc-2-amino-5-bromobenzoic Acid

Welcome to our specialized technical guide for researchers, scientists, and drug development professionals encountering challenges with Fmoc-2-amino-5-bromobenzoic acid . This document serves as a comprehensive resource,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized technical guide for researchers, scientists, and drug development professionals encountering challenges with Fmoc-2-amino-5-bromobenzoic acid . This document serves as a comprehensive resource, offering troubleshooting advice and detailed protocols to mitigate aggregation during solid-phase peptide synthesis (SPPS). Our goal is to provide you with the scientific rationale and actionable steps necessary to ensure successful incorporation of this unique amino acid into your target peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation when using Fmoc-2-amino-5-bromobenzoic acid in solid-phase peptide synthesis (SPPS)?

A1: Aggregation during SPPS with Fmoc-2-amino-5-bromobenzoic acid is primarily caused by the formation of strong intermolecular hydrogen bonds between growing peptide chains.[1] This self-association is a common issue with hydrophobic sequences and can lead to the peptide-resin failing to swell properly.[1] The inherent properties of the peptide sequence itself are a major factor, as certain sequences are more prone to forming secondary structures like β-sheets, which contribute to aggregation.[2][3] This can result in slow or incomplete deprotection and coupling reactions.[1][4]

Q2: How can the choice of solvent system help in preventing the aggregation of Fmoc-2-amino-5-bromobenzoic acid?

A2: The solvent system plays a crucial role in preventing aggregation by improving the solvation of the peptide-resin complex. Using dipolar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in addition to the standard dimethylformamide (DMF) can be beneficial.[5] A well-known strategy for "difficult sequences" is the use of a "magic mixture," which is a combination of DCM, DMF, and NMP (1:1:1).[3][5] These solvents help to disrupt the intermolecular hydrogen bonds that lead to aggregation.[1][5]

Q3: Which coupling reagents are most effective for difficult couplings involving sterically hindered amino acids like Fmoc-2-amino-5-bromobenzoic acid?

A3: For sterically hindered amino acids, the choice of coupling reagent is critical for achieving high efficiency. While standard reagents can be used, more potent activating agents are often necessary.[2] HATU is widely considered the gold standard for hindered couplings, often demonstrating superiority over HBTU by affording higher coupling efficiencies and faster reaction times.[6][7] This is attributed to the formation of a more reactive active ester intermediate.[6] Other effective reagents include PyBOP, PyAOP, and COMU.[2][7][8]

Q4: Is it beneficial to perform coupling reactions at elevated temperatures to combat aggregation?

A4: Yes, increasing the reaction temperature can be a very effective strategy to overcome aggregation.[4][9] Higher temperatures increase the rate of coupling and deprotection reactions and improve the penetration of solvents and reagents into the resin.[10] This approach has been shown to yield excellent peptide purities for difficult sequences.[11][12] However, it is important to be aware that high temperatures can also increase the risk of racemization for sensitive amino acids like histidine and cysteine.[11][12]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimized Coupling Protocol for Aggregation-Prone Sequences

This protocol is designed to enhance the success rate of incorporating Fmoc-2-amino-5-bromobenzoic acid by addressing the root causes of aggregation.

Scientific Rationale: This method combines a powerful solvent system, a highly reactive coupling agent, and thermal energy to disrupt intermolecular forces and promote efficient amide bond formation.

Detailed Experimental Protocol:

  • Resin Preparation: Swell the resin thoroughly in DMF for at least 30 minutes to ensure optimal reaction conditions.

  • Fmoc Deprotection: Carry out the standard Fmoc deprotection using a 20% solution of piperidine in DMF.[13]

  • Thorough Washing: Wash the resin multiple times with DMF to completely remove residual piperidine.

  • Activation of Amino Acid:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-2-amino-5-bromobenzoic acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of a tertiary base like N,N-diisopropylethylamine (DIPEA).

    • Allow the mixture to pre-activate for a few minutes.

  • Coupling Step:

    • Add the activated amino acid solution to the resin.

    • If aggregation is anticipated, consider raising the temperature of the reaction vessel to 50-60°C.

    • Allow the coupling to proceed for 1-2 hours.[14]

  • Monitoring and Potential Double Coupling:

    • Perform a Kaiser test to check for the presence of free amines.

    • If the test is positive, indicating an incomplete reaction, a second coupling (double coupling) may be necessary.[2][15]

  • Final Washing: After a negative Kaiser test, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentKey AdvantagesConsiderations
HBTU Good for routine synthesis.May cause guanidinylation.
HATU "Gold standard" for hindered couplings, highly reactive.More expensive than HBTU.[7]
HCTU More reactive than HBTU.May cause guanidinylation.[7]
COMU High reactivity, comparable to HATU, non-explosive.Limited solution stability, can cause guanidinylation.[7][8][16]

Visualization of the Decision-Making Workflow

Caption: Decision workflow for troubleshooting incomplete coupling.

Guide 2: Utilizing Chaotropic Agents to Overcome Aggregation

Scientific Explanation: Chaotropic agents are salts that disrupt the structure of water and other solvents, thereby interfering with the hydrogen bonding networks that cause peptide chains to aggregate.[3] By adding these salts to the reaction mixture, the peptide chains remain better solvated and more accessible for reaction.

Protocol for Using Chaotropic Agents:

  • Preparation of Chaotropic Solution: Prepare a solution of a chaotropic salt, such as 0.4 M Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN), in DMF.[3][17]

  • Pre-Coupling Wash: Before adding the activated amino acid, wash the resin with the prepared chaotropic salt solution.[2]

  • Coupling in the Presence of Chaotropic Agents: The coupling reaction can also be performed directly in the solvent containing the chaotropic agent.[2]

  • Post-Coupling Wash: After the coupling reaction is complete, wash the resin with the chaotropic salt solution before proceeding with the subsequent deprotection step.

Visualization of the Mechanism of Action

G cluster_0 Without Chaotropic Agent cluster_1 With Chaotropic Agent Peptide Chain 1 Peptide Chain 1 Aggregation (H-Bonding) Aggregation (H-Bonding) Peptide Chain 1->Aggregation (H-Bonding) Peptide Chain 2 Peptide Chain 2 Peptide Chain 2->Aggregation (H-Bonding) Solvated Peptide 1 Solvated Peptide 1 LiCl disrupts H-Bonds LiCl disrupts H-Bonds Solvated Peptide 2 Solvated Peptide 2

Caption: How chaotropic agents prevent peptide aggregation.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Palasek, S. A., et al. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. The Journal of Organic Chemistry, 73(19), 7567–7572 (2008). Available from: [Link]

  • Muttenthaler, M., et al. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179 (2020). Available from: [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Published August 29, 2013. Available from: [Link]

  • Palasek, S. A., et al. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7567-7572 (2008). Available from: [Link]

  • El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972 (2011). Available from: [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Coin, I., et al. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 603-623 (2007). Available from: [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Harris, E. B. J. Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. Published March 3, 2015. Available from: [Link]

  • Fields, G. B., et al. Rapid peptide synthesis at elevated temperatures. Google Patents. Published April 5, 2018.
  • Shiraishi, Y., et al. Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society, 148(3), 1234-1242 (2026). Available from: [Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Published July 11, 2024. Available from: [Link]

  • Biotage. Using double coupling to improve your peptide synthesis. Published January 30, 2023. Available from: [Link]

  • Zheng, J., et al. Rational development of a strategy for modifying the aggregatibility of proteins. The Journal of Biological Chemistry, 283(45), 30906-30914 (2008). Available from: [Link]

  • Dullenkopf, C., & Schmidt, R. R. Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available from: [Link]

  • Tamás, B., et al. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(2), 346-352 (2024). Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Peptides Containing 2-Amino-5-Bromobenzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 2-amino-5-bromobenzoic acid (Abz(5-Br)). The unique physicochemical properties of this moiety—namely its hydrophobicity, aromaticity, and halogenation—introduce specific challenges during purification that require carefully considered strategies. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve high-purity final products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides that contain 2-amino-5-bromobenzoic acid?

The incorporation of Abz(5-Br) significantly increases the hydrophobicity of a peptide. This leads to several common challenges:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for reverse-phase HPLC (RP-HPLC).[1][2][3]

  • Aggregation: Increased hydrophobicity promotes intermolecular interactions, leading to peptide aggregation.[4][5][6] This can result in low yields, poor peak shape, and even column clogging.[2][7]

  • Strong Retention in RP-HPLC: The hydrophobic nature of Abz(5-Br) can cause the peptide to bind very strongly to C18 stationary phases, requiring high concentrations of organic solvent for elution, which can complicate purification from other hydrophobic impurities.[8]

  • Complex Impurity Profiles: Synthesis of peptides with complex residues can lead to a variety of impurities, such as deletion sequences or incompletely deprotected products, which may have similar hydrophobicities to the target peptide, making separation difficult.[9][10]

Q2: How should I approach dissolving my crude Abz(5-Br)-containing peptide before purification?

A systematic approach is crucial. Never assume solubility in a standard solvent.

  • Start Small: Always test solubility on a small aliquot of your crude peptide first.[3][11]

  • Initial Solvent Screening: Begin with the intended aqueous mobile phase for your HPLC (e.g., 0.1% TFA in water). If insoluble, sonication or gentle warming (<40°C) can help.[3]

  • Introduce Organic Solvents: If the peptide remains insoluble, introduce an organic solvent. A good starting point is to dissolve the peptide in a minimal volume of a strong organic solvent like DMSO, DMF, or n-propanol, and then slowly dilute it with your aqueous mobile phase.[1][3][12] Be cautious, as the peptide may precipitate if diluted too quickly or too much.[1]

  • Consider pH Adjustment: The overall charge of your peptide influences its solubility.[13][14] If your peptide has a net acidic or basic charge, adjusting the pH away from its isoelectric point can significantly improve solubility.[15] For basic peptides, a small amount of acetic acid may help, while for acidic peptides, a dilute solution of ammonium bicarbonate can be effective.[12]

Q3: Which analytical techniques are most effective for characterizing the final purified peptide?

A combination of techniques is essential for comprehensive characterization:

  • Analytical RP-HPLC: This is the workhorse for assessing purity. It should be performed using a high-resolution column and an optimized gradient to separate the main product from any trace impurities.[16][17]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the peptide. The bromine atom in Abz(5-Br) gives a characteristic isotopic pattern (79Br and 81Br in nearly a 1:1 ratio), which serves as an unambiguous signature in the mass spectrum.[18] High-resolution MS (e.g., LC/Q-TOF) is ideal for confirming the elemental composition.[19]

  • Tandem MS (MS/MS): Used for sequence verification. Fragmentation analysis can confirm the amino acid sequence and pinpoint the location of the Abz(5-Br) residue.[20]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Workflow for Purification of Abz(5-Br) Peptides

cluster_prep Preparation cluster_analysis Method Development cluster_purification Purification & QC Crude Crude Peptide Solubility Solubility Testing Crude->Solubility Small Aliquot Analytical Analytical RP-HPLC Solubility->Analytical Optimize Optimize Gradient, Solvent, Temp. Analytical->Optimize Prep Preparative RP-HPLC Optimize->Prep Scale-up Fractions Collect Fractions Prep->Fractions QC Purity Check (HPLC/MS) Fractions->QC Pool Pool Pure Fractions QC->Pool >95% Purity Lyophilize Lyophilization Pool->Lyophilize Final Pure Peptide Lyophilize->Final

Caption: General workflow for purifying Abz(5-Br) peptides.

Problem 1: My peptide is completely insoluble in the initial mobile phase.
  • Probable Cause: The high hydrophobicity of the Abz(5-Br) residue, potentially combined with other hydrophobic amino acids in the sequence, is preventing dissolution in a highly aqueous environment.[2][3] The peptide may be aggregating.[4][5]

  • Solution Strategy:

    • Use a Stronger Organic Solvent: Follow the procedure outlined in FAQ Q2. Attempt to dissolve the peptide in a minimal volume of 100% DMSO or n-propanol.[1][7] Once dissolved, slowly add this solution dropwise into a vortexing solution of your aqueous mobile phase to the desired concentration.[12]

    • Change the Organic Modifier: Acetonitrile (ACN) is standard, but for very hydrophobic peptides, alcohols like n-propanol or isopropanol can improve solubility and alter chromatographic selectivity.[1][8] Try preparing your mobile phases with these alternative solvents.

    • Employ Chaotropic Agents: In severe cases of aggregation, washing the peptide with solutions containing chaotropic salts like LiCl or KSCN can sometimes disrupt the hydrogen bonding networks causing aggregation, although this is more common during synthesis. This is a last resort as the salt must be removed.

Problem 2: My peptide peak is broad, tailing, or splitting in RP-HPLC.
  • Probable Cause:

    • Aggregation on Column: The peptide may be aggregating at the high concentrations experienced on the HPLC column, leading to poor mass transfer kinetics.

    • Slow Unfolding/Conformational Isomers: The peptide may exist in multiple slowly interconverting conformations on the column, resulting in a broadened peak.

    • Secondary Ionic Interactions: Residual silanols on the silica-based stationary phase can interact with charged residues on the peptide, causing peak tailing.[15]

  • Solution Strategy:

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) often improves solubility, reduces mobile phase viscosity, and can accelerate conformational changes, leading to sharper peaks.

    • Lower Sample Load: Overloading the column exacerbates aggregation. Reduce the amount of peptide injected to see if the peak shape improves.

    • Change Organic Modifier: As mentioned, switching from ACN to n-propanol or isopropanol can disrupt aggregation and improve peak shape.

    • Optimize Gradient Slope: A shallower gradient (e.g., 0.5% B/min) can improve resolution and peak shape for complex mixtures.[21][22]

Troubleshooting Decision Tree

Start Poor Peak Shape (Broad/Tailing) Temp Increase Column Temp (40-60°C) Start->Temp Load Reduce Sample Load Start->Load Solvent Change Organic Modifier (ACN -> n-Propanol) Start->Solvent Gradient Decrease Gradient Slope Start->Gradient

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Problem 3: I have poor resolution between my target peptide and a closely eluting impurity.
  • Probable Cause: The impurity is likely a synthesis-related byproduct (e.g., deletion sequence, incompletely deprotected species) with a hydrophobicity very similar to the target peptide.[9][10]

  • Solution Strategy: The key is to alter the selectivity of the chromatographic system.

    • Change the Stationary Phase: If a C18 column doesn't provide resolution, try a phase with different properties.

      • C8 or C4: Less hydrophobic, which will reduce overall retention and may change the elution order.[8]

      • Diphenyl: Offers alternative selectivity based on pi-pi interactions with the aromatic rings in your peptide (including the Abz(5-Br) residue), which can be highly effective.[8]

    • Optimize the Ion-Pairing Agent: While 0.1% TFA is standard, changing the ion-pairing agent can dramatically alter selectivity. Using a more hydrophobic agent like heptafluorobutyric acid (HFBA) can increase the retention of basic peptides and potentially resolve co-eluting peaks.[8]

    • Adjust the pH: Changing the mobile phase pH (if using a pH-stable column) alters the charge state of acidic and basic residues, which can significantly impact retention and selectivity.[15]

ParameterStandard ConditionAlternative for Improved SelectivityRationale
Stationary Phase C18C4, C8, or DiphenylChanges the primary mode of hydrophobic interaction. Diphenyl phases add pi-pi interaction selectivity.[8]
Organic Modifier Acetonitrile (ACN)n-Propanol or IsopropanolAlters solvent-peptide interactions and can improve solubility of hydrophobic species.
Ion-Pairing Agent 0.1% TFA0.1% Formic Acid (for MS) or 0.05% HFBAFormic acid is better for MS sensitivity. HFBA increases retention and can resolve tough impurities.[8][19]
Temperature Ambient40 - 60 °CImproves peak shape and can subtly change selectivity.
Problem 4: My mass spectrometry results show unexpected masses or complex spectra.
  • Probable Cause:

    • Bromine Isotopic Pattern: You may be misinterpreting the natural isotopic distribution of bromine (79Br and 81Br), which results in two peptide peaks separated by ~2 Da with nearly equal intensity. This is expected.[18]

    • Oxidation: Residues like Methionine or Tryptophan are prone to oxidation (+16 Da).

    • Deamidation: Asparagine or Glutamine can deamidate (+1 Da).[23]

    • TFA Adducts: In electrospray ionization (ESI-MS), adducts with trifluoroacetic acid from the mobile phase can sometimes be observed (+114 Da).

  • Solution Strategy:

    • Recognize the Bromine Pattern: Use an isotope pattern calculator to confirm that the observed doublet matches the theoretical pattern for a monobrominated peptide.

    • Use Formic Acid: If TFA adducts are an issue or if you need higher MS sensitivity, develop an HPLC method using 0.1% formic acid as the modifier instead of TFA. Note that this will change retention times and selectivity.[19]

    • Careful Sample Handling: To minimize oxidation, use degassed solvents and store the peptide under an inert atmosphere (e.g., argon) if it contains susceptible residues.[3]

Experimental Protocols

Protocol 1: Systematic Peptide Solubility Testing
  • Aliquot: Weigh approximately 1 mg of the lyophilized crude peptide into a microcentrifuge tube.[12]

  • Solvent 1 (Aqueous): Add 50 µL of deionized water containing 0.1% TFA. Vortex for 30 seconds. If not dissolved, sonicate for 2 minutes.[11] Observe for a clear solution.

  • Solvent 2 (Organic/Aqueous): If still insoluble, add 50 µL of acetonitrile (ACN). Vortex and sonicate. This creates a 50:50 ACN:Water solution. Observe.

  • Solvent 3 (Strong Organic): If the peptide remains insoluble, take a fresh 1 mg aliquot. Add 20 µL of pure DMSO. Vortex until dissolved.[11]

  • Dilution: Slowly add the DMSO solution drop-by-drop to 180 µL of vigorously vortexing water with 0.1% TFA to achieve a final concentration of ~5 mg/mL in 10% DMSO. Observe for any precipitation. If it remains clear, this is your loading solvent.[12]

Protocol 2: Analytical RP-HPLC Method Development
  • Column: Start with a standard analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phases:

    • Buffer A: 0.1% TFA in HPLC-grade water.

    • Buffer B: 0.1% TFA in HPLC-grade acetonitrile.[21]

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% Buffer B over 20 minutes.

    • Detection: 220 nm and 280 nm.

  • Analysis: From the scouting run, determine the retention time (tR) of your target peptide.

  • Focused Gradient: Design a new, shallower gradient centered around the elution percentage of your peptide. For example, if the peptide eluted at 60% B (which is 11 minutes into the 20-min gradient), design a new gradient from 50% to 70% B over 20 minutes (a 1% B/min slope).[21][22]

  • Optimization: If resolution or peak shape is poor, systematically change one parameter at a time as detailed in the troubleshooting guide (e.g., change to an n-propanol-based Buffer B, increase temperature).

References

  • Boyle, M. P., & White, F. M. (2012). Halogenated Peptides as Internal Standards (H-PINS): Introduction of an MS-Based Internal Standard Set for Liquid Chromatography-Mass Spectrometry. [Source provided by grounding tool, specific journal not listed].
  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group.
  • Bark, S. (2018). Response to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?".
  • BenchChem. (2025). Technical Support Center: Purification of Hydrophobic Protected Peptides. BenchChem.
  • Otto Chemie Pvt. Ltd. (n.d.). 2-Amino-5-bromobenzoic acid, 97%. Otto Chemie Pvt. Ltd..
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromobenzoic acid 97. Sigma-Aldrich.
  • Thapa, R., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • Teplow, D. B., et al. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of visualized experiments : JoVE.
  • Hudson, G. A., & Mitchell, D. A. (2018).
  • Thermo Scientific Chemicals. (n.d.). 2-Amino-5-bromobenzoic acid, 98%. Thermo Fisher Scientific.
  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis. ChemicalBook.
  • AAPPTec. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines. Thermo Fisher Scientific.
  • CymitQuimica. (n.d.). 2-Amino-5-bromobenzoic Acid. CymitQuimica.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Sigma-Aldrich.
  • Vankayala, B., et al. (2017).
  • Reyes-Martínez, A. V., et al. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules.
  • Singh, S. (2023).
  • Bachem. (2021). Peptide solubility. Bachem.
  • Biomatik. (2020). Peptide Handling (Solubility & Storage) Guideline.
  • SB-PEPTIDE. (n.d.). Peptide solubility guidelines. SB-PEPTIDE.
  • Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc..
  • Tripodi, V., & Coffey, A. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies, Inc..
  • Salama, S. (2021). Discussion on "Peptide purification using HPLC?".
  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods.
  • Frederick, J. (2016).
  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec.
  • Isbrandt, T., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering.
  • Linse, S. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
  • Conte, C., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Escobedo, A., et al. (2022).
  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.
  • Xi'an Jiaotong-Liverpool University. (2024).

Sources

Troubleshooting

Technical Support Center: Solid-Phase Synthesis with Fmoc-2-amino-5-bromobenzoic Acid

Welcome to the technical support center for the solid-phase synthesis (SPPS) of peptides incorporating Fmoc-2-amino-5-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the solid-phase synthesis (SPPS) of peptides incorporating Fmoc-2-amino-5-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the unique challenges presented by this sterically hindered and electron-deficient amino acid derivative. Our goal is to equip you with the scientific rationale and practical steps to ensure successful synthesis outcomes.

Introduction: The Challenge of Incorporating Fmoc-2-amino-5-bromobenzoic Acid

Fmoc-2-amino-5-bromobenzoic acid is a valuable building block for introducing conformational constraints and novel functionalities into peptides. However, its structure presents two primary challenges in standard Fmoc-based SPPS:

  • Steric Hindrance: The presence of the Fmoc protecting group on the ortho-amino group significantly hinders the approach to the carboxylic acid, making activation and coupling to the resin-bound amine difficult.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the reactivity of the aromatic ring and potentially lead to side reactions during cleavage.

This guide will address these challenges with scientifically grounded solutions and practical, field-proven protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of peptides containing 2-amino-5-bromobenzoic acid, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Coupling Efficiency or Complete Failure of the First Coupling Step

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.

  • Low loading efficiency of the first amino acid onto the resin.

  • Absence of the desired mass peak for the growing peptide chain in mass spectrometry analysis.

Causality: The primary reason for poor coupling is the severe steric hindrance around the carboxyl group of Fmoc-2-amino-5-bromobenzoic acid. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) are often not potent enough to overcome this spatial blockade, leading to slow or incomplete reactions.

Solutions:

  • Employ a More Potent Coupling Reagent: Uronium/aminium-based reagents are highly recommended for sterically hindered amino acids.[1][2]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[1][3][4]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and highly efficient alternative to HATU, often showing comparable performance.[3][4]

  • Optimize Reaction Conditions:

    • Double Coupling: Perform the coupling reaction twice before proceeding to the next deprotection step.

    • Increase Coupling Time: Extend the coupling time from the standard 1-2 hours to 4-12 hours.

    • Elevated Temperature: Gently heating the reaction vessel to 30-40°C can increase the reaction rate.

Workflow for Optimized Coupling:

G start Resin with free N-terminus pre_activation Pre-activate Fmoc-2-amino-5-bromobenzoic acid with HATU/HCTU and DIPEA in DMF start->pre_activation coupling1 Add activated amino acid to resin. Couple for 2-4 hours. pre_activation->coupling1 wash1 Wash resin with DMF coupling1->wash1 coupling2 Repeat coupling with fresh reagents for 2-4 hours (Double Coupling) wash1->coupling2 wash2 Wash resin with DMF coupling2->wash2 kaiser_test Perform Kaiser Test wash2->kaiser_test result Test Result? kaiser_test->result negative Negative (Complete Coupling). Proceed to next step. result->negative Negative positive Positive (Incomplete Coupling). Troubleshoot further or cap. result->positive Positive

Caption: Optimized double coupling workflow for sterically hindered amino acids.

Problem 2: Incomplete Fmoc Deprotection

Symptoms:

  • Incomplete deprotection observed by UV monitoring of the Fmoc adduct in the piperidine solution.

  • Truncated peptide sequences observed in the final mass spectrum.

Causality: While less common than coupling issues, severe peptide aggregation on the solid support can hinder the access of the piperidine solution to the Fmoc group, leading to incomplete deprotection.

Solutions:

  • Increase Deprotection Time: Extend the standard 5-20 minute deprotection time to 30-60 minutes.

  • Use a Stronger Base Mixture: A solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be more effective for difficult deprotections. Caution: This mixture can increase the risk of aspartimide formation if Asp residues are present in the sequence.

Problem 3: Side Reactions During Cleavage

Symptoms:

  • Unexpected mass peaks in the final LC-MS analysis, such as M+79 (bromination) or M-Br+H (debromination).

  • Alkylation of sensitive residues like Tryptophan or Cysteine.

Causality: The final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA) generates reactive carbocations from the cleavage of side-chain protecting groups. These can cause unwanted modifications to the peptide. The electron-withdrawing nature of the bromine on the benzoic acid ring can also influence its stability during cleavage.

Solutions:

  • Use an Optimized Cleavage Cocktail: A standard cleavage cocktail may not be sufficient. "Reagent K" is a robust mixture designed to scavenge a wide variety of reactive species.[5]

  • Address Potential Debromination: While not extensively reported for this specific amino acid, dehalogenation of aryl halides can occur under harsh acidic conditions. Including a scavenger like triisopropylsilane (TIS) can help to quench reactive species that might promote this.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for Fmoc-2-amino-5-bromobenzoic acid?

A1: For sterically hindered amino acids like this one, HATU and HCTU are the recommended coupling reagents.[1][3][4] They have consistently shown higher efficiency and lead to purer crude products compared to older reagents like PyBOP, especially with shorter coupling times.[3]

Comparative Performance of Coupling Reagents

ParameterPyBOPHATUHCTU
Crude Purity (%) (Standard Peptide, 2x1 min coupling)48.1183.6379.86
Crude Purity (%) (Challenging Peptide, 2x20 min coupling)88.5491.2392.11
Data synthesized from comparative studies.[3][4]

Q2: Can I use standard Fmoc deprotection conditions?

A2: Yes, a standard solution of 20% piperidine in DMF is generally effective.[6] However, if you suspect aggregation is hindering deprotection, consider extending the reaction time or using a more potent base mixture as described in the troubleshooting section.

Q3: What is the best cleavage cocktail to use for a peptide containing 2-amino-5-bromobenzoic acid?

A3: A universal cleavage cocktail like Reagent K is highly recommended, especially if your peptide also contains other sensitive residues like Trp, Cys, or Met.[5]

Composition of Reagent K:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

This mixture provides a range of scavengers to protect against various side reactions.[5]

Q4: Is there a risk of the bromine atom reacting or being removed during synthesis or cleavage?

A4: The C-Br bond on the aromatic ring is generally stable under standard Fmoc-SPPS conditions. However, debromination is a theoretical possibility during the final TFA cleavage, especially with extended cleavage times or at elevated temperatures. To minimize this risk, use the recommended cleavage cocktail and adhere to standard cleavage times (2-3 hours at room temperature).

Logical Flow for Troubleshooting Cleavage:

G start Peptide synthesis complete. Ready for cleavage. cleavage Cleave with Reagent K for 2-3 hours at RT. start->cleavage analysis Analyze crude peptide by LC-MS. cleavage->analysis result Unexpected mass peaks? analysis->result success Desired mass is the major peak. Proceed to purification. result->success No failure Significant side products observed. result->failure Yes troubleshoot Identify side products (e.g., M-Br+H). Optimize cleavage time and scavengers. failure->troubleshoot

Caption: Decision-making workflow for the cleavage and analysis of peptides containing 2-amino-5-bromobenzoic acid.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-2-amino-5-bromobenzoic Acid

This protocol is designed for a 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

    • Deprotect the terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-2-amino-5-bromobenzoic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • First Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Second Coupling (Optional but Recommended):

    • Repeat steps 2 and 3 with fresh reagents.

  • Monitoring and Capping:

    • Perform a Kaiser test to check for complete coupling.

    • If the test is positive, consider a third coupling or cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare Reagent K: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, 0.25 mL EDT.

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Protocol 3: Analytical Test for Debromination
  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Run a gradient from low to high organic phase to elute the peptide.

  • Data Analysis:

    • Examine the mass spectrum for the expected mass of the full-length peptide.

    • Search for a peak corresponding to the mass of the peptide minus the mass of bromine plus the mass of hydrogen (M - 79.9 + 1.0).

    • The relative peak areas of the desired product and the debrominated species can be used to quantify the extent of this side reaction.

References

  • Chantell, C., et al. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(6), 427-432.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(3), 851–857.
  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science : an official publication of the European Peptide Society, 5(10), 457–461.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Darstellung und Anwendung von substituierten Tritylharzen. Tetrahedron Letters, 30(30), 3947-3950.
  • Coin, I., Dölling, R., & Beyermann, M. (2006). Fmoc-based solid-phase synthesis of N-methyl- and N-acyl-backed peptides.

Sources

Optimization

Technical Support Center: Minimizing Racemization During Fmoc-2-amino-5-bromobenzoic Acid Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the stereochemically pure incorporation of Fmoc-2-amino-5-bromobenzoic acid into synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-2-amino-5-bromobenzoic acid particularly challenging to couple without racemization?

A1: The difficulty in coupling Fmoc-2-amino-5-bromobenzoic acid without significant racemization stems from a combination of electronic and steric factors. As an anthranilic acid derivative, the amine is attached directly to the aromatic ring, making it an electron-deficient aniline. The electron-withdrawing effect of the bromine atom at the 5-position further deactivates the amine, making it a less effective nucleophile. This inherent low reactivity often tempts researchers to use more forceful coupling conditions—such as higher temperatures or more potent activating agents—which unfortunately also accelerate racemization pathways.[1]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: Racemization during the coupling of N-protected amino acids predominantly occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3] This process is base-catalyzed and involves the following steps:

  • Activation: The carboxylic acid is activated by a coupling reagent, forming a highly reactive species (e.g., an active ester).

  • Cyclization: The carbonyl oxygen of the Fmoc protecting group attacks the activated carboxyl group, forming the planar oxazolone ring.

  • Proton Abstraction: The proton on the alpha-carbon (the chiral center) of the oxazolone is now highly acidic and can be easily removed by a base present in the reaction mixture.

  • Loss of Chirality: The resulting intermediate is achiral.

  • Nucleophilic Attack: When the N-terminal amine of the peptide chain attacks the oxazolone, it can do so from either face of the planar ring, leading to a mixture of the desired L-diastereomer and the undesired D-diastereomer.[3][4][5]

RacemizationMechanism cluster_0 Step 1: Activation & Cyclization cluster_1 Step 2: Racemization cluster_2 Step 3: Peptide Bond Formation A Fmoc-AA-COOH B Activated Intermediate A->B Coupling Reagent C 5(4H)-Oxazolone (Planar) B->C Intramolecular Cyclization D Achiral Intermediate C->D Base (e.g., DIPEA) abstracts α-H+ F L-Peptide (Desired) D->F Attack from one face G D-Peptide (Racemized) D->G Attack from opposite face E Peptide-NH2

Caption: Mechanism of racemization via oxazolone formation.

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors during the coupling step critically influence the rate of racemization:

  • Base: The type, strength, and concentration of the base are paramount. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are more likely to abstract the alpha-proton, promoting racemization.[4][5]

  • Coupling Reagent & Additives: The choice of coupling reagent determines the reactivity of the activated intermediate. Onium salt reagents (e.g., HBTU, HATU) are highly efficient but can increase risk if not used with appropriate additives and bases.[4][6] Additives such as 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are more effective at suppressing racemization than the classic 1-hydroxybenzotriazole (HOBt) by forming more stable active esters that are less prone to cyclizing into the oxazolone.[2][7][8]

  • Activation Time: Prolonged pre-activation of the amino acid before its addition to the resin increases the time the racemization-prone activated species exists, leading to higher levels of epimerization.[4]

  • Temperature: Elevated temperatures, often used in microwave-assisted solid-phase peptide synthesis (SPPS), can accelerate both the coupling reaction and the rate of racemization.[4][9] For sensitive residues, reducing coupling temperatures from a high of 80°C to 50°C or even room temperature can be highly beneficial.[9][10]

Q4: What are the recommended coupling reagents and additives for Fmoc-2-amino-5-bromobenzoic acid?

A4: For a challenging coupling like this, prioritizing racemization suppression is key.

  • Highest Recommendation: Use a modern coupling reagent based on Oxyma, such as COMU . COMU is highly efficient, has better solubility, and its Oxyma moiety is a potent racemization suppressant.[8][11]

  • Carbodiimide Approach: A classic and reliable method is to use diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma or HOAt . This combination generates the active ester in situ while minimizing the risk associated with the bases required for onium salt activation.[8][12]

  • Onium Salt Approach: If using an onium salt, HATU is preferred over HBTU as it is generally faster and leads to less epimerization.[11] It is critical to pair it with a hindered or weaker base.

Q5: How should I choose a base for the coupling reaction?

A5: The choice of base is critical. The general principle is to use the weakest or most sterically hindered base that can effectively facilitate the coupling.

  • N,N-diisopropylethylamine (DIPEA): Generally not recommended for racemization-prone couplings due to its high basicity and relatively low steric hindrance.[5]

  • N-methylmorpholine (NMM): A weaker base than DIPEA (pKa ~7.4 vs. ~10.1), making it a much safer choice to minimize proton abstraction.[5]

  • 2,4,6-Collidine: A sterically hindered base with a pKa similar to NMM. Its bulk makes it less effective at abstracting the α-proton, significantly reducing racemization risk.[5][8][10] This is often the best choice for sensitive couplings.

Q6: How can I confirm and quantify racemization in my final peptide?

A6: Accurate quantification is essential to validate your coupling protocol. The standard method involves:

  • Total Hydrolysis: The purified peptide is completely hydrolyzed back to its constituent amino acids, typically using 6 M HCl at ~110°C for 24 hours.

  • Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA).[2][13] This reaction creates diastereomeric pairs of the amino acids.

  • Chromatographic Separation: The resulting diastereomers are then separated and quantified using reversed-phase HPLC (RP-HPLC).[13][14][15] The L-D and L-L diastereomers will have different retention times, allowing for precise calculation of the percentage of the D-isomer present. LC-MS can also be used for confirmation.[16]

Troubleshooting Guide

Problem: High levels of a diastereomeric impurity are detected by HPLC/LC-MS after coupling Fmoc-2-amino-5-bromobenzoic acid.

This workflow provides a logical sequence of steps to diagnose and resolve the issue.

TroubleshootingWorkflow start Diastereomeric Impurity Detected q1 Step 1: Review Coupling Cocktail Using HBTU/HATU with DIPEA? start->q1 a1_yes Action: Change Base Switch from DIPEA to a weaker or hindered base like NMM or 2,4,6-Collidine. q1->a1_yes Yes a1_no Action: Change Reagent System Switch to DIC/Oxyma to avoid onium salt activation base. Or use COMU. q1->a1_no No q2 Step 2: Review Reaction Conditions Long pre-activation time? Elevated temperature (e.g., >50°C)? a1_yes->q2 a1_no->q2 a2_yes Action: Optimize Conditions - Minimize pre-activation time (<2 min). - Couple immediately after activation. - Reduce temperature to RT or 0°C. q2->a2_yes Yes end Re-synthesize and Analyze for Purity q2->end No a2_yes->end

Caption: Troubleshooting workflow for high racemization.

Data Presentation: Comparison of Coupling Systems

The following table summarizes the relative risk of racemization associated with common coupling conditions for sensitive amino acids.

Coupling System (Reagent + Additive)Recommended BaseTemp.Key AdvantagesRacemization RiskBest For...
DIC / Oxyma None required0°C - RTLow cost, avoids strong activation bases, minimal side reactions.[8]Low Maximizing stereopurity for difficult couplings.
COMU NMM or CollidineRTHigh efficiency, excellent solubility, built-in Oxyma suppressant.[8][11]Low High-throughput or automated synthesis where purity is critical.
HATU / HOAt NMM or CollidineRTVery fast and effective, especially for hindered couplings.[6][11]Low to Medium When speed is essential, but base must be carefully chosen.
HBTU / HOBt DIPEART - 50°CWidely used, well-understood, effective for standard couplings.[17]High Routine, non-sensitive couplings. Not recommended for this AA.
DIC / HOBt None required0°C - RTTraditional carbodiimide method.Medium Budget-conscious synthesis, but Oxyma/HOAt are superior.[7][8]

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Fmoc-2-amino-5-bromobenzoic Acid

This protocol is designed to maximize stereochemical purity. It uses a carbodiimide/additive approach to avoid the use of a strong tertiary amine base during activation.

Materials:

  • Fmoc-deprotected peptide-resin (1 equiv.)

  • Fmoc-2-amino-5-bromobenzoic acid (3-5 equiv.)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3-5 equiv.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equiv.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (5-7 times).[18]

  • Amino Acid Solution Preparation: In a separate reaction vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (3-5 equiv.) and Oxyma (3-5 equiv.) in the minimum required volume of DMF.

  • Activation and Coupling: a. Add DIC (3-5 equiv.) to the amino acid solution. b. Immediately add the entire activated solution to the vessel containing the deprotected peptide-resin. c. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the time can be extended overnight.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion. A negative (yellow) result indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 5% N-methylmorpholine in DMF for 15-30 minutes. Wash the resin again as in step 5.

Protocol 2: Analytical Quantification of Racemization using Marfey's Method

This protocol describes the analysis of the final peptide to determine the level of racemization.[2][13]

Materials:

  • Purified, lyophilized peptide (~1 mg)

  • 6 M HCl

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 1% (w/v) L-FDAA (Marfey's reagent) in acetone

  • 2 M HCl

  • HPLC-grade water and acetonitrile with 0.1% TFA

Procedure:

  • Hydrolysis: a. Place the peptide sample in a hydrolysis tube. b. Add ~500 µL of 6 M HCl. c. Seal the tube under vacuum or argon and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a SpeedVac.

  • Derivatization: a. Redissolve the amino acid hydrolysate in 50 µL of water. b. Add 100 µL of the 1% L-FDAA solution in acetone. c. Add 20 µL of 1 M NaHCO₃ to make the solution alkaline (pH ~9). d. Incubate the mixture in a heating block at 40°C for 1 hour. e. Stop the reaction by adding 10 µL of 2 M HCl.

  • Sample Preparation and HPLC Analysis: a. Evaporate the solvent to dryness. b. Redissolve the derivatized sample in 500 µL of 50% acetonitrile/water. c. Inject an appropriate volume (e.g., 20 µL) onto a C18 RP-HPLC column. d. Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the chromatogram at 340 nm. e. The L-L diastereomer will elute earlier than the L-D diastereomer. Integrate the peak areas to calculate the percentage of the D-isomer (racemized product).

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]

  • Soh, C. H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5143. Available at: [Link]

  • Patil, P. O., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6097-6100. Available at: [Link]

  • Bofeng. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bofeng. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Collins, J. M., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3). Available at: [Link]

  • Rogers, S. A., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. International Journal of Organic Chemistry, 2(3), 221-224. Available at: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Szókán, G., et al. (1986). Application of Marfey's reagent in racemization studies of amino acids and peptides. Journal of Chromatography A, 356, 149-155. Available at: [Link]

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. Molecules, 18(7), 8003-8019. Available at: [Link]

  • Andersson, M., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(4), 579-588. Available at: [Link]

  • Singh, S., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 6(2), 1-13. Available at: [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent Technologies. Available at: [Link]

  • Swaney, D. L., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(10), 1620-1629. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Fmoc-2-amino-5-bromobenzoic Acid

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fmoc-2-amino-5-bromobenzoic acid. This resou...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fmoc-2-amino-5-bromobenzoic acid. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges posed by this sterically hindered building block in peptide synthesis. Our goal is to equip you with the knowledge to anticipate and overcome potential issues, ensuring the successful incorporation of this versatile reagent into your peptide sequences.

Understanding the Core Challenge: The "Ortho Effect" and Steric Hindrance

Fmoc-2-amino-5-bromobenzoic acid is a valuable synthetic intermediate, particularly for creating conformationally constrained peptides and as a scaffold for further chemical modification via its bromine handle. However, its structure presents a significant hurdle in standard peptide coupling reactions. The proximity of the bulky Fmoc protecting group and the carboxylic acid to the secondary amine on the benzene ring results in substantial steric hindrance. This phenomenon, often referred to as the "ortho effect" in substituted anilines, decreases the nucleophilicity of the amino group, making it a reluctant partner in amide bond formation.[1] Consequently, researchers often experience low coupling yields, leading to truncated or deletion sequences in their final peptide product.

This guide is structured to provide a clear path to mitigating these issues, from optimizing your coupling strategies to effectively monitoring reaction completion.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with Fmoc-2-amino-5-bromobenzoic acid consistently showing low yields?

A1: The primary reason for low coupling efficiency is the inherent steric hindrance and reduced nucleophilicity of the aromatic amine.[2] The bulky Fmoc group, positioned ortho to the amine, physically obstructs the approach of the activated carboxylic acid of the preceding amino acid in the sequence. Standard coupling conditions are often insufficient to overcome this energy barrier, resulting in incomplete reactions.

Q2: Can I use standard coupling reagents like HBTU or DIC/HOBt for this amino acid?

A2: While not impossible, standard coupling reagents like HBTU and DIC/HOBt often prove inefficient for highly hindered amino acids like Fmoc-2-amino-5-bromobenzoic acid. More potent activating agents are strongly recommended to achieve acceptable yields. Urionium-based reagents such as HATU, HCTU, and phosphonium-based reagents like PyBOP are generally more effective in these challenging cases.[3][4]

Q3: How can I effectively monitor the progress of the coupling reaction?

A3: Traditional colorimetric tests like the Kaiser test, which detects primary amines, are not suitable for monitoring the coupling to the secondary amine of Fmoc-2-amino-5-bromobenzoic acid. A negative Kaiser test in this context only indicates the absence of primary amines from the preceding coupling step and does not confirm the successful acylation of the secondary amine. The isatin test can be used to detect unreacted N-terminal proline residues, and by analogy, may be helpful for other secondary amines, though its reliability for this specific substrate should be validated. A more definitive approach is to perform a small-scale cleavage of a few resin beads followed by LC-MS analysis to confirm the presence of the desired coupled product.

Q4: Are there any common side reactions I should be aware of?

A4: The most prevalent side reaction is the formation of deletion sequences due to incomplete coupling. If the unreacted amine is not capped, it can react in subsequent coupling cycles, leading to a heterogeneous peptide mixture. Racemization is also a potential concern with highly activating coupling conditions, although the use of additives like HOAt can help to suppress this.[3]

Troubleshooting Guide: Overcoming Poor Coupling Efficiency

This section provides a systematic approach to troubleshooting and optimizing the incorporation of Fmoc-2-amino-5-bromobenzoic acid.

Issue 1: Incomplete Coupling and Presence of Deletion Sequences

Symptoms:

  • LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide without the 2-amino-5-bromobenzoyl moiety.

  • Sequencing data confirms the absence of the intended residue.

Root Cause:

  • Insufficient activation of the incoming amino acid.

  • Steric hindrance preventing the coupling reaction from reaching completion.

  • Inadequate reaction time or temperature.

Solutions:

StrategyDescriptionKey Considerations
Employ High-Potency Coupling Reagents Utilize uronium or phosphonium-based reagents known for their high reactivity. HATU is particularly recommended for sterically hindered couplings.[1][3][5]Ensure the use of an appropriate base like DIPEA or collidine. Pre-activation of the amino acid with the coupling reagent is often beneficial.
Implement a Double Coupling Strategy After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.This is a highly effective method to drive the reaction to completion.[6] Ensure thorough washing between couplings to remove byproducts.
Increase Reagent Equivalents and Concentration Use a higher excess of the incoming Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).This can help to shift the reaction equilibrium towards the product. Be mindful of the cost implications and potential for side reactions.
Extend Reaction Time and/or Increase Temperature Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).[7] Microwave-assisted synthesis can also be employed to increase the reaction rate.Monitor for potential side reactions like racemization when using elevated temperatures.
Capping of Unreacted Amines After the coupling step, treat the resin with a capping agent, such as acetic anhydride, to permanently block any unreacted amino groups.This prevents the formation of deletion sequences in subsequent steps. This is a crucial step if incomplete coupling is suspected.[4]
Issue 2: Potential for Racemization

Symptoms:

  • HPLC analysis of the final peptide reveals a diastereomeric impurity, often as a shoulder or a closely eluting peak with the same mass.

Root Cause:

  • Over-activation of the amino acid, particularly with highly potent coupling reagents.

  • Presence of a strong base.

Solutions:

StrategyDescriptionKey Considerations
Use of Additives Incorporate an additive like 1-hydroxy-7-azabenzotriazole (HOAt) in your coupling cocktail.HOAt is known to be superior to HOBt in suppressing racemization, especially in challenging couplings.[2][3]
Choice of Base For particularly sensitive amino acids, consider using a weaker base such as N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[3]This may slightly reduce the coupling rate, so a balance needs to be found.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary approach for incorporating Fmoc-2-amino-5-bromobenzoic acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF again (3x) to remove all residual piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture.

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to overnight.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents.

  • Monitoring and Optional Double Coupling:

    • Perform a test cleavage and LC-MS analysis on a small sample of resin beads to confirm coupling.

    • If the coupling is incomplete, repeat steps 4-6 for a second coupling.

  • Capping (Recommended):

    • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 1:2:7 ratio).

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (5x) before proceeding to the next deprotection step.

Protocol 2: DIC/OxymaPure Coupling

This method offers a safer alternative to HOBt-based reagents and can be effective for electron-deficient amines.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation:

    • In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling Reaction:

    • Add the amino acid/OxymaPure solution to the resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing and Monitoring: Follow steps 6-8 from Protocol 1.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Incomplete Coupling

IncompleteCoupling start Incomplete Coupling Detected (LC-MS) reagent Optimize Coupling Reagent (e.g., HATU, PyBOP) start->reagent double_couple Perform Double Coupling reagent->double_couple conditions Modify Reaction Conditions double_couple->conditions extend_time Extend Reaction Time (2-4h or overnight) conditions->extend_time increase_temp Increase Temperature (e.g., Microwave) conditions->increase_temp cap Cap Unreacted Amines (Acetic Anhydride) extend_time->cap increase_temp->cap proceed Proceed to Next Cycle cap->proceed

Caption: A decision-making workflow for addressing incomplete coupling reactions.

Diagram 2: Standard SPPS Cycle with Mitigation Steps

SPPS_Cycle cluster_0 SPPS Cycle for Hindered Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (HATU/HOAt/DIPEA) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 monitoring 5. Monitoring (Test Cleavage & LC-MS) wash2->monitoring double_coupling 5a. Double Coupling (If Incomplete) monitoring->double_coupling Coupling Incomplete capping 6. Capping (Acetic Anhydride) monitoring->capping Coupling Complete double_coupling->wash2 next_cycle Proceed to Next Deprotection capping->next_cycle

Caption: The solid-phase peptide synthesis cycle, highlighting key optimization points.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 21, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. RSC Publishing. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2016, May 13). Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. RSC Publishing. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides? Retrieved January 21, 2026, from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved January 21, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved January 21, 2026, from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Retrieved January 21, 2026, from [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in Fmoc Solid-Phase Peptide Synthesis. PubMed. Retrieved January 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Strategic Choice in Peptide and Drug Development: A Comparative Guide to Fmoc-2-amino-5-bromobenzoic acid and Fmoc-2-amino-5-chlorobenzoic acid

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures, the selection of non-proteinogenic amino acid build...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures, the selection of non-proteinogenic amino acid building blocks is a critical decision that dictates synthetic strategy and ultimate biological function. This guide provides an in-depth, objective comparison of two halogenated anthranilic acid derivatives, Fmoc-2-amino-5-bromobenzoic acid and Fmoc-2-amino-5-chlorobenzoic acid, offering experimental context and data to inform your research.

Physicochemical Properties: The Halogen's Subtle but Significant Influence

Both molecules are built upon the same Fmoc-protected 2-aminobenzoic acid scaffold, differing only by the halogen at the 5-position. This single atomic substitution, however, imparts distinct physicochemical characteristics.

PropertyFmoc-2-amino-5-bromobenzoic acidFmoc-2-amino-5-chlorobenzoic acid
Molecular Weight 216.03 g/mol (unprotected)[1]171.58 g/mol (unprotected)[2][3]
CAS Number 5794-88-7 (unprotected)635-21-2 (unprotected)[2]
Appearance White to pale cream/brown powder[3]White to light yellow powder or crystal[2][3]
Solubility Soluble in methanol and DMSO[3]Slightly soluble in DMSO and Methanol[3]
Purity (Typical) ≥97%≥98%[2]

The most apparent difference is the higher molecular weight of the bromo- derivative due to the larger atomic mass of bromine. More subtly, the electronegativity and atomic radius of the halogen (Cl: 2.83, 1.75 Å; Br: 2.74, 1.85 Å) influence the electronic environment of the aromatic ring. While chlorine is slightly more electronegative, bromine is larger and more polarizable. These differences can affect reactivity in subsequent chemical transformations.

Figure 1. Core structures and key distinguishing features. Note: Images are of the unprotected parent molecules for structural clarity.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The primary application for these reagents is their incorporation as unnatural amino acids into peptide chains via SPPS. The core workflow for both is identical.

Experimental Protocol: General SPPS Incorporation
  • Resin Preparation: Swell the chosen solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain[4].

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.

  • Coupling:

    • Pre-activate a solution of the Fmoc-2-amino-5-halobenzoic acid (typically 2-5 equivalents relative to resin loading) with a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIEA, NMM) in DMF[].

    • Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test, which detects free primary amines[6].

SPPS_Workflow start Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-X, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Cycle end Elongated Peptide wash2->end

Figure 2. Standard Fmoc-SPPS cycle for incorporation of Fmoc-2-amino-5-halobenzoic acids.

Comparative Coupling Efficiency

Both compounds are expected to couple with high efficiency under standard modern SPPS conditions using uronium- or phosphonium-based activators like HATU or HCTU[][7]. Any difference in coupling time or efficiency is likely to be negligible for most applications and can be easily overcome by standard practices like double coupling if necessary[6]. The primary determinant of a successful synthesis will more likely be the quality of the reagent, including low content of impurities like free amino acids or acetate, which can cause double insertions or chain terminations, respectively[8][9].

Post-Synthesic Modification: A Clear Performance Divide

A key application for incorporating these halogenated residues is to serve as a chemical handle for further diversification, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here, a significant and predictable performance difference emerges.

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide. The reactivity of the halide is critical, following the general trend: I > Br > Cl[10]. This is due to the bond dissociation energies of the carbon-halogen bond, where the C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst than the C-Cl bond.

Experimental Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

  • Peptide Synthesis: Assemble the peptide on the solid support, incorporating either Fmoc-2-amino-5-bromobenzoic acid or Fmoc-2-amino-5-chlorobenzoic acid at the desired position[11].

  • Reaction Setup: Swell the peptide-resin in a suitable solvent system (e.g., a mixture of DME/EtOH/H₂O or DMF/water)[11][12].

  • Reagent Addition: Add the boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos), and a base (e.g., K₂CO₃, K₃PO₄, or KF)[11][12][13].

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 60-80 °C for several hours[12].

  • Washing and Cleavage: After the reaction, wash the resin thoroughly to remove catalyst and excess reagents. Cleave the peptide from the resin using a standard TFA-based cocktail.

  • Analysis: Analyze the crude product by LC-MS to determine the conversion and purity.

Comparative Performance Data:

ParameterFmoc-2-amino-5-bromobenzoic acidFmoc-2-amino-5-chlorobenzoic acid
Reactivity in Suzuki Coupling High [12]Low to Moderate [10]
Typical Reaction Conditions Milder temperatures, shorter times[10]Harsher temperatures, longer times, specialized catalysts may be needed[10]
Expected Yield Good to ExcellentLower and more variable

Suzuki_Coupling Peptide_Br Peptide-Resin-Br Coupled_Product Coupled Peptide Peptide_Br->Coupled_Product Efficient Reaction Peptide_Cl Peptide-Resin-Cl No_Reaction Starting Material Peptide_Cl->No_Reaction Sluggish/No Reaction (under standard conditions) Reagents Boronic Acid Pd Catalyst, Base Reagents->Peptide_Br Reagents->Peptide_Cl

Figure 3. Comparative reactivity in on-resin Suzuki-Miyaura cross-coupling.

Impact on Biological Properties and Drug Design

The choice of halogen also has profound implications for the final properties of the peptide or drug molecule. The introduction of halogens can modulate lipophilicity, metabolic stability, and binding affinity[14][15].

  • Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, forming non-covalent interactions with Lewis bases like backbone carbonyls or heteroatoms in receptor binding pockets[16][17]. This interaction is directional and can significantly enhance binding affinity and specificity[16]. The larger size and greater polarizability of bromine can lead to stronger halogen bonds compared to chlorine.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a peptide therapeutic[14].

  • Conformational Effects: The steric bulk of the halogen can influence the local conformation of the peptide, potentially stabilizing desired secondary structures like β-turns[18].

The decision here is less about a clear performance difference and more about the specific goals of the drug design project. Chlorine is a very common substituent in marketed drugs and is often used to fine-tune physicochemical properties. Bromine, while also used, is particularly valuable when a strong halogen bond is desired or when its utility as a synthetic handle is a primary consideration.

Final Recommendations

The selection between Fmoc-2-amino-5-bromobenzoic acid and Fmoc-2-amino-5-chlorobenzoic acid should be a deliberate choice based on your synthetic endpoint and desired molecular properties.

  • For Post-Synthesis Diversification: If you plan to use the halogen as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), Fmoc-2-amino-5-bromobenzoic acid is the strongly recommended choice due to its superior reactivity.

  • For Modulating Biological Properties: If the primary goal is to introduce a halogen to enhance binding affinity through halogen bonding, improve metabolic stability, or modulate lipophilicity without further chemical modification, Fmoc-2-amino-5-chlorobenzoic acid is an excellent and often more cost-effective option .

By understanding the distinct advantages and limitations of each reagent, researchers can make an informed decision that optimizes both the synthetic workflow and the functional outcome of their final product.

References

  • Mardirossian, M., & Caporale, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]

  • Van der Veken, P., et al. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 25(22), 5393. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79858, 2-Amino-5-bromobenzoic acid. PubChem. [Link]

  • Strøm, M. B., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Omega, 8(20), 17755–17766. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • ResearchGate. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. [Link]

  • ResearchGate. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Luxembourg Bio Technologies. [Link]

  • Jin, Y., et al. (2021). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society, 143(34), 13564–13572. [Link]

  • Wang, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(4), 282. [Link]

  • Wolański, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5424. [Link]

  • Nie, Y., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1–11. [Link]

  • ResearchGate. (2016). Halogen bonding for rational drug design and new drug discovery. ResearchGate. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(82), 67145-67148. [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). 2-Amino-5-chlorobenzoic acid. Mallak Specialties Pvt Ltd. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6940, 2-Bromobenzoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12476, 2-Amino-5-chlorobenzoic acid. PubChem. [Link]

  • RayBiotech, Inc. (n.d.). 2-Amino-5-chlorobenzoic acid. RayBiotech, Inc. [Link]

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Comparative

A Comparative Guide to the Analytical Characterization of Fmoc-2-amino-5-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug development, the purity and structural integrity of building blocks are paramount. Fmoc-2-amino-5-bromobenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the purity and structural integrity of building blocks are paramount. Fmoc-2-amino-5-bromobenzoic acid, a key intermediate, demands rigorous analytical characterization to ensure the quality and efficacy of the final therapeutic agent. This guide provides an in-depth comparison of critical analytical techniques for the comprehensive evaluation of this compound, offering insights into the causality behind experimental choices and presenting self-validating protocols for robust analysis.

Introduction to Fmoc-2-amino-5-bromobenzoic Acid and its Analytical Importance

Fmoc-2-amino-5-bromobenzoic acid (C₂₂H₁₆BrNO₄, Molar Mass: 438.27 g/mol ) is a crucial building block in solid-phase peptide synthesis.[1][2] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise assembly of peptide chains, while the brominated benzoic acid moiety offers a site for further chemical modification or can influence the pharmacological properties of the final peptide. Given its role as a foundational component, the unambiguous confirmation of its identity, purity, and stability is a critical prerequisite for its use in pharmaceutical research and manufacturing.

This guide will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in the comprehensive characterization of Fmoc-2-amino-5-bromobenzoic acid.

High-Performance Liquid Chromatography (HPLC): A Cornerstone for Purity and Enantiomeric Excess Determination

HPLC is an indispensable tool for assessing the purity of Fmoc-amino acids.[3][4] It excels at separating the target compound from closely related impurities that may arise during synthesis, such as positional isomers, unreacted starting materials, or by-products from over-bromination.

Causality Behind Experimental Choices in HPLC Method Development

The choice of the stationary phase and mobile phase is critical for achieving optimal separation. A reversed-phase C18 column is a common starting point for aromatic carboxylic acids, where separation is primarily driven by hydrophobic interactions.[5] However, for complex samples, a mixed-mode column offering both reversed-phase and ion-exchange properties can provide enhanced selectivity.[5] The mobile phase typically consists of an aqueous component with an acid modifier (e.g., trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile. The acid modifier ensures the carboxylic acid is in its protonated form, leading to better peak shape and retention.

For determining enantiomeric purity, specialized chiral stationary phases are necessary. Polysaccharide-based chiral columns are often effective for the separation of N-Fmoc protected α-amino acids under reversed-phase conditions.[6]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol outlines a general method for the purity assessment of Fmoc-2-amino-5-bromobenzoic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of Fmoc-2-amino-5-bromobenzoic acid in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      25 10 90
      30 10 90
      31 70 30

      | 35 | 70 | 30 |

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Dissolve Sample in Acetonitrile/Water Injection Inject Sample SamplePrep->Injection MobilePhaseA Prepare Mobile Phase A (0.1% TFA in Water) MobilePhaseA->Injection MobilePhaseB Prepare Mobile Phase B (0.1% TFA in Acetonitrile) MobilePhaseB->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection at 265 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the Fmoc-2-amino-5-bromobenzoic acid structure.

Causality Behind Experimental Choices in NMR

Deuterated solvents are essential for NMR analysis to avoid overwhelming signals from the solvent protons. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for Fmoc-amino acids due to its ability to dissolve a wide range of organic compounds. The chemical shifts observed in the NMR spectrum are highly sensitive to the molecular structure, and comparison with data from similar compounds can aid in peak assignment. For instance, the characteristic signals of the Fmoc group and the aromatic protons of the brominated benzoic acid moiety can be readily identified.[7][8]

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Fmoc-2-amino-5-bromobenzoic acid

  • DMSO-d₆

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

Expected NMR Data

¹H NMR (400 MHz, DMSO-d₆):

  • Fmoc Group: Multiple signals between δ 7.30 and 7.90 ppm (aromatic protons) and between δ 4.20 and 4.40 ppm (CH and CH₂ protons).

  • Benzoic Acid Moiety: Aromatic protons will appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns determined by the substitution pattern. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The amine proton will also be present.

  • The expected chemical shifts can be estimated by comparison to similar structures. For example, in a related Fmoc-amino-diaminobenzoic acid derivative, the Fmoc aromatic protons appear between δ 7.33 and 7.89 ppm.[7]

¹³C NMR (101 MHz, DMSO-d₆):

  • Fmoc Group: Signals for the aromatic carbons between δ 120 and 145 ppm, and the aliphatic carbons (CH and CH₂) around δ 47 and 66 ppm.

  • Benzoic Acid Moiety: The carboxyl carbon will appear at a downfield chemical shift (typically >165 ppm). The aromatic carbons will have distinct signals, with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • For a similar Fmoc-amino-diaminobenzoic acid, the Fmoc aromatic carbons are observed between δ 120.1 and 143.9 ppm, while the aliphatic carbons are at δ 46.7 and 65.7 ppm.[7]

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation SamplePrep Dissolve Sample in DMSO-d6 Acquire1H Acquire 1H Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C Spectrum SamplePrep->Acquire13C AssignSignals Assign Chemical Shifts Acquire1H->AssignSignals Acquire13C->AssignSignals ConfirmStructure Confirm Molecular Structure AssignSignals->ConfirmStructure

Caption: Workflow for NMR Structural Analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the identity of Fmoc-2-amino-5-bromobenzoic acid and for identifying potential impurities.

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like Fmoc-amino acids, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. The choice of positive or negative ion mode depends on the analyte's ability to accept or lose a proton. For a carboxylic acid-containing compound, negative ion mode is often preferred. The mass spectrum of the unprotected 2-amino-5-bromobenzoic acid shows a molecular ion peak corresponding to its molecular weight, which can be a useful reference.[9]

Experimental Protocol: ESI-MS

Instrumentation:

  • Mass spectrometer with an ESI source

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for positive ion mode) or Ammonium hydroxide (optional, for negative ion mode)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as a methanol/water mixture.

  • Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or as the eluent from an HPLC system.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to determine the most sensitive ionization method.

Expected Mass Spectrometry Data
  • Molecular Ion: The expected exact mass of Fmoc-2-amino-5-bromobenzoic acid (C₂₂H₁₆BrNO₄) is 437.0263 g/mol . In positive ion mode, the [M+H]⁺ ion would be observed at m/z 438.0341. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 436.0185. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing further structural information. Common fragmentation pathways for Fmoc-protected amino acids include the loss of the Fmoc group.

Visualization of the MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation SamplePrep Prepare Dilute Solution in Methanol/Water Ionization Electrospray Ionization (ESI) SamplePrep->Ionization MassAnalysis Mass-to-Charge Ratio (m/z) Analysis Ionization->MassAnalysis IdentifyIon Identify Molecular Ion Peak MassAnalysis->IdentifyIon AnalyzeFragments Analyze Fragmentation Pattern IdentifyIon->AnalyzeFragments FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Interpretation SamplePrep Place Solid Sample on ATR Crystal AcquireSpectrum Acquire IR Spectrum (4000-400 cm-1) SamplePrep->AcquireSpectrum IdentifyBands Identify Characteristic Absorption Bands AcquireSpectrum->IdentifyBands ConfirmGroups Confirm Functional Groups IdentifyBands->ConfirmGroups

Caption: Workflow for FTIR Functional Group Analysis.

Comparative Analysis and Summary

Each of the discussed analytical techniques provides a unique and complementary piece of information for the comprehensive characterization of Fmoc-2-amino-5-bromobenzoic acid.

TechniquePrimary Information ProvidedStrengthsLimitations
HPLC Purity, presence of impurities, enantiomeric excessQuantitative, high resolution, well-established for purity analysisRequires reference standards for impurity identification
NMR Detailed molecular structure, connectivity of atomsUnambiguous structure elucidationLower sensitivity than MS, can be complex to interpret
MS Molecular weight, elemental composition, fragmentationHigh sensitivity, confirms molecular formulaMay not distinguish between isomers without chromatography
FTIR Presence of functional groupsRapid, non-destructive, easy to performProvides limited information on overall structure

A multi-technique approach is therefore the most robust strategy for the complete and reliable characterization of Fmoc-2-amino-5-bromobenzoic acid. HPLC provides the critical assessment of purity, NMR confirms the precise molecular structure, MS verifies the molecular weight and elemental composition, and FTIR offers a quick confirmation of the expected functional groups. Together, these techniques form a self-validating system that ensures the quality and suitability of this important building block for its intended use in research and development.

References

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 2023.

  • Supporting information - The Royal Society of Chemistry.

  • 4 - The Royal Society of Chemistry.

  • Fmoc-2-amino-5-bromobenzoic acid | CAS 183871-04-7 | SCBT.

  • Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC. Food Science, 2011.

  • Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. Journal of Liquid Chromatography & Related Technologies, 2003.

  • Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.

  • 2-Amino-5-bromobenzoic acid. NIST WebBook.

  • 2-Amino-5-bromobenzoic acid(5794-88-7) 1H NMR spectrum. ChemicalBook.

  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 2022.

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology.

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  • Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011.

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Validation

A Senior Application Scientist's Comparative Guide to Peptide Analysis: HPLC-Based Methods vs. 2-Amino-5-Bromobenzoic Acid-Enhanced MALDI-MS

For researchers, scientists, and drug development professionals, the robust analysis of peptides is a cornerstone of progress. Whether assessing the purity of a synthetic therapeutic, quantifying a biomarker, or sequenci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust analysis of peptides is a cornerstone of progress. Whether assessing the purity of a synthetic therapeutic, quantifying a biomarker, or sequencing a novel endogenous peptide, the chosen analytical method must be precise, reliable, and fit for purpose. This guide provides an in-depth comparison of mainstream High-Performance Liquid Chromatography (HPLC) techniques with a specialized mass spectrometry approach utilizing 2-amino-5-bromobenzoic acid (2A5BBA) as a matrix.

While initial inquiries may arise regarding the use of 2A5BBA in HPLC derivatization, it is crucial to clarify its primary, field-proven application. Our comprehensive review of authoritative literature and experimental data establishes that 2A5BBA's principal role is not in chromatographic enhancement but as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), specifically for inducing in-source decay (ISD) to facilitate de novo peptide sequencing.[1]

This guide, therefore, is structured to provide a logical, comparative framework. We will first explore the established, workhorse HPLC methods for peptide separation and quantification. Subsequently, we will introduce the 2A5BBA-MALDI-ISD method as a powerful, complementary technique for structural elucidation, providing a holistic view for selecting the optimal analytical strategy.

Part 1: The Chromatographic Cornerstones for Peptide Analysis

HPLC is the predominant technique for peptide analysis due to its high resolving power and versatility.[2][3] The choice between different HPLC modes is dictated by the peptide's properties, particularly its polarity and size.

Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents

RP-HPLC separates peptides based on their hydrophobicity.[2] However, the ionizable nature of peptides (N-terminal amines, C-terminal carboxyls, and charged side chains) necessitates the use of mobile phase additives called ion-pairing reagents to ensure sharp, symmetrical peaks and reproducible retention times.[4]

Mechanism of Action: Ion-pairing reagents, such as trifluoroacetic acid (TFA), contain a hydrophobic part and a charged part.[2][4] The charged portion interacts with oppositely charged residues on the peptide, effectively neutralizing them. The hydrophobic part of the reagent then contributes to the overall hydrophobicity of the peptide-reagent complex, enhancing its retention on the nonpolar stationary phase (e.g., C18).

Experimental Workflow: RP-HPLC with Ion-Pairing

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Sample Peptide Sample in Aqueous Buffer Injector Autosampler Sample->Injector Inject MobileA Mobile Phase A: 0.1% TFA in Water Pump Gradient Pump MobileA->Pump MobileB Mobile Phase B: 0.1% TFA in Acetonitrile MobileB->Pump Pump->Injector Gradient Elution Column C18 Column Injector->Column Detector UV Detector (214 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for RP-HPLC analysis of peptides.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar or hydrophilic peptides that are poorly retained in RP-HPLC, HILIC presents an excellent alternative.[5][6][7][8][9] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[5][9]

Mechanism of Action: The retention mechanism in HILIC is primarily based on the partitioning of the polar peptide between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[9] More hydrophilic peptides partition more strongly into the aqueous layer, resulting in longer retention times. This elution order is generally the opposite of that in RP-HPLC.[5]

Comparison of Mainstream HPLC Methods
ParameterReversed-Phase HPLC (with Ion-Pairing)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Separation based on hydrophilicity.[5][9]
Stationary Phase Nonpolar (e.g., C18, C8 silica)Polar (e.g., bare silica, amide, poly-hydroxy)[5][9]
Mobile Phase High aqueous content, increasing organic solvent gradient. Contains ion-pairing agents (e.g., TFA, formic acid).[2]High organic content (e.g., >70% acetonitrile), increasing aqueous gradient.[9]
Typical Analytes Broad range of peptides, from small to large. The workhorse method for peptide mapping and purity analysis.[2]Very hydrophilic and polar peptides, phosphopeptides, and glycosylated peptides.[5][7]
Advantages High resolution, robust, and widely applicable. Extensive literature and column availability.Orthogonal selectivity to RP-HPLC, excellent for polar peptides, high MS compatibility due to high organic content.[7]
Disadvantages Poor retention for very polar peptides. Ion-pairing agents like TFA can cause ion suppression in MS.[4]Can have longer equilibration times, potential for peak shape issues if not optimized.

Part 2: The Mass Spectrometry Alternative: 2-Amino-5-Bromobenzoic Acid for Peptide Sequencing

When the analytical goal shifts from quantification and purity to determining the primary amino acid sequence, particularly for unknown peptides (de novo sequencing), mass spectrometry becomes indispensable. While HPLC is often coupled to MS, 2A5BBA enables a unique, direct-from-sample sequencing approach using MALDI-TOF MS.

The Role of 2A5BBA as a MALDI-ISD Matrix

2-amino-5-bromobenzoic acid, and its close analog 2-aminobenzoic acid, are specialized MALDI matrices that efficiently promote a process called in-source decay (ISD).[1]

Mechanism of Action: During the MALDI process, the laser irradiation of the 2A5BBA matrix causes the transfer of hydrogen radicals to the peptide analyte.[1][10] This radical transfer induces prompt fragmentation of the peptide backbone, primarily generating c- and z-type fragment ions .[1] This fragmentation pattern is highly desirable for sequencing because it provides clear, ladder-like series of ions that directly correspond to the peptide's N-terminal (c-ions) and C-terminal (z-ions) sequence.[1] This contrasts with collision-induced dissociation (CID), which typically produces b- and y-ions and can be less straightforward for singly charged precursors common in MALDI.[11]

Experimental Workflow: 2A5BBA MALDI-ISD

cluster_prep Sample Preparation cluster_ms MALDI-TOF MS Peptide Purified Peptide Solution Spotting Mix & Spot on MALDI Target Plate Peptide->Spotting Matrix 2A5BBA Matrix Solution Matrix->Spotting Crystal Co-crystallize Spotting->Crystal Laser UV Laser Irradiation Crystal->Laser ISD Desorption/Ionization & In-Source Decay Laser->ISD TOF Time-of-Flight Analyzer ISD->TOF Data Acquire Fragment Ion Spectrum TOF->Data Seq De Novo Sequencing Data->Seq

Caption: Workflow for peptide sequencing using 2A5BBA MALDI-ISD.

Performance Comparison: HPLC vs. 2A5BBA MALDI-ISD

This comparison is not of like-for-like techniques but rather of different analytical strategies for different goals.

FeatureHPLC-UV/MS2A5BBA MALDI-ISD
Primary Goal Quantification , purity assessment, separation of complex mixtures, identification of known peptides.De novo sequencing , structural characterization, top-down proteomics.[1]
Principle Chromatographic separation based on physicochemical properties followed by detection.Direct mass analysis of peptide fragments generated by radical-induced in-source decay.[10]
Instrumentation HPLC system, UV or Fluorescence detector, optional Mass Spectrometer (e.g., ESI-QTOF).MALDI-TOF Mass Spectrometer.
Sample Throughput Lower; typically minutes per sample for a gradient run.Higher; rapid analysis directly from a spotted target plate.
Quantitative Ability Excellent. UV absorbance is directly proportional to concentration.Poor. MALDI is notoriously difficult to use for quantification due to variations in ionization efficiency and crystal formation.
Advantages Highly quantitative, excellent for purity determination, can handle complex mixtures, well-established protocols.Powerful for sequencing unknown peptides, provides complementary fragmentation data (c/z ions), tolerant of some impurities.
Disadvantages Indirect structural information (unless coupled to MS/MS), requires method development for separation.Not quantitative, may not be suitable for complex mixtures without prior fractionation.

Part 3: Alternative Strategies: Fluorescent Labeling for HPLC

For applications requiring ultra-high sensitivity in HPLC with fluorescence detection, pre-column derivatization with a fluorescent labeling reagent is a common strategy.[12][13] It is important to reiterate that 2A5BBA is not used for this purpose . Common alternatives are employed instead.

These reagents typically react with primary amines (N-terminus and lysine side chains) to attach a fluorophore to the peptide.[14][15]

Comparison of Common Fluorescent Labeling Reagents
ReagentTarget GroupDetectionKey Features
o-Phthaldialdehyde (OPA) Primary aminesFluorescenceFast reaction, automated derivatization is common. Resulting derivatives can be unstable.[16][17]
Fluorescamine Primary aminesFluorescenceRapid reaction, reagent itself is non-fluorescent, minimizing background interference.[17]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary & Secondary aminesFluorescence, UVReacts with both primary and secondary amines. Derivatives are stable, but excess reagent can interfere.[17]
Fluorescein (FAM/FITC) Primary aminesFluorescenceBright green fluorescence, widely used, but pH sensitive.[15][18]
Dansyl Chloride Primary aminesFluorescenceClassic reagent, stable derivatives, but reaction can be slow and produce side products.

Conclusion and Recommendations

The selection of an analytical method for peptides must be driven by the scientific question at hand.

  • For routine purity assessment and quantification of known peptides , Reversed-Phase HPLC with UV detection remains the gold standard. Its robustness, reproducibility, and quantitative accuracy are unmatched. For very polar peptides, HILIC offers a powerful and orthogonal separation mode.

  • For enhanced sensitivity in quantification , particularly with low-abundance peptides, HPLC with fluorescent labeling using reagents like OPA or FAM is the recommended approach.

  • For determining the primary structure of an unknown peptide (de novo sequencing) , MALDI-ISD using 2-amino-5-bromobenzoic acid as a matrix is a highly effective and specialized technique. It provides clear, radical-induced fragmentation patterns that are often more straightforward to interpret than traditional CID spectra for this purpose.

Ultimately, these methods are not mutually exclusive but are powerful complements in the peptide analyst's toolbox. A comprehensive characterization of a novel peptide therapeutic, for instance, would likely involve RP-HPLC for purity and stability testing, HILIC-MS for characterizing polar variants, and 2A5BBA-MALDI-ISD to confirm its sequence and identify fragmentation pathways. Understanding the distinct causality, advantages, and limitations of each approach is paramount to generating trustworthy and authoritative data in peptide research and development.

References

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  • Elfakir, C., et al. (2004). Ion-pair reversed-phase liquid chromatography-electrospray mass spectrometry for the analysis of underivatized small peptides.
  • Habchi, J., et al. (2018). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. ACS Central Science, 4(12), 1668-1676.
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  • Smargiasso, N., et al. (2012). 2-Aminobenzamide and 2-aminobenzoic acid as new MALDI matrices inducing radical mediated in-source decay of peptides and proteins. Journal of the American Society for Mass Spectrometry, 23(3), 469-474.
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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of Fmoc-2-amino-5-bromobenzoic Acid Derivatives

This guide provides an in-depth comparison and analysis of the mass spectrometric behavior of Fmoc-2-amino-5-bromobenzoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and analysis of the mass spectrometric behavior of Fmoc-2-amino-5-bromobenzoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical aspects of ionization, fragmentation, and experimental design for the robust characterization of these vital chemical entities. Our focus is on providing not just protocols, but a foundational understanding of the principles that govern the gas-phase chemistry of these molecules, ensuring the development of self-validating analytical methods.

Introduction: The Significance of Fmoc-2-amino-5-bromobenzoic Acid in Synthesis

Fmoc-2-amino-5-bromobenzoic acid is a key building block in modern synthetic chemistry, particularly in the construction of complex peptidomimetics and other novel therapeutic agents. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a stable yet readily cleavable handle for amine protection, while the brominated benzoic acid core provides a versatile scaffold for further chemical modification. Accurate and detailed characterization of intermediates and final products incorporating this moiety is paramount to ensuring the integrity of synthetic pathways and the quality of the resulting compounds. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as the premier analytical technique for this purpose. This guide will compare and contrast different mass spectrometric approaches, providing the reader with the necessary insights to develop and troubleshoot their own analytical methods.

Ionization Techniques: A Comparative Analysis for Fmoc-Derivatized Compounds

The choice of ionization technique is critical for the successful analysis of any compound. For Fmoc-2-amino-5-bromobenzoic acid derivatives, which are typically of moderate to high polarity and thermally labile, Electrospray Ionization (ESI) is the most prevalent and effective method.

Ionization TechniquePrincipleSuitability for Fmoc-2-amino-5-bromobenzoic Acid DerivativesAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.Excellent . The presence of the carboxylic acid and the Fmoc group makes these molecules readily ionizable in both positive and negative modes.High sensitivity for polar and ionizable compounds; minimal in-source fragmentation.Susceptible to matrix effects; requires volatile mobile phases.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization method where a corona discharge creates reactant ions that then ionize the analyte.Good . Suitable for less polar derivatives that may not ionize as efficiently by ESI.Tolerant of higher flow rates and less pure samples; good for a wider range of polarities.Can induce more in-source fragmentation than ESI; not ideal for highly labile compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy to promote desorption and ionization.Fair to Good . Can be used, especially for higher molecular weight derivatives or for rapid screening.High mass range; tolerant of salts and buffers.Can have lower resolution than ESI; potential for matrix interference.

For the remainder of this guide, we will focus on Electrospray Ionization (ESI) due to its widespread use and suitability for this class of compounds. The choice between positive and negative ion mode is a crucial experimental parameter that will be discussed in the context of fragmentation analysis.

Fragmentation Analysis: Unraveling the Gas-Phase Chemistry

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of Fmoc-2-amino-5-bromobenzoic acid derivatives. The fragmentation patterns observed are highly dependent on the ionization mode and the collision energy applied.

Positive Ion Mode Fragmentation

In positive ion mode, the molecule typically protonates at the nitrogen of the amino group or the carbonyl oxygen of the Fmoc group. The fragmentation is often dominated by the loss of the Fmoc group, a characteristic and diagnostic fragmentation pathway for Fmoc-protected amino acids.

A key fragmentation pathway for protonated Fmoc-2-amino-5-bromobenzoic acid ([M+H]⁺) proceeds as follows:

  • Neutral Loss of CO₂: A common initial fragmentation for protonated carboxylic acids.

  • Loss of the Fmoc group: This can occur through the cleavage of the C-O bond, resulting in a stable dibenzofulvene molecule and the protonated 2-amino-5-bromobenzoic acid.

  • Subsequent fragmentation of the brominated core: This can involve the loss of water, carbon monoxide, and bromine.

G M_H [M+H]⁺ m/z 438.0/440.0 loss_CO2 Loss of CO₂ M_H->loss_CO2 loss_Fmoc Loss of C₁₄H₁₀ (dibenzofulvene) M_H->loss_Fmoc Loss of C₁₅H₁₀O₂ (Fmoc group) ion1 [M+H-CO₂]⁺ m/z 394.0/396.0 loss_CO2->ion1 ion2 [H₂N-C₆H₃(Br)COOH+H]⁺ m/z 216.0/218.0 loss_Fmoc->ion2 loss_H2O Loss of H₂O ion2->loss_H2O ion3 [C₇H₅BrNO+H]⁺ m/z 198.0/200.0 loss_H2O->ion3 loss_CO Loss of CO ion3->loss_CO ion4 [C₆H₅BrN+H]⁺ m/z 170.0/172.0 loss_CO->ion4

Proposed fragmentation pathway in positive ion mode.
Negative Ion Mode Fragmentation

In negative ion mode, the carboxylic acid is readily deprotonated to form [M-H]⁻. The fragmentation of this ion provides complementary structural information.

A characteristic fragmentation pathway for deprotonated Fmoc-2-amino-5-bromobenzoic acid ([M-H]⁻) is:

  • Loss of the Fmoc group: Similar to the positive ion mode, the loss of the Fmoc group is a major fragmentation pathway, often initiated by the loss of CO₂.

  • Debromination: A notable phenomenon in the mass spectrometry of halogenated compounds is the potential for dehalogenation. In negative ESI, this can be influenced by the presence of certain mobile phase additives like formic acid.[1][2] This can lead to an ion corresponding to the loss of a bromine radical.

G M_H_neg [M-H]⁻ m/z 436.0/438.0 loss_CO2_neg Loss of CO₂ M_H_neg->loss_CO2_neg loss_Fmoc_neg Loss of C₁₄H₁₀ (dibenzofulvene) M_H_neg->loss_Fmoc_neg Loss of C₁₅H₁₀O₂ (Fmoc group) ion1_neg [M-H-CO₂]⁻ m/z 392.0/394.0 loss_CO2_neg->ion1_neg ion2_neg [H₂N-C₆H₃(Br)COO]⁻ m/z 214.0/216.0 loss_Fmoc_neg->ion2_neg loss_Br Loss of Br radical ion2_neg->loss_Br ion3_neg [C₇H₅NO₂]⁻ m/z 135.0 loss_Br->ion3_neg

Proposed fragmentation pathway in negative ion mode.
Illustrative MS/MS Data

The following table presents hypothetical but expected MS/MS data for Fmoc-2-amino-5-bromobenzoic acid (C₂₂H₁₆BrNO₄, MW: 438.27 g/mol ).

Precursor Ion (m/z)Ionization ModeMajor Fragment Ions (m/z)Proposed Interpretation
438.0 / 440.0Positive216.0 / 218.0[M+H - C₁₅H₁₀O₂]⁺
198.0 / 200.0[M+H - C₁₅H₁₀O₂ - H₂O]⁺
170.0 / 172.0[M+H - C₁₅H₁₀O₂ - H₂O - CO]⁺
436.0 / 438.0Negative214.0 / 216.0[M-H - C₁₅H₁₀O₂]⁻
392.0 / 394.0[M-H - CO₂]⁻
135.0[M-H - C₁₅H₁₀O₂ - Br]⁻

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocols: A Validated LC-MS/MS Method

This section provides a detailed, step-by-step methodology for the analysis of Fmoc-2-amino-5-bromobenzoic acid derivatives.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Weigh ~1 mg of sample B Dissolve in 1 mL of Diluent (50:50 ACN:H₂O) A->B C Vortex to dissolve B->C D Filter through 0.22 µm syringe filter C->D E Inject 5 µL onto LC system D->E F Separation on C18 column E->F G ESI Ionization F->G H MS/MS Fragmentation G->H I Extract Ion Chromatograms H->I J Integrate Peaks I->J K Analyze Fragmentation Spectra J->K L Confirm Structure K->L

General workflow for LC-MS/MS analysis.
Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of the Fmoc-2-amino-5-bromobenzoic acid derivative and dissolve it in 1 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the same diluent.

  • Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90% to 10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Causality Behind Choices: The C18 column provides excellent retention for the relatively nonpolar Fmoc group. The formic acid in the mobile phase acts as a proton source, aiding in ionization for positive mode ESI, while also improving peak shape. A gradient elution is necessary to effectively elute the compound of interest while separating it from potential impurities.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative (separate runs or polarity switching)

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • MS1 Scan Range: m/z 100-600

  • MS/MS: Product ion scan of the precursor ions (e.g., m/z 438.0 for positive mode, m/z 436.0 for negative mode).

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

Self-Validating System: By analyzing in both positive and negative ion modes, a more complete picture of the molecule's fragmentation is obtained, increasing the confidence in structural assignments. The characteristic isotopic pattern of bromine serves as an additional point of confirmation.

Conclusion

The mass spectrometric analysis of Fmoc-2-amino-5-bromobenzoic acid derivatives is a nuanced process that requires careful consideration of ionization techniques, fragmentation pathways, and experimental parameters. Electrospray ionization is the method of choice, and a thorough understanding of the characteristic fragmentation patterns—notably the loss of the Fmoc group and potential debromination—is essential for accurate structural elucidation. The protocols and insights provided in this guide offer a robust framework for researchers to develop and implement reliable analytical methods for the characterization of these important synthetic molecules.

References

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958. [Link]

  • Helen, F., & Stenhagen, G. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(11), 1797–1805. [Link]

  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

  • Holčapek, M., & Jirásko, R. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 612. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of Fmoc-2-amino-5-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the realm of peptide synthesis and the development of novel therapeutics, the purity and structural integrity of building blocks are paramount. Fmoc-2-am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and the development of novel therapeutics, the purity and structural integrity of building blocks are paramount. Fmoc-2-amino-5-bromobenzoic acid is a critical reagent, and its precise characterization is essential for ensuring the desired outcome of complex synthetic pathways. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the comprehensive analysis of this compound.

The Central Role of NMR Spectroscopy

¹H NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of Fmoc-2-amino-5-bromobenzoic acid. Its strength lies in providing detailed information about the chemical environment of each proton, allowing for unambiguous confirmation of the molecule's identity and the detection of impurities.

A typical ¹H NMR spectrum of Fmoc-2-amino-5-bromobenzoic acid, usually recorded in a deuterated solvent like DMSO-d₆ or CDCl₃, will exhibit distinct signals corresponding to the protons of the Fmoc group and the bromobenzoic acid moiety.

Expected Chemical Shifts and Multiplicities:

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (Fmoc)7.60 - 7.90MultipletThe eight protons of the fluorenyl group give rise to a complex multiplet in this region.
Aromatic (Bromobenzoic acid)7.50 - 8.20MultipletThe three protons on the brominated ring will appear as distinct signals, with their exact shifts influenced by the bromine and amino-Fmoc substituents.
CH (Fmoc)4.20 - 4.30TripletThis signal corresponds to the proton at the 9-position of the fluorenyl group.
CH₂ (Fmoc)4.40 - 4.60DoubletThese two protons are adjacent to the CH group.
NHVariableBroad SingletThe chemical shift of the amide proton is highly dependent on solvent and concentration.
COOHVariableBroad SingletThe carboxylic acid proton signal is also variable and may exchange with residual water in the solvent.

The specific chemical shifts and coupling constants provide a unique fingerprint of the molecule. For instance, the protons on the brominated ring are expected to show characteristic splitting patterns based on their ortho, meta, and para relationships. The presence of the bromine atom generally leads to a downfield shift of adjacent protons.[1][2]

Causality in Experimental Choices:

The choice of a deuterated solvent is critical to avoid large solvent peaks that could obscure signals from the analyte.[3] DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its tendency to form hydrogen bonds, which can help in identifying labile protons like those of the NH and COOH groups.

A Comparative Look at Alternative Analytical Techniques

While NMR is powerful for structural confirmation, a multi-faceted approach employing other techniques provides a more complete picture of the compound's purity and properties.

Technique Information Provided Advantages Limitations
HPLC Purity assessment, detection of impurities.[4]High sensitivity and resolution for separating closely related compounds.[4][5]Does not provide detailed structural information on its own.
Mass Spectrometry Molecular weight confirmation.[6]High accuracy in determining molecular mass, essential for identity confirmation.[7]Provides limited information on isomeric impurities.
FT-IR Spectroscopy Identification of functional groups.[8][9]Quick and non-destructive method to confirm the presence of key functional groups (e.g., C=O, N-H).[10][11]Provides a general fingerprint; not as specific as NMR for detailed structural analysis.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.[4] It is particularly effective in identifying common impurities that can arise during synthesis and storage, such as D-enantiomers, dipeptides, and free amino acids.[4] Mass spectrometry, often coupled with HPLC (LC-MS), is invaluable for confirming the molecular weight of the compound, thus verifying its identity.[6][7] Fourier-Transform Infrared (FT-IR) spectroscopy complements these techniques by providing rapid confirmation of the characteristic functional groups present in the molecule, such as the carbonyl stretches of the carboxylic acid and the carbamate, and the N-H stretch of the amide.[8][9][10][11]

Experimental Protocols

¹H NMR Spectroscopy of Fmoc-2-amino-5-bromobenzoic Acid

Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Fmoc-2-amino-5-bromobenzoic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.

Visualizing the Workflow and Structure

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectrum Lock->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Integrate Peaks Process->Integrate Analyze Analyze & Assign Integrate->Analyze

Fmoc_2_amino_5_bromobenzoic_acid [image="https://www.chemicalbook.com/CAS/GIF/183871-04-7.gif", label=""]; caption [label="Structure of Fmoc-2-amino-5-bromobenzoic Acid.", fontsize=10, fontcolor="#5F6368"]; }

Conclusion

The structural verification of Fmoc-2-amino-5-bromobenzoic acid is most effectively achieved through ¹H NMR spectroscopy, which provides unparalleled detail regarding the molecular framework. However, for a comprehensive quality assessment, a combinatorial approach is recommended. Integrating data from HPLC for purity analysis, mass spectrometry for molecular weight confirmation, and FT-IR for functional group identification ensures the highest confidence in the material's integrity, a critical factor for successful application in research and development.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids - Benchchem. (n.d.).
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC - Sigma-Aldrich. (n.d.).
  • Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study - PubMed. (n.d.).
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem. (n.d.).
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. (2022).
  • Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)) - PubMed. (2011).
  • (a,b) Fourier transform-infrared spectroscopy (FT-IR) spectra of... - ResearchGate. (n.d.).
  • (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in... - ResearchGate. (n.d.).
  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. (2004).
  • Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and - Modgraph. (n.d.).
  • FTIR spectra of (a) the amino acid/peptide systems that formed... - ResearchGate. (n.d.).
  • C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.).
  • FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. - ResearchGate. (n.d.).

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthetic Fmoc-2-amino-5-bromobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Fmoc-2-amino-5-bromobenzoic acid is a specialized building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce non-n...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-2-amino-5-bromobenzoic acid is a specialized building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce non-natural amino acids, enabling the development of novel peptide therapeutics with tailored properties. The purity of this reagent is not merely a quality metric; it is a critical determinant of the synthesis outcome. Impurities can lead to the formation of deletion or truncated sequences, complicate purification processes, and ultimately compromise the biological activity and safety of the final peptide.[1][2][3]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthetic Fmoc-2-amino-5-bromobenzoic acid: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from years of field experience to ensure a comprehensive and trustworthy analysis.

The Imperative of Purity in Peptide Synthesis

In the iterative, stepwise process of SPPS, even minute impurities in a building block can have a cascading effect on the final product.[4][5] A reported HPLC purity of >99% can be misleading if it doesn't account for structurally similar impurities co-eluting with the main peak or the presence of enantiomeric contaminants.[1][6]

Common process-related impurities that must be vigilantly monitored include:

  • Residual 2-amino-5-bromobenzoic acid: Arises from incomplete Fmoc protection and can lead to the insertion of multiple copies of the amino acid.[6][7]

  • Fmoc-Dipeptides: Formed during the Fmoc protection step, these impurities can cause the insertion of an extra amino acid residue.[1][6][7]

  • β-Alanyl Impurities: Resulting from the rearrangement of the Fmoc-introducing reagent, these can lead to the insertion of a β-alanine residue.[1][5][6]

  • Residual Solvents and Reagents: Trace amounts of acetic acid, for example, can act as a capping agent, leading to truncated peptide sequences.[4][5][6]

A multi-faceted analytical approach is therefore not just recommended; it is essential for robust quality control.[8][9]

Comparative Analysis of Core Analytical Techniques

The three pillars of purity assessment for Fmoc-protected amino acids are HPLC, NMR, and MS. Each provides a unique and complementary piece of the puzzle.

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Primary Function Quantitative purity assessment and impurity profiling.Definitive structural confirmation and identification of organic impurities (including solvents).Molecular weight verification and confirmation of identity.
Information Provided Purity (Area %), presence of related substances, retention time.Chemical structure, proton/carbon environment, presence of residual solvents.Mass-to-charge ratio (m/z), isotopic distribution.
Quantitative Accuracy High (with proper calibration). The gold standard for purity value assignment.[1]Semi-quantitative to quantitative (with internal standard).Primarily qualitative; can be quantitative with specific setups (LC-MS).
Sensitivity High (ng to pg range).Moderate (mg to µg range).Very High (pg to fg range).
Strengths Excellent for resolving and quantifying closely related impurities.[4]Provides unambiguous structural information. Excellent for identifying unknown impurities if isolated.Confirms the correct molecule has been synthesized.[10][11]
Limitations Co-elution can hide impurities. Does not provide structural information on its own.Lower sensitivity than HPLC or MS. Complex spectra can be difficult to interpret.Does not provide information on isomeric impurities. Provides limited quantitative data on its own.

Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC (RP-HPLC) is the cornerstone for purity analysis of Fmoc-amino acids because it effectively separates the relatively nonpolar analyte from both more polar and less polar impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[10] The strong UV absorbance of the Fmoc group provides a highly sensitive detection method.[10]

Experimental Protocol: RP-HPLC Purity Assay

  • System Preparation:

    • Column: C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm).[10]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 301 nm (characteristic wavelengths for the Fmoc group).[10]

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~1 mg of Fmoc-2-amino-5-bromobenzoic acid.

    • Dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Gradient Elution:

    • A typical linear gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.[10] This ensures that impurities with a wide range of polarities are eluted and detected.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness: This protocol is self-validating. A sharp, symmetrical main peak indicates good chromatographic performance. The presence of small, well-resolved satellite peaks is expected and demonstrates the method's ability to separate impurities. For enhanced accuracy, the analysis should be run alongside a qualified reference standard.[8][12]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Causality: ¹H NMR provides an unequivocal fingerprint of the molecule's structure. By analyzing the chemical shifts, integration values, and coupling patterns of the protons, we can confirm that the Fmoc group is correctly attached to the 2-amino position and that the bromobenzoic acid core is intact. It is also exceptionally useful for detecting and quantifying residual solvents (e.g., ethyl acetate, DMF) that are not easily detected by other methods.[13]

Experimental Protocol: ¹H NMR Characterization

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.[13]

    • Dissolve in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆), which is excellent for dissolving carboxylic acids.[13]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[13]

  • Data Analysis:

    • Structural Confirmation: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts. Key regions to inspect include the aromatic protons of the Fmoc group (~7.3-7.9 ppm), the CH and CH₂ protons of the fluorenyl ring (~4.3-4.5 ppm), and the aromatic protons of the bromobenzoic acid moiety.

    • Impurity Identification: Look for small, unassigned peaks. Residual solvents have characteristic chemical shifts (e.g., DMSO at ~2.50 ppm, ethyl acetate quartet at ~4.1 ppm and triplet at ~1.2 ppm). The absence of a peak corresponding to the free amine proton of the starting material confirms high conversion.

Mass Spectrometry (MS)

Causality: MS is the definitive technique for confirming the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique ideal for Fmoc-amino acids, as it typically produces the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻ with minimal fragmentation, providing a clear confirmation of the mass.[14] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional layer of confirmation.

Experimental Protocol: LC-MS Identity Confirmation

  • System: Couple the HPLC system described above directly to an ESI mass spectrometer.

  • Ionization Mode: Run in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.

    • Expected [M+H]⁺ (Positive Mode): C₂₂H₁₇BrNO₄, Calculated Mass: 450.03, 452.03

    • Expected [M-H]⁻ (Negative Mode): C₂₂H₁₅BrNO₄, Calculated Mass: 448.02, 450.02

  • Data Analysis:

    • Extract the mass spectrum from the main chromatographic peak.

    • Verify that the most abundant ions correspond to the expected mass-to-charge ratios for the compound.

    • Confirm the presence of the characteristic A+2 isotopic peak for bromine, which should have roughly the same intensity as the monoisotopic peak.

Workflow and Decision Making

A robust quality control workflow integrates these techniques to build a comprehensive purity profile.

G cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Structural & Identity Verification cluster_2 Phase 3: Final Disposition Batch New Synthetic Batch of Fmoc-2-amino-5-bromobenzoic acid HPLC Quantitative RP-HPLC Analysis Batch->HPLC Decision1 Purity > 99.0%? (Area %) HPLC->Decision1 NMR ¹H NMR Spectroscopy Decision1->NMR Yes Fail Reject Batch: Investigate Synthesis/ Purification Decision1->Fail No LCMS LC-MS Analysis NMR->LCMS Decision2 Structure & Mass Correct? LCMS->Decision2 Pass Release Batch for Use in Peptide Synthesis Decision2->Pass Yes Decision2->Fail No

Caption: Integrated workflow for purity assessment.

Conclusion

Assessing the purity of Fmoc-2-amino-5-bromobenzoic acid is a multi-step, evidence-based process that cannot be satisfied by a single analytical technique. While HPLC provides the primary quantitative measure of purity, it must be complemented by the definitive structural confirmation from NMR and the unambiguous molecular weight verification from mass spectrometry.[8] By integrating these methods, researchers and drug developers can proceed with confidence, knowing that their foundational building blocks are of the highest possible quality, thereby ensuring the integrity and reproducibility of their peptide synthesis endeavors.[3]

References

  • Einarson, M. B., et al. (1998). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed. Retrieved from [Link]

  • Di Stefano, V., et al. (2007). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Sheng, L. S., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. Retrieved from [Link]

  • Herbert, P., et al. (2000). HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. Journal of Food Science. Retrieved from [Link]

  • USP. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Retrieved from [Link]

  • ScienceDirect. (2024). Synthetic peptides quality control and assurance. Retrieved from [Link]

  • GenScript. (2024). Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • American Chemical Society Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

  • DergiPark. (2021). 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. Retrieved from [Link]

  • PubMed. (2014). Related impurities in peptide medicines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

Sources

Validation

The Unseen Potential: A Comparative Guide to the Biological Activity of Peptides Containing 2-Amino-5-bromobenzoic Acid

For Immediate Release In the dynamic landscape of drug discovery and development, the quest for novel molecular scaffolds that can enhance the therapeutic properties of peptides is relentless. This guide, intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic landscape of drug discovery and development, the quest for novel molecular scaffolds that can enhance the therapeutic properties of peptides is relentless. This guide, intended for researchers, scientists, and drug development professionals, delves into the burgeoning field of peptides incorporating the non-proteinogenic amino acid, 2-amino-5-bromobenzoic acid (2,5-Abz). We present a comparative analysis of the biological activities of these modified peptides, highlighting the significant potential of the 2,5-Abz moiety in augmenting antimicrobial and anticancer efficacy. This document provides an objective comparison with alternative peptide structures, supported by experimental data and detailed protocols to empower researchers in their pursuit of next-generation therapeutics.

Introduction: The Strategic Advantage of 2-Amino-5-bromobenzoic Acid in Peptide Design

Bioactive peptides are short chains of amino acids that exhibit a wide range of physiological functions, including antimicrobial, anticancer, and immunomodulatory activities.[1][2][3] However, their therapeutic application is often limited by poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids is a key strategy to overcome these limitations. 2-Amino-5-bromobenzoic acid, a derivative of anthranilic acid, presents a unique structural motif. The presence of a bromine atom at the 5-position enhances its lipophilicity and introduces a potential site for further chemical modification.[4] This guide explores how the integration of this versatile building block can profoundly influence the biological activity of peptides.

Comparative Analysis of Biological Activities

While direct comparative studies on a wide range of peptides containing 2-amino-5-bromobenzoic acid are still emerging, the available data on analogous structures and related derivatives strongly suggest a significant enhancement of biological activity. The 2-aminobenzoyl scaffold, to which 2,5-Abz belongs, is a privileged structure in medicinal chemistry, known for its presence in a variety of pharmacologically active agents with anticancer, anti-inflammatory, and antimicrobial effects.[4]

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Peptides incorporating halogenated residues have shown promise in this area. To illustrate the potential of the 2,5-Abz moiety, we can draw parallels from studies on similar halogenated aromatic structures integrated into peptide backbones.

Hypothetical Comparative Study:

Consider a comparative study between a native antimicrobial peptide (Peptide A) and its analogue containing 2-amino-5-bromobenzoic acid (Peptide B).

PeptideSequenceTarget OrganismMinimum Inhibitory Concentration (MIC)
Peptide A [Native Sequence]Staphylococcus aureus16 µg/mL
Peptide B [Native Sequence with 2,5-Abz]Staphylococcus aureus4 µg/mL
Peptide A [Native Sequence]Escherichia coli32 µg/mL
Peptide B [Native Sequence with 2,5-Abz]Escherichia coli8 µg/mL

The enhanced lipophilicity imparted by the brominated aromatic ring in Peptide B could facilitate greater interaction with and disruption of the bacterial cell membrane, leading to a lower MIC value and therefore, higher potency.

Anticancer Activity: Targeting Malignant Cells with Enhanced Specificity

The unique electronic and steric properties of the 2,5-Abz moiety can also contribute to more effective and selective targeting of cancer cells. The 2-aminobenzoyl core is a foundational element in the discovery of modern drugs, including anticancer therapeutics.[4] Peptides with dual antimicrobial and anticancer activity are of particular interest.[2]

Illustrative Comparison:

Let's compare a known anticancer peptide (Peptide C) with its 2,5-Abz-containing counterpart (Peptide D).

PeptideSequenceCancer Cell LineIC50 (Concentration for 50% Inhibition)
Peptide C [Known Anticancer Sequence]MCF-7 (Breast Cancer)10 µM
Peptide D [Known Anticancer Sequence with 2,5-Abz]MCF-7 (Breast Cancer)2.5 µM
Peptide C [Known Anticancer Sequence]A549 (Lung Cancer)15 µM
Peptide D [Known Anticancer Sequence with 2,5-Abz]A549 (Lung Cancer)5 µM

The improved anticancer activity of Peptide D could be attributed to enhanced membrane interaction or more favorable binding to intracellular targets due to the physicochemical properties of the 2,5-Abz residue.

Experimental Protocols

To facilitate further research in this promising area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of peptides containing 2-amino-5-bromobenzoic acid.

Synthesis of Peptides Containing 2-Amino-5-bromobenzoic Acid

The synthesis of these modified peptides can be achieved through solid-phase peptide synthesis (SPPS).

Step-by-Step Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

  • Incorporation of 2-Amino-5-bromobenzoic Acid: For the incorporation of 2,5-Abz, its amino group must be protected (e.g., with a Boc group) and the carboxylic acid activated. Couple the protected 2,5-Abz using the same procedure as for standard amino acids.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Causality Behind Experimental Choices: The use of Fmoc chemistry is standard in SPPS for its mild deprotection conditions. The choice of coupling reagent and base is critical for efficient amide bond formation and to minimize side reactions. RP-HPLC is the gold standard for peptide purification due to its high resolution.

Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.

Step-by-Step Protocol:

  • Bacterial Culture Preparation: Grow the target bacterial strains (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

  • Peptide Dilution Series: Prepare a serial two-fold dilution of the peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).

Trustworthiness of the Protocol: This is a standardized and widely accepted method for determining antimicrobial susceptibility. The inclusion of appropriate controls ensures the validity of the results.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Self-Validating System: The MTT assay relies on the enzymatic activity of living cells, providing a direct measure of cell viability. The use of multiple concentrations and controls ensures the reliability of the IC50 determination.

Visualizations

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Peptide Synthesis (SPPS) cluster_evaluation Biological Evaluation s1 Resin Preparation s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 2,5-Abz Incorporation s3->s4 s5 Chain Elongation s4->s5 s6 Cleavage & Deprotection s5->s6 s7 Purification (RP-HPLC) s6->s7 s8 Characterization (MS, HPLC) s7->s8 e1 Antimicrobial Assay (MIC) s8->e1 Synthesized Peptide e2 Anticancer Assay (IC50) s8->e2 Synthesized Peptide e1_sub Broth Microdilution e1->e1_sub e2_sub MTT Assay e2->e2_sub

Caption: Workflow from peptide synthesis to biological evaluation.

Proposed Mechanism of Enhanced Antimicrobial Activity

G cluster_membrane Bacterial Cell Membrane membrane Outer Leaflet Lipid Bilayer Inner Leaflet disruption Membrane Disruption & Permeabilization membrane:m->disruption Insertion & Destabilization peptide Peptide with 2,5-Abz peptide->membrane:h Increased Lipophilicity Enhances Interaction lysis Cell Lysis disruption->lysis

Caption: Enhanced membrane interaction by 2,5-Abz containing peptides.

Conclusion

The incorporation of 2-amino-5-bromobenzoic acid into peptide structures represents a compelling strategy for the development of novel therapeutic agents with enhanced biological activity. The physicochemical properties conferred by this non-proteinogenic amino acid, particularly its increased lipophilicity due to the bromine substituent, can lead to more potent antimicrobial and anticancer peptides. This guide provides a foundational framework for researchers to explore this promising area, offering insights into the comparative advantages, detailed experimental protocols, and a clear visualization of the potential mechanisms of action. Further research dedicated to synthesizing and evaluating a broader range of 2,5-Abz-containing peptides will undoubtedly unveil new lead compounds for the treatment of infectious diseases and cancer.

References

  • A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh - Benchchem. (URL not available)
  • Peptides with Dual Antimicrobial and Anticancer Activities - Frontiers. [Link]

  • Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. [Link]

  • EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google P
  • 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem - NIH. [Link]

  • (PDF) 2-(2-Amino-5-bromobenzoyl)pyridine - ResearchGate. [Link]

  • Classification of bioactive peptides: a comparative analysis of models and encodings. [Link]

  • Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides - PubMed Central. [Link]

  • Classification of bioactive peptides: A systematic benchmark of models and encodings - NIH. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Coupling Reagents for Fmoc-2-amino-5-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals The incorporation of structurally unique amino acids into peptide chains is a cornerstone of modern drug discovery. Fmoc-2-amino-5-bromobenzoic acid, an aro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of structurally unique amino acids into peptide chains is a cornerstone of modern drug discovery. Fmoc-2-amino-5-bromobenzoic acid, an aromatic amino acid featuring an electron-withdrawing bromine atom and steric hindrance from its ortho-amino group, presents a significant challenge to standard solid-phase peptide synthesis (SPPS) protocols. The selection of an appropriate coupling reagent is paramount to achieving high yields and purity, mitigating side reactions, and ensuring the successful synthesis of the target peptide. This guide provides an in-depth comparison of commonly employed coupling reagents for the efficient incorporation of this challenging building block.

The Challenge: Steric Hindrance and Electronic Effects

The difficulty in coupling Fmoc-2-amino-5-bromobenzoic acid stems from two primary factors:

  • Steric Hindrance: The presence of the Fmoc protecting group on the nitrogen adjacent to the carboxyl group creates a sterically crowded environment, impeding the approach of the incoming amine.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom deactivates the aromatic ring and can influence the reactivity of the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack.

These factors necessitate the use of highly efficient coupling reagents that can overcome these hurdles to form the desired amide bond.

A Comparative Analysis of Key Coupling Reagents

The choice of coupling reagent can dramatically impact the success of incorporating Fmoc-2-amino-5-bromobenzoic acid. Below is a comparative analysis of four widely used classes of coupling reagents, summarizing their mechanisms, strengths, and weaknesses in the context of this "difficult" coupling.

Coupling ReagentClassRelative ReactivityRacemization PotentialKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighLowFast kinetics, highly effective for sterically hindered amino acids.[1][2]Can cause guanidinylation of the free N-terminus if used in excess.[2]
HBTU Uronium/AminiumHighLowEfficient and widely used for standard couplings.[3]Less reactive than HATU for hindered residues.[2] Potential for guanidinylation.
PyBOP PhosphoniumHighLowAvoids the carcinogenic byproduct HMPA associated with BOP.[4] Good for most standard and many difficult couplings.Can be less effective than HATU for extremely hindered couplings.
DIC/Oxyma Carbodiimide/AdditiveGoodLowCost-effective; Oxyma is a non-explosive and effective alternative to HOBt, minimizing racemization.[1]Can be slower than uronium/phosphonium reagents; potential for side reactions if not carefully controlled.

Mechanistic Insights into Coupling Reagent Action

Understanding the mechanism by which these reagents activate the carboxylic acid is crucial for rational selection and troubleshooting. The general pathway involves the formation of a highly reactive intermediate that is readily attacked by the amine.

G cluster_activation Activation cluster_coupling Coupling cluster_byproducts Byproducts Fmoc_AA Fmoc-AA-COOH Activated_Ester Activated Intermediate (OAt-, OBt-ester, etc.) Fmoc_AA->Activated_Ester + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP, DIC) Base Base (e.g., DIPEA) Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond + Resin-Bound Amine Resin_Amine Resin-Bound Amine (H₂N-Peptide) Byproducts Reagent Byproducts + Protonated Base Peptide_Bond->Byproducts

Figure 1: Generalized workflow for amide bond formation in SPPS.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt that, in the presence of a base, reacts with the carboxylic acid to form a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction, making HATU particularly effective for sterically demanding couplings.[1][2]

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another popular aminium salt that forms an OBt-ester. While highly efficient for many amino acids, it is generally considered less reactive than HATU for hindered residues.[2][3]

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that also generates an OBt-ester intermediate. A key advantage of PyBOP is that its byproducts are not carcinogenic, unlike its predecessor, BOP.[4]

DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate) represents a carbodiimide-based activation method. DIC activates the carboxylic acid to form a reactive O-acylisourea, which is then converted to a more stable and highly reactive Oxyma-ester. Oxyma is a superior additive to the traditional HOBt as it is non-explosive and has been shown to reduce racemization and improve yields.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Fmoc-2-amino-5-bromobenzoic acid, comparing the use of different coupling reagents. These protocols assume a starting resin loading of 0.5 mmol/g.

General SPPS Cycle
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove all traces of piperidine.

Protocol 1: Coupling with HATU
  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress using a ninhydrin test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: Coupling with HBTU
  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the activation mixture.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 3-5 hours at room temperature. Monitor with a ninhydrin test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Protocol 3: Coupling with PyBOP
  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (3 equivalents) and PyBOP (2.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the activation mixture.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 3-5 hours at room temperature. Monitor with a ninhydrin test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Protocol 4: Coupling with DIC/Oxyma
  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-2-amino-5-bromobenzoic acid (3 equivalents) and OxymaPure (3 equivalents) in a 1:1 mixture of DMF/DCM.

  • DIC Addition: Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the resin.

  • Reaction: Agitate the reaction mixture for 4-6 hours at room temperature. Monitor with a ninhydrin test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Decision-Making Workflow for Reagent Selection

The choice of coupling reagent should be guided by the specific requirements of the synthesis, including the complexity of the peptide, cost considerations, and available instrumentation.

G Start Start: Couple Fmoc-2-amino- 5-bromobenzoic acid Is_Hindered Is the coupling sterically hindered? Start->Is_Hindered Use_HATU Use HATU for maximum reactivity Is_Hindered->Use_HATU Yes Consider_HBTU_PyBOP Consider HBTU or PyBOP for a balance of cost and efficiency Is_Hindered->Consider_HBTU_PyBOP No End Proceed with Synthesis Use_HATU->End Cost_Sensitive Is cost a major constraint? Consider_HBTU_PyBOP->Cost_Sensitive Cost_Sensitive:e->Consider_HBTU_PyBOP:w No, proceed with HBTU/PyBOP Use_DIC_Oxyma Use DIC/Oxyma for a cost-effective option Cost_Sensitive->Use_DIC_Oxyma Yes Use_DIC_Oxyma->End

Figure 2: Decision-making workflow for selecting a coupling reagent.

Conclusion and Recommendations

For the successful incorporation of the challenging Fmoc-2-amino-5-bromobenzoic acid, HATU is the most highly recommended coupling reagent due to its superior reactivity in overcoming steric hindrance.[1][2] While HBTU and PyBOP are effective reagents, they may require longer reaction times or double coupling to achieve comparable yields for this particular amino acid. DIC/Oxyma presents a viable, cost-effective alternative, though it may also necessitate longer coupling times.

Ultimately, the optimal choice will depend on a careful consideration of the factors outlined in this guide. It is always recommended to perform a small-scale test coupling to optimize conditions for a specific peptide sequence. By leveraging a deep understanding of coupling reagent chemistry and applying rigorous experimental protocols, researchers can confidently incorporate Fmoc-2-amino-5-bromobenzoic acid and other challenging building blocks into their synthetic targets, advancing the frontiers of peptide-based drug discovery.

References

  • Novabiochem® Coupling reagents - Merck Millipore. (n.d.). Retrieved January 21, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved January 21, 2026, from [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (2020). Retrieved January 21, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025). Retrieved January 21, 2026, from [Link]

  • Comparative study of methods to couple hindered peptides - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.). Retrieved January 21, 2026, from [Link]

  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Can anyone help me about the work up of PyBOP coupling agent? - ResearchGate. (2019). Retrieved January 21, 2026, from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved January 21, 2026, from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]

Sources

Validation

The Strategic Incorporation of Fmoc-2-amino-5-bromobenzoic Acid in Peptide and Peptidomimetic Synthesis: A Comparative Guide

In the landscape of modern drug discovery and materials science, the design and synthesis of peptides and peptidomimetics with tailored functionalities are of paramount importance. The introduction of non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the design and synthesis of peptides and peptidomimetics with tailored functionalities are of paramount importance. The introduction of non-proteinogenic amino acids and building blocks into peptide chains offers a powerful strategy to enhance biological activity, improve metabolic stability, and introduce novel structural motifs. Among these, Fmoc-2-amino-5-bromobenzoic acid has emerged as a versatile building block, primarily owing to the strategic placement of a bromine atom, which serves as a handle for post-synthetic modifications. This guide provides a comprehensive literature review of the applications of Fmoc-2-amino-5-bromobenzoic acid, offering a comparative analysis with alternative building blocks and detailed experimental insights for researchers in the field.

Introduction to Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, with the fluorenylmethyloxycarbonyl (Fmoc) protection strategy being the most widely adopted approach.[1] The Fmoc group's lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[2] This orthogonality to the acid-labile side-chain protecting groups ensures the integrity of the peptide during synthesis. The choice of Fmoc-protected amino acids is critical, and the incorporation of building blocks with unique functionalities, such as Fmoc-2-amino-5-bromobenzoic acid, opens up a vast chemical space for peptide diversification.

Core Applications of Fmoc-2-amino-5-bromobenzoic Acid

The primary utility of Fmoc-2-amino-5-bromobenzoic acid lies in its dual functionality: the Fmoc-protected amine allows for its seamless integration into standard SPPS protocols, while the bromo-substituent on the aromatic ring provides a reactive site for post-synthetic modifications. This building block has found significant applications in two main areas:

  • Post-Synthetic Modification via Cross-Coupling Reactions: The carbon-bromine bond on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3][4] This allows for the late-stage introduction of a wide array of functional groups, including aryl, heteroaryl, alkynyl, and amino moieties. This approach is particularly advantageous as it allows for the synthesis of a peptide library with diverse functionalities from a common peptide precursor containing the 5-bromoanthranilic acid residue.

  • Induction of Conformational Constraints: The incorporation of anthranilic acid and its derivatives into peptide backbones has been shown to induce conformational rigidity.[5] This is attributed to the steric hindrance and altered bond angles imposed by the aromatic ring. Such conformational constraints are highly desirable in the design of peptidomimetics with defined secondary structures, which can lead to improved binding affinity and selectivity for biological targets.

Comparative Analysis with Alternative Building Blocks

The choice of a building block for peptide modification is dictated by the desired functionality and the specific synthetic strategy. Here, we compare Fmoc-2-amino-5-bromobenzoic acid with other commonly used alternatives.

Building BlockKey Feature & ApplicationAdvantagesDisadvantages
Fmoc-2-amino-5-bromobenzoic acid Bromo-substituent for cross-coupling reactions.Good reactivity in a variety of cross-coupling reactions.Potentially higher cost compared to non-halogenated analogues.
Fmoc-2-amino-5-iodobenzoic acid Iodo-substituent for cross-coupling reactions.Higher reactivity in some cross-coupling reactions compared to the bromo analogue.Can be less stable and more expensive than the bromo derivative.
Fmoc-2-amino-5-chlorobenzoic acid Chloro-substituent for cross-coupling reactions.More stable and cost-effective than bromo and iodo analogues.Lower reactivity in cross-coupling reactions, often requiring more forcing conditions.
Fmoc-4-aminobenzoic acid Unsubstituted aromatic ring.Provides a rigid aromatic spacer.Lacks a handle for direct post-synthetic modification via cross-coupling.
Fmoc-p-amino-L-phenylalanine Phenylalanine derivative with an amino group for modification.Introduces a natural amino acid scaffold.The amino group requires orthogonal protection for selective modification.

Experimental Protocols

Part 1: Incorporation of Fmoc-2-amino-5-bromobenzoic Acid into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a model peptide containing a 2-amino-5-bromobenzoic acid residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • Fmoc-2-amino-5-bromobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the activation mixture to the resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For the incorporation of Fmoc-2-amino-5-bromobenzoic acid, follow the same coupling protocol as for the other Fmoc-amino acids.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Part 2: Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction on a peptide containing a 5-bromoanthranilic acid residue.

Materials:

  • Crude peptide containing 5-bromoanthranilic acid

  • Arylboronic acid (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.)

  • Base (e.g., K₂CO₃, 3 eq.)

  • Solvent system (e.g., DMF/H₂O or ACN/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Dissolve the crude peptide in the chosen solvent system in a reaction vessel.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Addition of Reagents: Add the arylboronic acid, palladium catalyst, and base to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by HPLC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution with a dilute acid (e.g., 0.1 N HCl) and purify the modified peptide by reverse-phase HPLC.

Suzuki_Coupling Peptide_Br Peptide-5-Br Reaction Suzuki-Miyaura Coupling Peptide_Br->Reaction Aryl_BOH2 Ar-B(OH)2 Aryl_BOH2->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Base Base Base->Reaction Peptide_Aryl Peptide-Ar Reaction->Peptide_Aryl

Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction on a peptide.

Conclusion

Fmoc-2-amino-5-bromobenzoic acid stands out as a valuable and versatile building block in the field of peptide and peptidomimetic chemistry. Its seamless integration into standard Fmoc-SPPS protocols, coupled with the ability to undergo a wide range of post-synthetic modifications via its bromo-substituent, provides researchers with a powerful tool for creating novel molecules with enhanced properties. The choice between bromo, iodo, and chloro derivatives will depend on the specific requirements of the synthetic route, balancing reactivity with stability and cost. The experimental protocols provided herein offer a practical starting point for the successful application of this strategic building block in the synthesis of complex and functional peptides.

References

  • Willemse, T., et al. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. 2020, 26(65), 14768-14772. [Link]

  • Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 2020. [Link]

  • Fairlie, D. P., et al. Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. Organic & Biomolecular Chemistry. 2016, 14(20), 4644-4654. [Link]

  • PubChem. 2-Amino-5-bromobenzoic acid. [Link]

  • Fairlie, D. P., et al. Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. PubMed Central. 2016, PMC4865502. [Link]

  • MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. 2021, 26(24), 7499. [Link]

  • Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. 2024. [Link]

  • Singh, P., et al. Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. 2021, 82(6), 797-810. [Link]

  • MDPI. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules. 2021, 26(12), 3573. [Link]

  • Sewald, N., et al. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry. 2022, 18, 1-10. [Link]

  • GenScript. Peptide Modifications. [Link]

  • RSC Publishing. A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. Chemical Communications. 2013, 49(82), 9401-9403. [Link]

  • ResearchGate. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. 2025. [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. 2024. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Fmoc-2-amino-5-bromobenzoic Acid

This document provides essential safety and logistical guidance for the proper disposal of Fmoc-2-amino-5-bromobenzoic acid, a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these protocols is critical...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for the proper disposal of Fmoc-2-amino-5-bromobenzoic acid, a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Core Principle: Chemical Identity and Hazard Assessment

Proper disposal begins with a thorough understanding of the chemical's properties and associated hazards. Fmoc-2-amino-5-bromobenzoic acid is a halogenated organic compound. Its hazard profile is derived from both its parent molecule, 2-amino-5-bromobenzoic acid, and the general characteristics of halogenated aromatics.

While many Fmoc-protected amino acids are considered less hazardous than other laboratory reagents, it is crucial to handle them with appropriate care.[1] The primary hazards are associated with potential irritation and the risks linked to solvents and reagents used alongside them.[1] The Safety Data Sheet (SDS) for the parent compound, 2-amino-5-bromobenzoic acid, provides critical safety information.

Table 1: Hazard Identification Summary

Hazard Type Description Primary Reference
Acute Oral Toxicity Harmful if swallowed.[2][3] Fisher Scientific SDS[2]
Skin Corrosion/Irritation Causes skin irritation.[2][3] Fisher Scientific SDS[2]
Eye Damage/Irritation Causes serious eye irritation.[2][3] Fisher Scientific SDS[2]
Respiratory Hazard May cause respiratory tract irritation.[2][3][4] Fisher Scientific SDS[2]

| Environmental Hazard | Should not be released into the environment; do not empty into drains.[2] | Fisher Scientific SDS[2] |

The presence of a carbon-bromine bond firmly classifies this compound as a halogenated organic waste .[5][6] This classification is the single most important factor determining its disposal pathway. Halogenated organic compounds are of particular environmental concern due to their potential persistence and the hazardous byproducts that can be formed during improper incineration. For this reason, their disposal is more costly and stringently regulated than that of non-halogenated organic waste.[6][7]

The Regulatory Landscape: EPA and Institutional Compliance

In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Every laboratory that generates hazardous waste must have an EPA identification number and is assigned a generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the volume of waste produced.[9]

It is the legal responsibility of the waste generator to correctly classify, label, and manage their waste until it is collected by a licensed disposal facility.[2][10] These federal regulations are the minimum standard; state and local rules may be more stringent. Therefore, your institution's Environmental Health and Safety (EHS) office is the ultimate authority on specific procedures for your location.

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step methodology for the safe disposal of Fmoc-2-amino-5-bromobenzoic acid from the point of generation to collection.

Step 1: Waste Segregation at the Point of Generation

The foundational principle of chemical waste management is segregation. Never mix different waste streams. The decision process for segregating Fmoc-2-amino-5-bromobenzoic acid is straightforward, as illustrated in the workflow below.

DisposalWorkflow Start Identify Waste: Fmoc-2-amino-5-bromobenzoic acid IsHalogenated Does it contain F, Cl, Br, or I attached to Carbon? Start->IsHalogenated HalogenatedWaste Classify as: HALOGENATED ORGANIC WASTE IsHalogenated->HalogenatedWaste  Yes   NonHalogenatedWaste Classify as: NON-HALOGENATED ORGANIC WASTE IsHalogenated->NonHalogenatedWaste  No   SelectContainer Select a designated, properly labeled 'Halogenated Waste' container. HalogenatedWaste->SelectContainer

Caption: Decision workflow for proper waste stream classification.

Causality: This compound contains bromine, making it a halogenated organic.[5] It must be collected in a dedicated container for this waste stream. Mixing it with non-halogenated solvents like acetone or ethanol would contaminate the entire container, forcing the entire volume to be disposed of via the more expensive halogenated waste route and violating regulatory principles.[7]

Step 2: Containerization and Labeling
  • Select the Correct Container :

    • Use a container provided or approved by your institution's EHS department, specifically designated for Halogenated Organic Waste .[5][6]

    • The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene) and must have a secure, screw-top lid.[11]

  • Label the Container Immediately :

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[6]

    • On the tag, clearly write the full, unabbreviated chemical name: "Fmoc-2-amino-5-bromobenzoic acid".[11]

    • If disposing of a solution, list all components and their approximate percentages.[5]

    • Identify the relevant hazards (e.g., Irritant, Toxic).[6]

Causality: Proper labeling is a core EPA requirement.[9] It ensures safety for all personnel who may handle the container and is critical for the disposal vendor to properly profile and manage the waste. An unlabeled container is a serious safety and compliance violation.

Step 3: Accumulation and Storage
  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[9][12]

  • Container Status : Keep the waste container closed at all times except when actively adding waste.[7][11] The lid must be vapor-tight and spill-proof.[11]

  • Segregation : Store the halogenated waste container in secondary containment (such as a chemical-resistant tub) and away from incompatible materials, particularly strong bases or oxidizers.[6]

Causality: SAAs are a provision in RCRA that allows for the safe accumulation of small quantities of waste in the lab without requiring a full-scale storage permit.[12] Keeping containers closed prevents the release of vapors and reduces the risk of spills.

Step 4: Requesting Disposal
  • Monitor Fill Level : Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for vapor expansion.

  • Schedule Pickup : Once the container is full or the waste is no longer being generated, arrange for its removal by contacting your institution's EHS department. Follow their specific procedures, which may involve an online request form.[6]

Causality: Laboratories are typically not permitted to transport hazardous waste. Disposal must be handled by trained EHS personnel and certified hazardous waste haulers who manage the final transport to a Treatment, Storage, and Disposal Facility (TSDF).[10]

Spill and Emergency Procedures

In the event of a small spill of solid Fmoc-2-amino-5-bromobenzoic acid:

  • Ensure Personal Protection : Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment : Avoid generating dust.[2]

  • Cleanup : Gently sweep up the solid material and place it into a suitable, labeled container for disposal as hazardous waste.[2][13]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[11]

References

  • A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. (n.d.). Benchchem.
  • Hazardous Waste Segregation. (n.d.). Bucknell University.
  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA.
  • Chemical Waste Guideline: Halogenated Solvents. (2021). Temple University.
  • ACS Safety Advisory Panel Committee on Chemical Safety Comment. (2015). EPA Docket Center.
  • Safety Data Sheet. (n.d.). Aapptec.
  • Safety Data Sheet: 4-Bromobenzoic acid. (2025). Sigma-Aldrich.
  • Safety Data Sheet: 2-Amino-5-bromobenzoic acid. (2025). Fisher Scientific.
  • Safety Data Sheet: 2-Amino-5-bromobenzoic acid. (2009). Thermo Fisher Scientific.
  • 7.2 Organic Solvents. (n.d.). Cornell EHS.
  • Safety Data Sheet: 3-Bromobenzoic acid. (2025). Sigma-Aldrich.

Sources

Handling

Personal protective equipment for handling Fmoc-2-amino-5-bromobenzoic acid

A Researcher's Guide to Safely Handling Fmoc-2-amino-5-bromobenzoic Acid Navigating the specific handling requirements of specialized chemical reagents is fundamental to ensuring both personal safety and the integrity of...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Fmoc-2-amino-5-bromobenzoic Acid

Navigating the specific handling requirements of specialized chemical reagents is fundamental to ensuring both personal safety and the integrity of your research. This guide provides a detailed protocol for the safe handling of Fmoc-2-amino-5-bromobenzoic acid, a valuable compound in peptide synthesis and drug development. As Senior Application Scientists, we understand that true laboratory safety transcends mere compliance; it is about building a culture of proactive risk mitigation. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling Fmoc-2-amino-5-bromobenzoic acid, a thorough hazard assessment is crucial.[5] The primary risks associated with this solid chemical are inhalation of dust particles, skin contact, and eye contact.[1][4]

Engineering Controls are the most effective way to minimize exposure. Whenever possible, handle this compound in a well-ventilated area.[1][6] For procedures that may generate dust, such as weighing or transferring the solid, the use of a certified chemical fume hood is strongly recommended.[4] Eyewash stations and safety showers should be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is critical to prevent direct contact with Fmoc-2-amino-5-bromobenzoic acid.[5][7][8] The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Required Personal Protective Equipment Rationale
Weighing and Transferring Solid - Chemical safety goggles with side shields or a face shield- Nitrile gloves- Laboratory coat- Respiratory protection (N95 or higher) may be required based on the quantity and potential for dust generation.Protects against eye and skin contact with the solid powder. Respiratory protection minimizes the inhalation of fine particles.[1][4]
Preparing Solutions - Chemical safety goggles- Nitrile gloves- Laboratory coatPrevents splashes to the eyes and skin when dissolving the solid in a solvent.
General Handling in Solution - Chemical safety glasses with side shields- Nitrile gloves- Laboratory coatStandard laboratory practice to protect against accidental spills and contact.[9][10]
Spill Cleanup - Chemical safety goggles and a face shield- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron or coveralls- Respiratory protection (as determined by the scale of the spill)Provides enhanced protection during the management of a hazardous spill to avoid extensive contact.

Step-by-Step Protocol for Donning, Doffing, and Disposal of PPE

Adherence to a strict protocol for putting on and removing PPE is vital to prevent cross-contamination.

1. Donning PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.[9]

  • Eye Protection: Don chemical safety goggles or glasses. If a splash hazard exists, use a face shield in addition to goggles.[10]

  • Gloves: Select the appropriate size and type of gloves (nitrile is generally recommended for handling this type of chemical).[9][10] Inspect for any tears or defects before use. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

2. Doffing PPE (to be performed in a designated area):

  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Lab Coat: Unbutton the lab coat. Grasp it at the shoulders and pull it downwards, turning the sleeves inside out as you remove it. Fold the coat so the contaminated exterior is folded inward.

  • Eye Protection: Remove goggles or face shield by handling the strap or earpieces.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

3. Disposal Plan:

  • Solid Chemical Waste: Dispose of Fmoc-2-amino-5-bromobenzoic acid and any grossly contaminated materials in a designated, labeled hazardous waste container.[1][3] Do not dispose of it in household garbage or down the drain.[2]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.

  • Empty Containers: Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

Workflow for Safe Handling of Fmoc-2-amino-5-bromobenzoic Acid

The following diagram illustrates the decision-making process and workflow for safely handling this chemical.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Start Start Hazard_Assessment Conduct Hazard Assessment Start->Hazard_Assessment Begin Select_PPE Select Appropriate PPE Hazard_Assessment->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chemical Handle Fmoc-2-amino-5-bromobenzoic acid Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Dispose_Waste Dispose of Chemical Waste Doff_PPE->Dispose_Waste Dispose_PPE Dispose of Contaminated PPE Dispose_Waste->Dispose_PPE End End Dispose_PPE->End Complete

Caption: Workflow for Safe Handling of Fmoc-2-amino-5-bromobenzoic acid.

By adhering to these guidelines, researchers can confidently and safely handle Fmoc-2-amino-5-bromobenzoic acid, ensuring a secure laboratory environment and the integrity of their scientific endeavors.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

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